molecular formula C15H20N2O3S B1211592 Penilloic acid CAS No. 501-34-8

Penilloic acid

Cat. No.: B1211592
CAS No.: 501-34-8
M. Wt: 308.4 g/mol
InChI Key: LRWFMQCGNBOTQP-UHFFFAOYSA-N
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Description

Penilloic acid is a primary metabolite and degradation product of penicillin, formed through the hydrolytic opening of the beta-lactam ring . It is recognized as a major antigenic determinant and the chief culprit involved in immediate, non-IgE mediated penicillin-induced hypersensitivity reactions . Research indicates that this compound can directly induce increased vascular permeability and exudative inflammation, which are hallmarks of non-allergic hypersensitivity reactions (NAHRs) . Studies in mice have shown that its mechanism is associated with the activation of arachidonic acid metabolites and the RhoA/ROCK signaling pathway, providing a valuable model for investigating the underlying mechanisms of drug-induced hypersensitivity . In the field of environmental science, this compound is identified as one of the metabolites of penicillin drugs found in wastewater and environmental samples, although it is considered non-toxic compared to the parent compound or metabolites of other antibiotics . As a reference standard, it is crucial for analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to detect and quantify penicillin degradation in pharmaceutical stability studies . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with standard laboratory safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-15(2)13(14(19)20)17-12(21-15)9-16-11(18)8-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWFMQCGNBOTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)CNC(=O)CC2=CC=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292186, DTXSID00964517
Record name 5,5-dimethyl-2-{[(2-phenylacetyl)amino]methyl}-1,3-thiazolane-4-carboxylic acid
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Record name 2-{[(1-Hydroxy-2-phenylethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
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Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

501-34-8, 28325-47-5
Record name Penilloic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penilloic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-dimethyl-2-{[(2-phenylacetyl)amino]methyl}-1,3-thiazolane-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(1-Hydroxy-2-phenylethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Penilloic Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, a significant degradation product of penicillin antibiotics.

Introduction

This compound is a derivative of penicillin formed through the decarboxylation of penicilloic acid. The formation of penicilloic acid occurs via the hydrolysis of the β-lactam ring of the parent penicillin molecule. This degradation pathway is of significant interest in pharmaceutical sciences as it relates to the stability of penicillin-based drugs and can be implicated in allergic reactions. Understanding the structure and properties of this compound is crucial for the development of stable penicillin formulations and for studying the mechanisms of penicillin hypersensitivity.

Chemical Structure

The core structure of this compound consists of a thiazolidine (B150603) ring fused with a side chain that varies depending on the parent penicillin. The structure of benzylthis compound, derived from penicillin G, is commonly studied.

Below is a representation of the chemical structure of benzylthis compound, generated using the DOT language.

G Figure 1. Chemical Structure of Benzylthis compound cluster_thiazolidine Thiazolidine Ring cluster_sidechain Side Chain S1 S C2 C S1->C2 N3 N C2->N3 C2_methyl1 CH3 C2->C2_methyl1 C2_methyl2 CH3 C2->C2_methyl2 C4 C N3->C4 N3_H H N3->N3_H C5 C C4->C5 C4_carboxyl COOH C4->C4_carboxyl C5->S1 C_alpha CH2 C5->C_alpha C5_link N_amide NH C_alpha->N_amide C_carbonyl C=O N_amide->C_carbonyl C_benzyl CH2 C_carbonyl->C_benzyl Benzene C6H5 C_benzyl->Benzene

Caption: A 2D representation of the chemical structure of benzylthis compound.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are essential for its detection, characterization, and understanding its behavior in biological and chemical systems.

Physicochemical Properties

The following table summarizes key physicochemical properties of benzylthis compound.

PropertyValueSource
Molecular FormulaC15H20N2O3S[1][2]
Molar Mass308.4 g/mol [2]
Melting Point194-195 °C[2][3]
pKa (Strongest Acidic)2.02 ± 0.60 (Predicted)[2][3]
logP-0.7PubChem
Polar Surface Area78.43 Ų[4]
Hydrogen Bond Donors3[4]
Hydrogen Bond Acceptors4[4]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. While a complete dataset is extensive, representative 13C NMR chemical shifts for (5R,6R)-Benzyl-penicilloic acid dianion are available in the literature and spectral databases.[4][5][6]

Experimental Protocols

Synthesis of this compound from Penicilloic Acid

A described method for the synthesis of this compound derivatives involves the conversion of corresponding penicilloic acid derivatives under mild reduced pressure in the presence of an inorganic acid.

Materials:

  • Penicilloic acid derivative

  • Inorganic acid (e.g., HCl)

  • Water or a mixture of water and a water-miscible organic solvent

Procedure:

  • Dissolve the penicilloic acid derivative in water or a water-organic solvent mixture.

  • Acidify the solution with an inorganic acid.

  • Apply a mild reduced pressure (vacuum).

  • The reaction proceeds to yield the this compound derivative.

  • The product can often be isolated in pure form without further purification.

UHPLC-MS/MS Analysis of this compound

This protocol outlines a method for the identification and quantitation of this compound in various matrices, such as citrus fruit.[7][8][9]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Sample Preparation (Example: Citrus Fruit): [9]

  • Homogenize the citrus fruit sample.

  • Perform a liquid-liquid extraction followed by solid-phase extraction to isolate the analytes.

  • Reconstitute the final extract in a suitable buffer (e.g., ammonium (B1175870) acetate).

Chromatographic Conditions: [7]

  • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile/isopropanol (90:10 v/v)

  • Flow Rate: 0.45 mL/min

  • Gradient Elution: A detailed gradient program is used to separate the analytes.[7]

Mass Spectrometry Conditions: [7]

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 600°C

  • Specific parent and daughter ions, cone voltages, and collision energies are optimized for this compound.

Signaling Pathways and Experimental Workflows

Penicillin G Degradation Pathway

The degradation of Penicillin G to this compound is a key pathway in both acidic conditions and enzymatic action.[10][11][12]

G Figure 2. Degradation Pathway of Penicillin G penG Penicillin G penicilloic Penicilloic Acid penG->penicilloic Hydrolysis of β-lactam ring penilloic This compound penicilloic->penilloic Decarboxylation

Caption: A simplified diagram showing the degradation of Penicillin G to penicilloic acid and then to this compound.

Experimental Workflow for UHPLC-MS/MS Analysis

The following diagram illustrates the general workflow for the analysis of this compound using UHPLC-MS/MS.

G Figure 3. Workflow for UHPLC-MS/MS Analysis sample_prep Sample Preparation (Extraction and Cleanup) uhplc UHPLC Separation sample_prep->uhplc msms MS/MS Detection (MRM Mode) uhplc->msms data_analysis Data Analysis (Quantitation) msms->data_analysis

Caption: A schematic of the experimental workflow for the analysis of this compound.

References

Penilloic Acid Formation from Penicillin Hydrolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrolysis of the β-lactam ring in penicillin antibiotics, leading to the formation of penilloic acid, is a critical degradation pathway with significant implications for the efficacy and immunogenicity of these widely used drugs. This in-depth technical guide provides a comprehensive overview of the chemical transformation of penicillin to this compound. It details the underlying mechanisms of hydrolysis, presents quantitative kinetic data under various conditions, and offers detailed experimental protocols for the analysis of this degradation process. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering the foundational knowledge and practical methodologies required to understand and control penicillin stability.

Introduction

Penicillins, a cornerstone of antibacterial therapy, are characterized by a unique four-membered β-lactam ring fused to a thiazolidine (B150603) ring. The inherent strain of the β-lactam ring makes it susceptible to nucleophilic attack, leading to its hydrolytic cleavage. This process results in the formation of penicilloic acid, a biologically inactive metabolite.[1] The opening of the β-lactam ring is the primary mechanism of penicillin degradation and is a key factor in the loss of antibacterial activity.[2]

The formation of this compound is not only a marker of penicillin degradation but is also of significant clinical interest. Penicilloic acid and its derivatives are known to be the major antigenic determinants in penicillin hypersensitivity reactions.[3] These molecules can act as haptens, covalently binding to proteins and eliciting an immune response that can range from mild skin rashes to life-threatening anaphylaxis. Therefore, a thorough understanding of the formation of this compound is crucial for ensuring the stability, safety, and efficacy of penicillin-based therapeutics.

This guide will explore the chemical pathways of penicillin hydrolysis, the kinetics of this compound formation under different environmental conditions, and the analytical techniques used to monitor this transformation.

Chemical Transformation Pathway

The primary mechanism for the formation of this compound from penicillin is the hydrolysis of the amide bond within the β-lactam ring. This reaction can be catalyzed by acid, base, or enzymes such as β-lactamases.[4]

Under acidic conditions, the degradation of penicillin can proceed through multiple pathways. One significant pathway involves the acid-catalyzed hydrolysis of the β-lactam ring to form penicilloic acid.[5] Subsequently, under acidic conditions, penicilloic acid can further degrade to this compound.[6]

In neutral to alkaline conditions, the hydrolysis is typically initiated by a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and the formation of the corresponding penicilloic acid.[7]

Enzymatic hydrolysis, mediated by β-lactamases produced by various bacteria, follows a similar mechanistic principle, where an active site residue (often a serine) acts as the nucleophile to open the β-lactam ring.[4]

The overall transformation can be visualized as follows:

Penicillin_Hydrolysis Penicillin Penicillin Penicilloic_Acid Penicilloic Acid Penicillin->Penicilloic_Acid β-Lactam Ring Hydrolysis Penilloic_Acid This compound Penicilloic_Acid->Penilloic_Acid Further Degradation (Acidic Conditions)

Figure 1: General pathway of penicillin hydrolysis to this compound.

Kinetics of this compound Formation

The rate of penicillin hydrolysis to this compound is influenced by several factors, most notably pH and temperature. The degradation kinetics of penicillin generally follow a pseudo-first-order model.[8]

Effect of pH

Penicillin stability is highly dependent on the pH of the solution. The rate of hydrolysis is slowest in the neutral pH range (around pH 6.0-7.0) and increases significantly under both acidic and alkaline conditions.[1][7]

Table 1: Pseudo-First-Order Rate Constants (k) for Penicillin G Degradation at Different pH Values and Temperatures

Temperature (°C)pHRate Constant (k) (h⁻¹)Reference
54.054.0 ± 0.90 x 10⁻⁴[1]
55.07.35 ± 0.094 x 10⁻⁴[1]
56.00.891 ± 0.012 x 10⁻⁴[1]
57.50.339 ± 0.048 x 10⁻⁴[1]
510.063.5 ± 0.84 x 10⁻⁴[1]
254.00.1603 min⁻¹ (9.618 h⁻¹)[8]
257.00.0039 min⁻¹ (0.234 h⁻¹)[8]
2510.00.0485 min⁻¹ (2.91 h⁻¹)[8]
377.0Varies with buffer[1]
507.0Varies with buffer[1]

Note: Rate constants from different sources may vary due to different experimental conditions (e.g., buffer composition).

Effect of Temperature

As with most chemical reactions, the rate of penicillin hydrolysis increases with temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation. The activation energy for the degradation of penicillin G in a citrate (B86180) buffer has been determined to be 83.5 kJ·mol⁻¹·K⁻¹.[1]

Experimental Protocols

This section provides detailed methodologies for the analysis of penicillin hydrolysis and the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Penicillin and Penicilloic Acid

HPLC is a robust and widely used technique for separating and quantifying penicillin and its degradation products.[5][9]

Objective: To separate and quantify Penicillin G and its corresponding penicilloic acid.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles)[5]

Reagents:

Chromatographic Conditions (Example 1): [5]

  • Mobile Phase: 10 mM ammonium acetate (pH 4.5 with acetic acid) and acetonitrile (75:25, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Chromatographic Conditions (Example 2 - USP Method): [10]

  • Mobile Phase: 0.01M monobasic potassium phosphate and methanol (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of Penicillin G and penicilloic acid in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dilute the sample containing penicillin and/or penicilloic acid with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks based on the retention times of the standards. Construct a calibration curve by plotting the peak area against the concentration for each standard. Determine the concentration of penicillin and penicilloic acid in the samples from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions (Penicillin & Penicilloic Acid) HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_System Chromatogram Generate Chromatogram HPLC_System->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantify Determine Concentrations Chromatogram->Quantify Calibration->Quantify

Figure 2: Workflow for HPLC analysis of penicillin and penicilloic acid.
Enzymatic Hydrolysis using β-Lactamase

This protocol describes the use of β-lactamase to specifically hydrolyze penicillin to penicilloic acid.

Objective: To enzymatically convert penicillin to penicilloic acid for subsequent analysis or as a confirmatory test.

Materials:

  • β-Lactamase (e.g., from Bacillus cereus)

  • Penicillin G solution

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Incubator or water bath

Procedure: [11]

  • Prepare a solution of penicillin G in phosphate buffer at a known concentration.

  • Add β-lactamase to the penicillin solution. The final enzyme concentration will depend on the desired reaction rate (e.g., 2-200 IU/mL).

  • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction, for example, by adding a solvent like ethyl acetate to extract the product or by heat inactivation of the enzyme.

  • Analyze the resulting solution for the presence of penicilloic acid and the disappearance of penicillin using a suitable analytical method like HPLC.

Colorimetric Determination of Penicilloic Acid

Colorimetric methods offer a simpler and often more rapid alternative to chromatographic techniques for the quantification of penicilloic acid.

Objective: To quantify penicilloic acid using a colorimetric assay.

Principle: One method involves the reaction of penicilloic acid with CuSO₄ and neocuproine (B1678164) to form a colored complex that can be measured spectrophotometrically.[3] Another approach utilizes the reducing property of penicilloic acid in the presence of mercuric chloride to reduce molybdoarsenic acid to molybdenum blue.[12]

Procedure (Neocuproine Method - Simplified): [3]

  • To a sample containing penicilloic acid, add a solution of CuSO₄.

  • Add a solution of neocuproine.

  • A colored complex will form.

  • Measure the absorbance of the solution at the maximal absorption wavelength (approximately 454.5 nm).

  • Quantify the amount of penicilloic acid by comparing the absorbance to a standard curve prepared with known concentrations of penicilloic acid.

Advanced Analytical Techniques

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of penicillin and its degradation products.[13][14] The fragmentation pattern of penicilloic acid in the mass spectrometer provides structural information that can be used for its unequivocal identification. Key fragmentation pathways often involve the loss of water, carbon dioxide, and cleavage of the thiazolidine ring.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable technique for the structural elucidation of penicillin degradation products. Both ¹H and ¹³C NMR can be used to confirm the structure of penicilloic acid and to study the kinetics of the hydrolysis reaction by monitoring the appearance of product peaks and the disappearance of reactant signals over time.[2][16][17]

Conclusion

The formation of this compound via the hydrolysis of the β-lactam ring is a fundamental aspect of penicillin chemistry with profound implications for drug stability, efficacy, and safety. This technical guide has provided a detailed overview of the mechanisms, kinetics, and analytical methodologies associated with this critical degradation pathway. The quantitative data and experimental protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively study and control the stability of penicillin antibiotics. A thorough understanding of this compound formation is essential for the development of stable penicillin formulations and for mitigating the risks of immunogenic reactions in patients.

References

The Unraveling of a Wonder Drug: A Technical Guide to the Mechanism of Beta-Lactam Ring Opening to Penilloic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic opening of the β-lactam ring in penicillins, leading to the formation of the inactive penicilloic acid, is a critical process in understanding penicillin degradation, allergenicity, and bacterial resistance. This in-depth technical guide delineates the core mechanisms of this transformation, focusing on alkaline and β-lactamase-catalyzed hydrolysis, and provides a comprehensive overview of the experimental protocols used to study this phenomenon.

Core Mechanisms of β-Lactam Ring Opening

The inherent strain of the four-membered β-lactam ring makes it susceptible to nucleophilic attack, leading to its cleavage. This process can be initiated by hydroxide (B78521) ions in alkaline conditions or catalyzed by bacterial enzymes known as β-lactamases.

Alkaline Hydrolysis

Under alkaline conditions, the hydroxide ion (OH⁻) acts as a nucleophile, directly attacking the carbonyl carbon of the β-lactam ring. This initiates a cascade of events resulting in the formation of penicilloic acid. The initial product of this hydrolysis is the corresponding penicilloic acid, which possesses two carboxylic acid groups.[1][2]

The degradation of penicillin is significantly faster under both acidic and alkaline conditions compared to neutral pH.[3] For instance, the degradation rate constant (k) for penicillin at pH 10 is substantially higher than at pH 7.[3]

Diagram: Alkaline Hydrolysis of Penicillin

G cluster_intermediate Intermediate cluster_products Products Penicillin Penicillin Tetrahedral_Intermediate Tetrahedral Intermediate Penicillin->Tetrahedral_Intermediate Nucleophilic Attack OH Hydroxide Ion (OH⁻) Penicilloic_Acid Penicilloic Acid Tetrahedral_Intermediate->Penicilloic_Acid Ring Opening

Caption: Nucleophilic attack by a hydroxide ion on the β-lactam carbonyl carbon leads to a tetrahedral intermediate, which subsequently undergoes ring opening to form penicilloic acid.

β-Lactamase-Catalyzed Hydrolysis

β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[4][5][6][7][8] These enzymes are broadly classified into serine-β-lactamases and metallo-β-lactamases based on their active site composition and catalytic mechanism.

Serine-β-Lactamases: The catalytic mechanism of serine-β-lactamases involves a two-step process: acylation and deacylation. A key serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring to form a covalent acyl-enzyme intermediate.[9] This intermediate is then hydrolyzed by a water molecule, releasing the inactive penicilloic acid and regenerating the free enzyme. Residues such as Tyr105 are important for substrate recognition.[9]

Metallo-β-Lactamases: These enzymes utilize one or two zinc ions in their active site to activate a water molecule, which then acts as the nucleophile to attack the β-lactam ring, leading to its hydrolysis.

Diagram: β-Lactamase Catalyzed Hydrolysis of Penicillin

G cluster_intermediate Intermediate Penicillin Penicillin Acyl_Enzyme Acyl-Enzyme Intermediate Penicillin->Acyl_Enzyme Acylation Beta_Lactamase β-Lactamase (Active Site Serine) Penicilloic_Acid Penicilloic Acid Acyl_Enzyme->Penicilloic_Acid Deacylation (H₂O) Regenerated_Enzyme Regenerated β-Lactamase

Caption: The catalytic cycle of a serine-β-lactamase, involving the formation of an acyl-enzyme intermediate followed by hydrolysis to release penicilloic acid.

The Fate of Penicilloic Acid: Conversion to Penilloic Acid

Penicilloic acid is not always the final degradation product. Under acidic conditions, it can undergo further transformation to this compound.[10] This conversion is a key step in the overall degradation pathway of penicillins in acidic environments. The degradation of penicillin G in acidic media has been shown to produce this compound as a major product.[10]

Diagram: Penicillin Degradation Pathway

G Penicillin Penicillin Penicilloic_Acid Penicilloic Acid Penicillin->Penicilloic_Acid Hydrolysis (Alkaline or β-Lactamase) Penilloic_Acid This compound Penicilloic_Acid->Penilloic_Acid Acidic Conditions

Caption: A simplified logical flow of penicillin degradation, highlighting the formation of penicilloic acid and its subsequent conversion to this compound under acidic conditions.

Quantitative Data on β-Lactam Ring Opening

The kinetics and thermodynamics of penicillin hydrolysis have been investigated to quantify the rate and energetics of this reaction.

Table 1: Pseudo-First-Order Degradation Rate Constants (k) of Penicillin at Different pH Values

pHTemperature (°C)Rate Constant (k) (min⁻¹)Reference
41000.1603[3]
71000.0039[3]
101000.0485[3]

Table 2: Thermodynamic Parameters for the β-Lactamase Catalyzed Hydrolysis of Penicillin G

ParameterValueUnitsReference
Km (Benzylpenicillin)~30mM[11]
Vmax (Benzylpenicillin)0.6µmole/min/mg of bacterial cells[11]

Experimental Protocols for Studying β-Lactam Ring Opening

A variety of analytical techniques are employed to monitor the degradation of penicillins and quantify the formation of penicilloic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying penicillin and its degradation products.[10][12][13][14][15]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the penicillin to be studied in a suitable buffer at a known concentration.

    • For kinetic studies, incubate the penicillin solution under the desired conditions (e.g., specific pH, temperature, or in the presence of β-lactamase).

    • At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by acidification or addition of a β-lactamase inhibitor).

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. The mobile phase composition will depend on the specific penicillin and its degradation products.

    • Flow Rate: A flow rate of 1.0 mL/min is often used.

    • Detection: UV detection at a wavelength where both the penicillin and penicilloic acid absorb (e.g., 220-240 nm) is standard.

  • Data Analysis:

    • Generate a standard curve for both the parent penicillin and penicilloic acid using solutions of known concentrations.

    • Integrate the peak areas of the penicillin and penicilloic acid in the chromatograms of the experimental samples.

    • Calculate the concentrations of each compound at different time points using the standard curves.

    • Determine the rate of degradation and formation by plotting concentration versus time.

Diagram: HPLC Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Start: Penicillin Solution Incubate Incubate under Experimental Conditions Start->Incubate Quench Quench Reaction Incubate->Quench Filter Filter Sample Quench->Filter Inject Inject into HPLC Filter->Inject Separate Separate Compounds (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentrations Integrate->Calculate Analyze Kinetic Analysis Calculate->Analyze

Caption: A workflow diagram illustrating the key steps in an HPLC-based experiment to study penicillin degradation.

Iodometric Assay

This classical method is used to quantify the amount of penicilloic acid formed. It relies on the reaction of penicilloic acid, but not penicillin, with iodine. The amount of iodine consumed is then determined by titration.[16][17][18][19]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the penicillin to be assayed.

    • To a known volume of the penicillin solution, add a specific volume of 1 N sodium hydroxide to induce alkaline hydrolysis. Allow the reaction to proceed for a set time (e.g., 15 minutes) to ensure complete conversion to penicilloic acid.

  • Reaction with Iodine:

    • Acidify the solution with hydrochloric acid.

    • Add a precise volume of a standardized iodine solution (e.g., 0.01 N). The penicilloic acid will react with and consume a portion of the iodine.

  • Titration:

    • Titrate the excess, unreacted iodine with a standardized sodium thiosulfate (B1220275) solution (e.g., 0.01 N).

    • Use a starch indicator to determine the endpoint of the titration (the disappearance of the blue color).

  • Blank Determination:

    • Perform a blank titration without the penicillin sample to determine the total amount of iodine initially added.

  • Calculation:

    • The difference in the volume of sodium thiosulfate used for the blank and the sample is proportional to the amount of iodine consumed by the penicilloic acid, and thus to the initial amount of penicillin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of degradation products and monitoring the kinetics of the hydrolysis reaction in real-time.[20][21][22][23][24] ¹H NMR can be used to follow the disappearance of signals corresponding to the parent penicillin and the appearance of new signals from penicilloic acid.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to identify and confirm the structures of penicillin degradation products by providing accurate mass-to-charge ratio information.[10][25][26][27][28][29]

This guide provides a foundational understanding of the mechanisms and experimental approaches related to the opening of the β-lactam ring in penicillins. A thorough grasp of these principles is essential for the development of new, more stable β-lactam antibiotics and for addressing the ongoing challenge of bacterial resistance.

References

The Unraveling of a Penicillin Puzzle: A Technical Guide to the Discovery and History of Penilloic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the grand narrative of penicillin, the wonder drug that revolutionized medicine, lie the stories of its molecular offspring – the degradation products that have proven to be both scientifically intriguing and clinically significant. Among these is penilloic acid, a molecule often overshadowed by its more widely studied cousin, penicilloic acid. This technical guide provides an in-depth exploration of the discovery, history, and chemical nature of this compound. From its initial identification during the intensive penicillin research of World War II to its contemporary role in non-allergic hypersensitivity reactions, this document consolidates the key scientific milestones, experimental methodologies, and our current understanding of this important penicillin metabolite.

Discovery and Early History: A World War II Endeavor

The discovery of this compound is intrinsically linked to the massive, collaborative effort between American and British chemists during the Second World War to elucidate the structure of penicillin and develop methods for its synthesis.[1] This intense period of research, meticulously documented in the 1949 compendium "The Chemistry of Penicillin," laid the groundwork for our understanding of penicillin's degradation pathways.

Unmasking the Degradation Products

Early investigations into the chemical nature of penicillin revealed its instability, particularly in acidic or alkaline conditions, and in the presence of what was then termed "penicillinase" (now known as β-lactamase).[2] The primary product of alkaline or enzymatic hydrolysis was identified as penicilloic acid , formed by the opening of the characteristic β-lactam ring.[3][4]

The Chemical Distinction: Penicilloic vs. This compound

The fundamental difference between penicilloic acid and this compound lies in the presence of a carboxyl group. Penicilloic acid is a dicarboxylic acid, retaining all the carbon atoms of the original penicillin molecule but with the β-lactam ring hydrolyzed. This compound, on the other hand, is a monocarboxylic acid, resulting from the loss of a molecule of carbon dioxide (decarboxylation) from the unstable penicilloic acid.

Diagram: Formation of Penicilloic and Penilloic Acids from Penicillin

G Penicillin Penicillin Penicilloic_Acid Penicilloic Acid (Dicarboxylic Acid) Penicillin->Penicilloic_Acid  β-lactamase or Alkaline Hydrolysis Penilloic_Acid This compound (Monocarboxylic Acid) Penicilloic_Acid->Penilloic_Acid Acid-catalyzed Decarboxylation   CO2 CO₂ G Penilloic_Acid This compound RhoA_GDP RhoA-GDP (Inactive) Penilloic_Acid->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activates MLCP_inhibition Inhibition of MLCP ROCK->MLCP_inhibition MLC_phosphorylation Increased MLC Phosphorylation MLCP_inhibition->MLC_phosphorylation Actin_rearrangement Actin Cytoskeleton Rearrangement MLC_phosphorylation->Actin_rearrangement Endothelial_permeability Increased Endothelial Permeability Actin_rearrangement->Endothelial_permeability Vascular_leakage Vascular Leakage & Inflammation Endothelial_permeability->Vascular_leakage

References

Physicochemical Properties of Benzylpenilloic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylpenilloic acid is a primary metabolite of benzylpenicillin (Penicillin G), formed by the hydrolytic cleavage of the β-lactam ring. This degradation product is of significant interest in the fields of pharmacology and immunology, primarily due to its role as a minor antigenic determinant in penicillin hypersensitivity reactions. A thorough understanding of its physicochemical properties is crucial for researchers in drug development, allergy diagnostics, and analytical chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of benzylthis compound, detailed experimental protocols for their determination, and visualizations of its formation and role in allergic responses.

Physicochemical Data Summary

The quantitative physicochemical properties of benzylthis compound are summarized in the table below. It is important to note that some reported values in the literature show discrepancies, which are indicated accordingly.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₀N₂O₅S[1]
Molecular Weight 352.41 g/mol [1]
Melting Point 70-76 °C (rep-recipitated) 112 °C (predicted)[2]
pKa ~5.32 (approximate)
Solubility in Water Soluble[3]
Solubility in Ethanol Data not available
Solubility in DMSO Data not available

Degradation Pathway and Allergic Response

Benzylthis compound is a key intermediate in the degradation of benzylpenicillin and plays a role in the immunological response to penicillin antibiotics. The following diagrams illustrate these pathways.

G Benzylpenicillin Benzylpenicillin Benzylpenicilloic_Acid Benzylpenicilloic Acid Benzylpenicillin->Benzylpenicilloic_Acid Hydrolysis (β-lactamase or alkaline/acidic conditions) Benzylpenilloic_Acid Benzylthis compound Benzylpenicilloic_Acid->Benzylpenilloic_Acid Decarboxylation Other_Degradation_Products Other Degradation Products Benzylpenicilloic_Acid->Other_Degradation_Products

Figure 1: Degradation pathway of Benzylpenicillin to Benzylthis compound.

G cluster_mast_cell Mast Cell IgE IgE Antibodies Histamine Histamine & other mediators IgE->Histamine Degranulation Benzylpenilloic_Acid Benzylthis compound (Hapten) Antigen Benzylpenilloic-Protein Conjugate (Antigen) Benzylpenilloic_Acid->Antigen Covalent Binding Protein Host Protein Protein->Antigen Antigen->IgE Cross-linking

Figure 2: Role of Benzylthis compound in Penicillin Allergy.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of benzylthis compound.

Synthesis and Purification of Benzylthis compound

Objective: To prepare benzylthis compound from benzylpenicillin G sodium salt for subsequent physicochemical analysis.

Materials:

Procedure:

  • Dissolve a known quantity of benzylpenicillin G sodium salt in phosphate buffer (pH 7.5) to a final concentration of approximately 10 mg/mL.

  • Incubate the solution at 37°C for 24-48 hours to allow for the hydrolysis of the β-lactam ring to form benzylpenicilloic acid.

  • Monitor the degradation of benzylpenicillin and the formation of benzylpenicilloic acid using High-Performance Liquid Chromatography (HPLC) (see protocol below).

  • Once the reaction is complete (indicated by the disappearance of the benzylpenicillin peak), cool the reaction mixture to room temperature.

  • Acidify the solution to pH 2-3 with 1 M hydrochloric acid to facilitate decarboxylation of benzylpenicilloic acid to benzylthis compound. This step should be performed in a fume hood due to potential gas evolution.

  • Extract the aqueous solution three times with equal volumes of ethyl acetate in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield crude benzylthis compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Determination of Melting Point

Objective: To determine the melting point range of purified benzylthis compound.

Materials:

  • Purified benzylthis compound

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

Procedure:

  • Ensure the benzylthis compound sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

  • Repeat the measurement with two additional samples to ensure reproducibility.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of benzylthis compound in water.

Materials:

  • Purified benzylthis compound

  • Deionized water (or other solvents like ethanol, DMSO)

  • Screw-capped vials

  • Shaking incubator or orbital shaker set at 37 ± 1 °C

  • Centrifuge

  • HPLC system for concentration analysis

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of benzylthis compound to a screw-capped vial containing a known volume of deionized water (e.g., 5 mL). The excess solid should be clearly visible.

  • Tightly cap the vials and place them in a shaking incubator set at 37 ± 1 °C.

  • Agitate the samples for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

  • After incubation, allow the vials to stand at 37 °C for a short period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent (e.g., the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Determine the concentration of benzylthis compound in the diluted filtrate using a validated HPLC method (see protocol below).

  • Calculate the solubility of benzylthis compound in the desired units (e.g., mg/mL or g/100mL).

  • Perform the experiment in triplicate.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify benzylthis compound. This method can be used for monitoring the synthesis reaction, assessing purity, and determining solubility.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid)

  • Benzylthis compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. A common starting point is a gradient elution to optimize separation. For isocratic elution, a ratio such as 70:30 (v/v) buffer to acetonitrile can be tested and adjusted. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the benzylthis compound reference standard in the mobile phase or a suitable solvent.

    • Create a series of calibration standards by diluting the stock solution to known concentrations.

    • Prepare samples for analysis by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the samples and record the chromatograms.

    • Identify the benzylthis compound peak based on its retention time compared to the standard.

    • Quantify the amount of benzylthis compound in the samples using the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of synthesized benzylthis compound.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • Benzylthis compound sample

Procedure:

  • Dissolve a small amount (5-10 mg) of the purified benzylthis compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Process the spectra (Fourier transformation, phase correction, and baseline correction).

  • Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm the structure of benzylthis compound. Compare the obtained spectra with literature data if available.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of benzylthis compound, a critical metabolite of benzylpenicillin. While some properties like its precise melting point and quantitative solubility in various solvents require further investigation to resolve existing discrepancies, the provided experimental protocols offer a robust framework for researchers to determine these characteristics. The visualization of its formation and role in penicillin allergy highlights its immunological significance. A comprehensive understanding of these properties is essential for advancing research in drug stability, formulation, and the management of penicillin hypersensitivity.

References

Penilloic Acid: A Core Technical Guide on the Penicillin Degradation Product for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of its Formation, Immunological Significance, and Analytical Methodologies

Penilloic acid, a significant degradation product of penicillin, plays a crucial role in the immunological reactions associated with penicillin hypersensitivity. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its formation, chemical properties, and biological interactions is paramount for ensuring drug stability, safety, and the development of improved therapeutic agents. This technical guide provides a detailed overview of this compound, from its chemical genesis to its clinical implications, supported by quantitative data, experimental protocols, and visual diagrams.

The Chemistry of Penicillin Degradation: Formation of this compound

Penicillin's inherent chemical instability, primarily due to the strained β-lactam ring, leads to its degradation into several products, with penicilloic acid and this compound being of primary interest. The formation of these compounds is highly dependent on environmental conditions such as pH and temperature.

The initial step in the degradation of penicillin is the hydrolytic cleavage of the four-membered β-lactam ring. This reaction is catalyzed by β-lactamase enzymes produced by certain bacteria or can occur spontaneously under various pH conditions.[1][2] This hydrolysis results in the formation of the corresponding penicilloic acid.[3] Penicilloic acid is itself unstable and can undergo further degradation.

Under acidic conditions, penicilloic acid can decarboxylate to form this compound.[4][5] The stability of these degradation products also varies with pH. Penicilloic acid is the dominant and more stable product at a pH of 6 and a temperature of 40°C.[5] Conversely, at a more acidic pH of 2 and temperatures above 40°C, this compound is the predominant and more stable species.[5]

Penicillin_Degradation_Pathway Penicillin Penicillin Penicilloic_Acid Penicilloic Acid Penicillin->Penicilloic_Acid β-Lactam Ring Hydrolysis (β-Lactamase or pH) Penilloic_Acid This compound Penicilloic_Acid->Penilloic_Acid Decarboxylation (Acidic Conditions)

Figure 1: Penicillin Degradation Pathway.
Quantitative Analysis of Penicillin G Degradation

The degradation kinetics of penicillin are crucial for determining its shelf-life and understanding the formation of its byproducts. The following table summarizes the degradation of Penicillin G and the formation of its major metabolites under different pH conditions.

pHTemperature (°C)Half-life of Penicillin G (hours)Major Degradation ProductsReference
2Not Specified2.4Penillic acid (~60 ng/mL), Penicilloic acid (~20 ng/mL), this compound (~10 ng/mL)[6]
12Not Specified1.35Penicilloic acid (~90 ng/mL), this compound (~10 ng/mL)[6]
640Not SpecifiedPenicilloic acid (dominant)[5]
2>40Not SpecifiedThis compound (dominant)[5]

Immunological Significance: this compound as an Antigenic Determinant

Penicillin and its degradation products are haptens, small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[2] The covalent binding of these haptens to host proteins forms hapten-carrier conjugates that can be recognized by the immune system, leading to allergic reactions.

Historically, penicilloic acid has been considered the major antigenic determinant in penicillin allergy.[2][3] It readily reacts with proteins to form penicilloyl conjugates, which are responsible for the majority of IgE-mediated allergic reactions.[7] These reactions can range from mild skin rashes to life-threatening anaphylaxis.

This compound, along with other degradation products, has been classified as a minor antigenic determinant .[7] While less frequently implicated in allergic reactions compared to the major determinant, minor determinants are still clinically significant and can trigger severe, immediate hypersensitivity reactions.[7]

Recent research has also highlighted the role of this compound in non-IgE mediated hypersensitivity reactions.[1][8] One study identified this compound as a key culprit in inducing non-allergic hypersensitivity reactions in mice, characterized by increased vascular permeability and inflammation, independent of IgE.[1][8] This suggests a more complex role for this compound in the spectrum of penicillin-induced adverse reactions than previously understood.

Penicillin_Allergy_Signaling_Pathway cluster_sensitization Sensitization Phase cluster_reaction Elicitation Phase (Re-exposure) Penicillin Penicillin Degradation_Products Penicilloic Acid This compound Protein Host Protein Hapten_Carrier Hapten-Carrier Conjugate APC Antigen Presenting Cell (APC) T_Cell Helper T Cell (Th2) B_Cell B Cell Plasma_Cell Plasma Cell IgE Penicillin-specific IgE Antibodies Mast_Cell Mast Cell IgE_Bound IgE-coated Mast Cell Degranulation Degranulation Mediators Release of Inflammatory Mediators (Histamine, etc.) Symptoms Allergic Symptoms (Urticaria, Anaphylaxis, etc.)

Figure 2: IgE-Mediated Penicillin Allergy Signaling Pathway.

Experimental Protocols for the Analysis of this compound

Accurate detection and quantification of this compound are essential for quality control in pharmaceutical manufacturing and for research into penicillin allergy. Various analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the separation and quantification of penicillin and its degradation products.

A representative HPLC protocol:

  • Instrumentation: Agilent HPLC system or equivalent.

  • Column: Ultimate® XB C18 column (4.6 × 150 mm, 5 μm).

  • Mobile Phase: Methanol and 0.1 M potassium dihydrogen phosphate (B84403) (pH 3.5) at a 50:50 ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 μL.

  • Detection: UV at 225 nm.

This method allows for the separation and quantification of this compound from penicillin and other degradation products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the identification and quantification of this compound, even at trace levels.

A representative LC-MS/MS protocol:

  • Instrumentation: UHPLC system coupled to a tandem mass spectrometer (e.g., Sciex 6500 Qtrap).

  • Sample Preparation:

    • Weigh 2 g of the sample.

    • Stabilize with 4 mL of phosphate buffer (PBS).

    • Spike with internal standards.

    • Shake for 10 minutes.

    • Add 4 mL of hexane (B92381) and shake for another 10 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Remove the hexane layer.

    • Transfer the aqueous layer and filter using an Amicon Ultra 50,000 Mw membrane filtration device.

    • Load the filtrate onto an HLB SPE column (6-cc, 200-mg).

    • Elute with 3 mL of acetonitrile.[6]

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

This method provides robust and reliable quantification of this compound in complex matrices.

Experimental_Workflow_LCMS Sample Sample Collection (e.g., Pharmaceutical Formulation, Biological Fluid) Extraction Sample Preparation (Extraction, Filtration, SPE) Sample->Extraction UHPLC UHPLC Separation Extraction->UHPLC MS Tandem Mass Spectrometry (ESI+, MRM) UHPLC->MS Data_Analysis Data Analysis (Quantification, Identification) MS->Data_Analysis

Figure 3: Experimental Workflow for LC-MS/MS Analysis.
Immunoassays

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), can be developed for the specific detection of penicilloic acid and by extension, can be adapted for this compound. These assays rely on the high specificity of antibodies to the target molecule.

General Principle of a Competitive ELISA for Penicillin/Penicilloic Acid:

  • Microtiter plate wells are coated with antibodies specific to the target analyte.

  • The sample and a known amount of enzyme-labeled analyte (conjugate) are added to the wells.

  • The free analyte in the sample and the enzyme-labeled analyte compete for binding to the antibodies.

  • After incubation, the wells are washed to remove unbound components.

  • A substrate is added, which is converted by the enzyme on the bound conjugate to produce a colored product.

  • The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

While specific commercial immunoassays for this compound are less common, the principle can be applied to develop custom assays for its detection.

Conclusion and Future Perspectives

This compound is a critical molecule in the context of penicillin chemistry and immunology. Its formation as a degradation product directly impacts the stability and safety of penicillin-based therapeutics. While traditionally viewed as a minor antigenic determinant, emerging evidence suggests a broader role in penicillin hypersensitivity.

For professionals in drug development, stringent control over the degradation of penicillins to minimize the formation of penilloic and penicilloic acids is essential. This requires a deep understanding of the degradation kinetics and the development of stable formulations. For researchers, further investigation into the precise mechanisms by which this compound contributes to both IgE-mediated and non-IgE-mediated hypersensitivity reactions will be crucial for developing better diagnostic tools and potentially safer antibiotics. The continued refinement of analytical methods will also be vital for accurate monitoring and control of these immunologically active degradation products.

References

The Role of Penilloic Acid in Penicillin Allergy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillin and its derivatives remain a cornerstone of antibacterial therapy. However, their utility is often limited by the potential for hypersensitivity reactions, which can range from mild skin rashes to life-threatening anaphylaxis. While the major antigenic determinant in penicillin allergy is widely recognized as the penicilloyl group, the role of minor determinants, particularly penilloic acid, is of significant interest in understanding the full spectrum of these immune responses. This technical guide provides a comprehensive overview of the role of this compound in penicillin allergy, detailing its formation, haptenation, and interaction with the immune system. It includes quantitative data on penicillin degradation, detailed experimental protocols for relevant immunological assays, and visualizations of key signaling pathways and experimental workflows to support researchers and drug development professionals in this field.

Introduction

Penicillin allergy is the most frequently reported drug allergy. The underlying mechanism primarily involves the covalent binding of penicillin degradation products to host proteins, forming hapten-carrier conjugates that elicit an immune response. This compound is a metabolite of penicillin formed through the rearrangement of penicilloic acid, which itself is a product of the hydrolytic cleavage of the β-lactam ring of penicillin. While considered a "minor determinant," evidence suggests that this compound can be a key player in both immediate and delayed-type hypersensitivity reactions. Understanding the contribution of this compound is crucial for the development of improved diagnostic tools and safer penicillin-based therapies.

Formation and Haptenation of this compound

Penicillin G undergoes degradation in aqueous solutions, with the rate and products of degradation being highly dependent on pH. Under acidic conditions, penicillin G can degrade into several products, including penillic acid, penicilloic acid, and this compound. Penicilloic acid can further undergo decarboxylation to form this compound.[1][2]

The reactive nature of these degradation products allows them to act as haptens, covalently binding to endogenous proteins and peptides. This process, known as haptenation, is a critical step in rendering the small molecule immunogenic. The penicilloyl group is considered the major antigenic determinant, while this compound and other degradation products are termed minor determinants.[3]

Quantitative Data on Penicillin G Degradation

The formation of this compound is a key event in the generation of minor antigenic determinants. The degradation of penicillin G and the subsequent formation of its metabolites are influenced by factors such as pH and temperature. The following tables summarize the quantitative data on the degradation of penicillin G under different pH conditions.

Table 1: Degradation of Penicillin G (100 ng/mL) and Formation of Major Metabolites at pH 2 [1]

Time (hours)Penicillin G (ng/mL)Penillic Acid (ng/mL)Penicilloic Acid (ng/mL)This compound (ng/mL)
0100000
2.450~30~10~5
15Not Detectable~60~20~10

Table 2: Degradation of Penicillin G (100 ng/mL) and Formation of Major Metabolites at pH 12 [1]

Time (hours)Penicillin G (ng/mL)Penicilloic Acid (ng/mL)This compound (ng/mL)
010000
1.3550~45~5
10Not Detectable~90~10

Immunological Mechanisms Involving this compound

This compound-protein conjugates can trigger both immediate (Type I) and delayed (Type IV) hypersensitivity reactions.

IgE-Mediated Immediate Hypersensitivity

In sensitized individuals, this compound-specific IgE antibodies can be present. When re-exposed to penicillin, the formation of this compound-protein conjugates can lead to the cross-linking of these IgE antibodies on the surface of mast cells and basophils. This cross-linking triggers the degranulation of these cells, releasing histamine, leukotrienes, and other inflammatory mediators, resulting in the clinical manifestations of an immediate allergic reaction, such as urticaria, angioedema, and anaphylaxis.

Non-IgE-Mediated Reactions and T-Cell Involvement

Recent studies have highlighted the role of this compound in non-IgE mediated hypersensitivity reactions. It has been shown to induce vascular hyperpermeability through a direct, non-allergic mechanism in mice. This effect is associated with the activation of the RhoA/ROCK signaling pathway in endothelial cells, leading to increased vascular leakage.[4]

Furthermore, this compound-protein conjugates can be processed by antigen-presenting cells (APCs) and presented to T-lymphocytes. This can lead to the activation and proliferation of drug-specific T-cells, which are central to delayed-type hypersensitivity reactions, such as maculopapular exanthema.

Signaling Pathways

RhoA/ROCK Signaling Pathway in Vascular Permeability

The RhoA/ROCK signaling pathway plays a crucial role in regulating endothelial cell contraction and barrier function. The activation of this pathway by stimuli such as this compound can lead to increased vascular permeability.

RhoA_ROCK_Pathway cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP Activates GEF RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLCP (active) ROCK->MLCP Inhibits MLC MLC ROCK->MLC Phosphorylates MLCP_inactive MLCP (inactive) MLC_P MLC-P MLCP->MLC_P Dephosphorylates MLC->MLC_P Actin_Stress_Fibers Actin Stress Fiber Formation MLC_P->Actin_Stress_Fibers Vascular_Permeability Increased Vascular Permeability Actin_Stress_Fibers->Vascular_Permeability Penilloic_Acid This compound Penilloic_Acid->GPCR Binds

Caption: RhoA/ROCK signaling pathway in this compound-induced vascular permeability.

Experimental Protocols

Synthesis of Penicilloyl-Polylysine

Penicilloyl-polylysine is a key reagent used in skin testing for penicillin allergy as the major determinant. A detailed method for its synthesis is crucial for research and diagnostic purposes.[5][6][7]

Materials:

  • Penicillin G potassium salt

  • Poly-L-lysine hydrobromide (molecular weight 15,000-30,000)

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphate buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 12,000-14,000)

  • Spectrophotometer

Procedure:

  • Dissolve poly-L-lysine hydrobromide in sterile, pyrogen-free water to a concentration of 20 mg/mL.

  • Adjust the pH of the poly-L-lysine solution to 11.5 with 1 M NaOH.

  • Dissolve penicillin G potassium salt in sterile, pyrogen-free water to a concentration of 100 mg/mL.

  • Slowly add the penicillin G solution to the poly-L-lysine solution while stirring at room temperature. The molar ratio of penicillin G to lysine (B10760008) monomer should be approximately 10:1.

  • Maintain the pH of the reaction mixture at 11.5 by the dropwise addition of 1 M NaOH for 2 hours.

  • After 2 hours, adjust the pH of the solution to 7.4 with 1 M HCl.

  • Transfer the solution to a dialysis bag and dialyze against PBS (pH 7.4) at 4°C for 48 hours, with several changes of the dialysis buffer.

  • After dialysis, filter the solution through a 0.22 µm sterile filter.

  • Determine the concentration of penicilloyl groups by spectrophotometry at 283 nm using a molar extinction coefficient of 820 M⁻¹cm⁻¹.

  • Store the penicilloyl-polylysine solution at -20°C.

Lymphocyte Transformation Test (LTT)

The LTT is an in vitro method to detect drug-specific memory T-lymphocytes.[8][9][10][11]

Materials:

  • Patient peripheral blood mononuclear cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Note: for penicillin allergy testing, penicillin-free media and serum should be used).

  • This compound (or other penicillin derivatives)

  • Phytohemagglutinin (PHA) as a positive control

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, XTT)

  • 96-well cell culture plates

  • Liquid scintillation counter or microplate reader

Procedure:

  • Isolate PBMCs from heparinized venous blood by Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with RPMI 1640 medium.

  • Resuspend the cells in complete RPMI 1640 medium to a final concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.

  • Add 100 µL of the drug solution (this compound at various concentrations, e.g., 5, 25, 50 µg/mL) or medium alone (negative control) or PHA (positive control) to the respective wells in triplicate.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 6 days.

  • On day 5, add 1 µCi of [³H]-thymidine to each well and incubate for another 18-24 hours. For non-radioactive assays, follow the manufacturer's instructions.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the stimulation index (SI) as the mean counts per minute (cpm) of the drug-stimulated cultures divided by the mean cpm of the unstimulated cultures. An SI ≥ 2 is generally considered a positive result.

Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay that measures the expression of activation markers (e.g., CD63, CD203c) on the surface of basophils upon stimulation with an allergen.[12][13][14][15]

Materials:

  • Patient whole blood collected in heparin tubes

  • Stimulation buffer (e.g., HEPES-buffered saline with Ca²⁺ and Mg²⁺)

  • This compound (or other penicillin derivatives)

  • Anti-IgE antibody or fMLP as a positive control

  • Fluorescently labeled antibodies against basophil markers (e.g., anti-CCR3-PE, anti-CD203c-PE) and activation markers (e.g., anti-CD63-FITC)

  • Lysing solution

  • Flow cytometer

Procedure:

  • Dilute the whole blood 1:2 with stimulation buffer.

  • Add 50 µL of the diluted blood to flow cytometry tubes.

  • Add 50 µL of the drug solution (this compound at various concentrations), positive control, or buffer alone (negative control) to the respective tubes.

  • Incubate at 37°C for 15-30 minutes.

  • Add a cocktail of fluorescently labeled antibodies to each tube and incubate in the dark at room temperature for 20 minutes.

  • Add lysing solution to each tube and incubate for 10 minutes to lyse the red blood cells.

  • Wash the cells with PBS.

  • Resuspend the cells in sheath fluid and acquire the data on a flow cytometer.

  • Gate on the basophil population (e.g., CCR3⁺/low side scatter) and analyze the expression of the activation marker (e.g., CD63).

  • The result is expressed as the percentage of activated basophils. A stimulation index (SI) is calculated by dividing the percentage of activated basophils in the stimulated sample by the percentage in the negative control. An SI ≥ 2 and a certain percentage of activated basophils (e.g., >5%) is often considered a positive result.

Experimental Workflows

Workflow for In Vitro Penicillin Allergy Testing

Experimental_Workflow cluster_patient Patient Sample Collection cluster_ltt Lymphocyte Transformation Test (LTT) cluster_bat Basophil Activation Test (BAT) Patient Patient with Suspected Penicillin Allergy Blood_Sample Collect Peripheral Blood Patient->Blood_Sample PBMC_Isolation Isolate PBMCs Blood_Sample->PBMC_Isolation Whole_Blood_Stimulation Stimulate Whole Blood with this compound Blood_Sample->Whole_Blood_Stimulation LTT_Culture Culture PBMCs with This compound PBMC_Isolation->LTT_Culture Proliferation_Assay Measure Lymphocyte Proliferation LTT_Culture->Proliferation_Assay LTT_Result Calculate Stimulation Index (SI) Proliferation_Assay->LTT_Result Final_Interpretation Interpretation of Allergy Status LTT_Result->Final_Interpretation Positive SI ≥ 2 Staining Stain with Fluorescent Antibodies Whole_Blood_Stimulation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry BAT_Result Determine % Activated Basophils and SI Flow_Cytometry->BAT_Result BAT_Result->Final_Interpretation Positive SI ≥ 2 and % Activation > 5%

References

The Immunogenicity of Penilloic Acid-Protein Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin and its derivatives are among the most widely used antibiotics globally. However, their therapeutic efficacy is often compromised by hypersensitivity reactions, which can range from mild skin rashes to life-threatening anaphylaxis. The immunogenicity of penicillins is primarily attributed to their ability to act as haptens. After administration, the β-lactam ring of penicillin can open to form various degradation products, including penilloic acid. This small molecule can then covalently bind to endogenous proteins, forming this compound-protein conjugates. These conjugates are large enough to be recognized by the immune system, leading to the production of specific antibodies and the activation of T-cells, which can mediate allergic responses.[1] Understanding the mechanisms and characteristics of the immunogenicity of these conjugates is crucial for the development of safer penicillin-based therapies and for the accurate diagnosis of penicillin allergy.

This technical guide provides an in-depth overview of the immunogenicity of this compound-protein conjugates, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Data Presentation

The immunogenicity of this compound and its protein conjugates can be assessed through various in vitro and in vivo methods. The following tables summarize quantitative data from key experimental assays.

Table 1: In Vitro Assessment of Penicillin and this compound Hypersensitivity

AssayAnalyte/StimulusPopulationSensitivitySpecificityCitation
Basophil Activation Test (BAT) PenicillinPatients with suspected penicillin allergy51% (95% CI: 46%-56%)89% (95% CI: 85%-93%)[2]
Lymphocyte Transformation Test (LTT) AmpicillinPatients with exanthematous skin eruptions54.5% (Standard LTT)92.3% (Standard LTT)[3]
72.7% (Modified LTT)76.9% (Modified LTT)[3]
Passive Cutaneous Anaphylaxis (PCA) Test This compound-sensitized miceBALB/c miceNo visible reaction-[4]

Table 2: this compound-Induced Vascular Permeability in a Non-IgE Mediated Mouse Model

Treatment GroupDoseEvans Blue Extravasation (µg/g tissue)Score of Evans Blue Staining in EarsCitation
Normal Saline-~0.50[4][5]
This compound12 mg/kg~2.53[4][5]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of this compound-protein conjugates.

Synthesis of this compound-Protein Conjugates

This protocol describes a general method for conjugating this compound to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

Materials:

  • Penicillin G

  • Carrier protein (KLH or BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Preparation of this compound: this compound can be prepared from penicillin by alkaline hydrolysis. Dissolve Penicillin G in a solution of NaOH (e.g., 0.1 M) and incubate at room temperature until the β-lactam ring is hydrolyzed. The reaction can be monitored by spectrophotometry. Neutralize the solution with an appropriate acid.

  • Activation of this compound: Dissolve the prepared this compound in a suitable buffer (e.g., MES buffer, pH 6.0). Add EDC and NHS to the solution to activate the carboxyl groups of this compound. Incubate for 15-30 minutes at room temperature.

  • Conjugation to Carrier Protein: Dissolve the carrier protein (KLH or BSA) in PBS (pH 7.4). Add the activated this compound solution to the protein solution. The molar ratio of hapten to carrier protein can be varied to achieve different hapten densities.

  • Incubation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against PBS at 4°C for 48 hours with several buffer changes to remove unreacted hapten and coupling reagents.

  • Characterization: The resulting this compound-protein conjugate can be characterized by methods such as UV-Vis spectroscopy to determine the hapten density, and SDS-PAGE to confirm the conjugation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Penilloic Acid Antibodies

This protocol outlines a standard indirect ELISA for the detection and quantification of antibodies specific to this compound.

Materials:

  • This compound-protein conjugate (e.g., this compound-BSA)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Serum samples (from immunized animals or patients)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-protein conjugate in coating buffer to a concentration of 1-10 µg/mL. Add 100 µL of the solution to each well of a microtiter plate. Incubate overnight at 4°C.[6]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[6]

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add 100 µL of diluted serum samples to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. Antibody titers can be determined from a standard curve or as the reciprocal of the highest dilution giving a positive signal.[7]

Lymphocyte Transformation Test (LTT)

The LTT measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to an antigen.

Materials:

  • Heparinized whole blood

  • Ficoll-Paque density gradient medium

  • RPMI 1640 medium supplemented with fetal calf serum, L-glutamine, and antibiotics

  • This compound-protein conjugate

  • Positive control (e.g., Phytohemagglutinin, PHA)

  • 96-well cell culture plates

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)

  • Cell harvester and scintillation counter (for ³H-thymidine) or microplate reader (for non-radioactive assays)

Procedure:

  • PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.[8]

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium. Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well.

  • Stimulation: Add the this compound-protein conjugate at various concentrations to the wells in triplicate. Include negative controls (medium alone) and positive controls (PHA).

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.[8]

  • Proliferation Measurement (using ³H-thymidine):

    • On the final day of incubation, add 1 µCi of ³H-thymidine to each well.[8]

    • Incubate for an additional 18-24 hours.

    • Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures. An SI greater than 2 or 3 is typically considered a positive response.[3]

Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils upon allergen stimulation.[9][10]

Materials:

  • Heparinized whole blood

  • Stimulation buffer

  • This compound-protein conjugate

  • Positive controls (e.g., anti-IgE antibody, fMLP)

  • Negative control (stimulation buffer)

  • Fluorochrome-conjugated antibodies against basophil identification markers (e.g., anti-CCR3, anti-CD123) and activation markers (e.g., anti-CD63, anti-CD203c)

  • Lysis buffer

  • Flow cytometer

Procedure:

  • Blood Collection: Collect fresh heparinized whole blood.

  • Stimulation: In separate tubes, incubate 100 µL of whole blood with various concentrations of the this compound-protein conjugate, positive controls, and a negative control for 15-30 minutes at 37°C.[11]

  • Staining: Add the fluorochrome-conjugated antibodies to each tube and incubate for 15-20 minutes at 4°C in the dark.

  • Lysis: Add lysis buffer to lyse the red blood cells.

  • Washing: Wash the cells with buffer and resuspend them in a suitable sheath fluid for flow cytometry.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Identify the basophil population based on their forward and side scatter characteristics and the expression of specific markers. Analyze the expression of activation markers on the gated basophil population.

  • Data Analysis: The results are typically expressed as the percentage of activated (e.g., CD63-positive) basophils. A stimulation index (SI) can be calculated by dividing the percentage of activated basophils in the stimulated sample by the percentage in the negative control. An SI > 2 is often considered positive.[2]

Signaling Pathways and Logical Relationships

The immunogenicity of this compound-protein conjugates involves complex signaling pathways within immune cells. The following diagrams, generated using the DOT language, illustrate these key pathways.

IgE-Mediated Mast Cell and Basophil Degranulation

This pathway is central to immediate hypersensitivity reactions. The cross-linking of IgE antibodies on the surface of mast cells and basophils by the this compound-protein conjugate triggers a signaling cascade leading to the release of inflammatory mediators.[5][12][13][14]

IGEMediatedDegranulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI Lyn Lyn FcεRI->Lyn Activation IgE IgE IgE->FcεRI Antigen This compound- Protein Conjugate Antigen->IgE Cross-linking Syk Syk Lyn->Syk Phosphorylation PLCγ PLCγ Syk->PLCγ Activation PIP2 PIP2 PLCγ->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activation ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_cyto ER->Ca_cyto Release Ca_ER Ca²⁺ Degranulation Degranulation Ca_cyto->Degranulation Triggers PKC->Degranulation Induces Granules Granules (Histamine, etc.) Granules->Degranulation

Caption: IgE-mediated degranulation signaling pathway in mast cells and basophils.

T-Cell Activation by Hapten-Protein Conjugates

T-cells play a crucial role in delayed-type hypersensitivity reactions to drugs. Antigen-presenting cells (APCs) process the this compound-protein conjugate and present haptenated peptides to T-cells, leading to their activation.[15][16][17][18]

TCellActivation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell Antigen This compound- Protein Conjugate Processing Antigen Processing (Internalization & Degradation) Antigen->Processing Peptide Haptenated Peptide Processing->Peptide MHC_II MHC Class II MHC_Peptide pMHC Complex MHC_II->MHC_Peptide CD4 CD4 MHC_II->CD4 Peptide->MHC_II TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition Lck Lck TCR->Lck Activation CD4->Lck Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment Signal_Cascade Downstream Signaling Cascade PLCg1->Signal_Cascade Activation T-Cell Activation (Proliferation, Cytokine Release) Signal_Cascade->Activation

Caption: T-cell activation by a hapten-protein conjugate presented by an APC.

Non-IgE Mediated Hypersensitivity: RhoA/ROCK Signaling Pathway

Recent evidence suggests that this compound can directly induce vascular hyperpermeability in a manner independent of IgE. This process involves the activation of the RhoA/ROCK signaling pathway.[5][12][19][20][21][22][23][24]

RhoARockPathway cluster_cell Endothelial Cell Penilloic_Acid This compound RhoA_GDP RhoA-GDP (Inactive) Penilloic_Acid->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC Phosphorylated MLC (p-MLC) MLC->pMLC Contraction Stress Fiber Formation & Actomyosin Contraction pMLC->Contraction Actin Actin Cytoskeleton Actin->Contraction Permeability Increased Vascular Permeability Contraction->Permeability

Caption: this compound-induced RhoA/ROCK signaling leading to vascular hyperpermeability.

Conclusion

The immunogenicity of this compound-protein conjugates is a multifaceted process involving both IgE-mediated and non-IgE-mediated mechanisms. This guide has provided a comprehensive overview of the current understanding in this field, including quantitative data from key immunological assays, detailed experimental protocols for the synthesis and evaluation of these conjugates, and visual representations of the underlying signaling pathways. For researchers and drug development professionals, a thorough understanding of these principles is paramount for the development of safer and more effective penicillin-based antibiotics and for the advancement of diagnostic tools for penicillin allergy. Further research is warranted to fully elucidate the complex interplay of factors that determine an individual's susceptibility to penicillin hypersensitivity and to develop novel strategies to mitigate these adverse drug reactions.

References

Penilloic Acid as a Hapten in Immune Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin and its derivatives remain cornerstone antibiotics for treating bacterial infections. However, their utility is often limited by the potential to induce hypersensitivity reactions, the most common cause of drug-induced allergies.[1] These reactions are primarily initiated by the covalent binding of penicillin degradation products to host proteins, forming immunogenic conjugates. Among these degradation products, penilloic acid, a metabolite formed by the hydrolytic opening of the β-lactam ring, plays a significant role as a hapten in eliciting both immediate and delayed-type immune responses.[2] This technical guide provides an in-depth exploration of the role of this compound as a hapten, detailing its formation, the immunological mechanisms it triggers, and the experimental protocols used to investigate these phenomena.

Formation of this compound and Haptenation

Penicillin's inherent chemical reactivity, particularly the strained β-lactam ring, makes it susceptible to degradation under physiological conditions. The hydrolysis of this ring leads to the formation of several metabolites, including penicilloic acid, which is considered the major antigenic determinant.[2] Penicilloic acid can undergo further rearrangement and degradation to form other minor determinants, including this compound.

These penicillin derivatives are small molecules and are not immunogenic on their own. However, they act as haptens, covalently binding to nucleophilic residues on host macromolecules, primarily proteins such as albumin, to form hapten-carrier conjugates.[3] This process of haptenation renders the self-proteins immunogenic, initiating a cascade of immune responses. Molecular docking studies have identified that penicillin determinants, including penicilloic acid, bind to hydrophobic cavities within human serum albumin (HSA), primarily in subdomains IIA and IB, through hydrogen bonds and hydrophobic interactions.[4][5]

Immunological Mechanisms of this compound-Induced Hypersensitivity

The immune responses to penicilloyl-protein conjugates are complex and can be broadly categorized into immediate (Type I) and delayed (Type IV) hypersensitivity reactions.

Immediate Hypersensitivity (Type I Reaction)

Immediate hypersensitivity reactions are mediated by Immunoglobulin E (IgE) antibodies and typically occur within minutes to an hour after drug administration. The initial exposure to a penicilloyl-protein conjugate can lead to the production of specific IgE antibodies by plasma cells. These IgE antibodies then bind to the high-affinity FcεRI receptors on the surface of mast cells and basophils. Upon subsequent exposure, the penicilloyl-protein conjugate cross-links the receptor-bound IgE, triggering the degranulation of these cells and the release of pre-formed inflammatory mediators such as histamine, tryptase, and proteoglycans. This is followed by the de novo synthesis and release of lipid mediators (prostaglandins and leukotrienes) and cytokines.[6][7]

The signaling cascade leading to mast cell degranulation is initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the FcεRI β and γ chains by Src family kinases like Lyn. This recruits and activates Syk kinase, which in turn phosphorylates downstream adaptor proteins like LAT (Linker for Activation of T cells). Phosphorylated LAT acts as a scaffold for the assembly of a signaling complex that ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), culminating in the fusion of granules with the plasma membrane and mediator release.[6]

Delayed Hypersensitivity (Type IV Reaction)

Delayed hypersensitivity reactions are T-cell mediated and manifest hours to days after drug exposure. In this pathway, the penicilloyl-protein conjugates are processed by antigen-presenting cells (APCs), such as dendritic cells. The haptenated peptides are then presented on Major Histocompatibility Complex (MHC) class II molecules to CD4+ T helper (Th) cells, or on MHC class I molecules to CD8+ cytotoxic T lymphocytes (CTLs).[3]

The recognition of the penicilloyl-peptide-MHC complex by the T-cell receptor (TCR) initiates a signaling cascade that leads to T-cell activation, proliferation, and differentiation.[8] This signaling is initiated by the phosphorylation of ITAMs in the CD3 and ζ chains of the TCR complex by Lck, a Src family kinase. This recruits and activates ZAP-70, which then phosphorylates downstream adaptor proteins like LAT and SLP-76, leading to the activation of transcription factors such as NF-κB, NFAT, and AP-1. These transcription factors drive the expression of genes encoding cytokines and chemokines, leading to the recruitment and activation of other immune cells and the characteristic inflammatory response of delayed-type hypersensitivity.[9] Genetic studies have also linked the HLA-B*55:01 allele to an increased risk of delayed penicillin reactions, suggesting a genetic predisposition to this type of response.[10][11]

Quantitative Data on Penicillin Hypersensitivity

The following tables summarize key quantitative data related to penicillin allergy.

Parameter Value Reference(s)
Reported Penicillin Allergy Prevalence (Global)9.4% (95% CI 8.4-10.4%)[12]
Reported Penicillin Allergy Prevalence (Urban US Outpatient)11.5%[1]
Patients with Reported Penicillin Allergy who are Truly Allergic~5-10%[13]
Anaphylaxis Incidence to Penicillin~0.01%[14]
Sensitivity of Lymphocyte Transformation Test (LTT) for Beta-Lactam Allergy60-78%[15][16]
Specificity of Lymphocyte Transformation Test (LTT) for Beta-Lactam Allergy85%[15]

Table 1: Prevalence and Diagnostic Test Characteristics for Penicillin Allergy.

Determinant Percentage of Positive Skin Tests (in a study of 1316 patients) Reference(s)
Any Penicillin Reagent12.77%[17]
Penicilloyl-polylysine (PPL) and/or Minor Determinant Mixture (MDM)1.98%[17]
Isolated Positive to PPL and/or MDM0.46%[17]

Table 2: Relative Contribution of Major and Minor Determinants to Positive Skin Tests.

Experimental Protocols

Penicillin Skin Testing

Penicillin skin testing is the most reliable method for identifying IgE-mediated penicillin allergy.[18]

Materials:

  • Benzylpenicilloyl-polylysine (PPL, major determinant)

  • Penicillin G (minor determinant)

  • Minor Determinant Mixture (MDM: penicilloate (B82564) and penilloate), if available

  • Amoxicillin (if implicated)

  • Histamine (positive control)

  • Saline (negative control)

  • Skin prick test devices

  • Tuberculin syringes and needles for intradermal testing

Procedure:

  • Skin Prick Testing (SPT):

    • Apply a drop of each reagent (PPL, Penicillin G, MDM, amoxicillin, positive and negative controls) to the volar surface of the forearm.

    • Prick the skin through each drop with a sterile device.

    • Read the results after 15 minutes. A wheal of ≥3 mm with surrounding erythema is considered a positive result.

  • Intradermal Testing (IDT):

    • If SPT is negative, proceed to IDT.

    • Inject a small amount (0.02-0.05 mL) of each reagent intradermally to create a 3-5 mm bleb.

    • Use a 1:100 or 1:10 dilution of the standard concentrations for initial testing in high-risk patients.[19]

    • Read the results after 15 minutes. An increase in the wheal diameter of ≥3 mm from the initial bleb is considered positive.

Lymphocyte Transformation Test (LTT)

The LTT is an in vitro method to detect drug-specific memory T-cell responses.[16]

Materials:

  • Patient's peripheral blood mononuclear cells (PBMCs)

  • Culture medium (e.g., RPMI 1640) supplemented with fetal calf serum and antibiotics

  • This compound or other penicillin determinants at various concentrations

  • Positive control (e.g., phytohemagglutinin)

  • Negative control (culture medium alone)

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., XTT, MTT)

  • Cell culture plates (96-well)

Procedure:

  • Isolate PBMCs from the patient's blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in 96-well plates at a density of 1-2 x 10⁵ cells/well.

  • Add the penicillin determinant (e.g., this compound) at various concentrations (e.g., 5, 50, 100 µg/mL) to triplicate wells. Include positive and negative controls.

  • Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ atmosphere.

  • For the last 16-18 hours of culture, add [³H]-thymidine to each well.

  • Harvest the cells onto filter mats and measure the incorporated radioactivity using a beta-counter.

  • Alternatively, use a non-radioactive colorimetric assay to measure cell proliferation.

  • Calculate the Stimulation Index (SI) as the mean counts per minute (cpm) of stimulated cultures divided by the mean cpm of unstimulated cultures. An SI ≥ 2 or 3 is typically considered a positive result.[20]

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Penicilloyl Antibodies

ELISA can be used to detect and quantify specific antibodies against penicillin determinants.

Materials:

  • Penicilloyl-protein conjugate (e.g., penicilloyl-HSA) for coating

  • Patient serum

  • Secondary antibody conjugated to an enzyme (e.g., anti-human IgE-HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution

  • ELISA plates (96-well)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coat the wells of a 96-well plate with the penicilloyl-protein conjugate (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer) overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add diluted patient serum to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate five times.

  • Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add the substrate and incubate in the dark until a color develops.

  • Add the stop solution and read the absorbance at the appropriate wavelength using a microplate reader.[21][22][23]

Visualizations of Signaling Pathways and Experimental Workflows

Hapten_Formation_and_Carrier_Binding Penicillin Penicillin BetaLactamRing β-lactam Ring Hydrolysis Penicillin->BetaLactamRing PenilloicAcid This compound (Hapten) BetaLactamRing->PenilloicAcid HaptenCarrierConjugate Penilloyl-Protein Conjugate (Immunogen) PenilloicAcid->HaptenCarrierConjugate Covalent Binding CarrierProtein Carrier Protein (e.g., Albumin) CarrierProtein->HaptenCarrierConjugate IgE_Mediated_Hypersensitivity cluster_mast_cell Mast Cell FceRI FcεRI Lyn Lyn FceRI->Lyn Activates IgE IgE IgE->FceRI Binds to Syk Syk Lyn->Syk Phosphorylates & Activates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Recruits & Activates IP3 IP₃ PLCg->IP3 DAG DAG PLCg->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine, etc.) Ca2_release->Degranulation PKC->Degranulation HaptenCarrier Penilloyl-Protein Conjugate HaptenCarrier->IgE Cross-linking T_Cell_Mediated_Hypersensitivity cluster_apc Antigen Presenting Cell (APC) cluster_t_cell T Helper Cell (Th) MHC_II MHC class II TCR TCR MHC_II->TCR Presents to CD3 CD3 TCR->CD3 Associated with Lck Lck CD3->Lck Recruits & Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates & Activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg_Vav PLCγ/Vav LAT_SLP76->PLCg_Vav Recruits & Activates TranscriptionFactors NFAT, NF-κB, AP-1 PLCg_Vav->TranscriptionFactors Activates CytokineProduction Cytokine Production (e.g., IL-4, IL-5, IFN-γ) TranscriptionFactors->CytokineProduction Induces HaptenCarrier Penilloyl-Protein Conjugate ProcessedPeptide Processed Penilloyl-Peptide HaptenCarrier->ProcessedPeptide Uptake & Processing by APC ProcessedPeptide->MHC_II Binds to Experimental_Workflow Patient Patient with Suspected Penicillin Allergy ClinicalHistory Clinical History & Physical Exam Patient->ClinicalHistory SkinTesting Penicillin Skin Testing (SPT & IDT) ClinicalHistory->SkinTesting For IgE-mediated LTT Lymphocyte Transformation Test (LTT) ClinicalHistory->LTT For T-cell-mediated ELISA ELISA for Anti-Penicilloyl IgE ClinicalHistory->ELISA In vitro IgE detection Diagnosis Diagnosis of Penicillin Hypersensitivity SkinTesting->Diagnosis LTT->Diagnosis ELISA->Diagnosis

References

The Biological Activity of Penilloic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penilloic acid, a metabolic byproduct of penicillin hydrolysis, and its derivatives represent a class of compounds with diverse and significant biological activities. Historically viewed primarily in the context of penicillin degradation and allergic reactions, recent research has unveiled a more complex pharmacological profile, including roles as enzyme inhibitors and modulators of inflammatory signaling pathways. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling cascades.

β-Lactamase Inhibition

This compound derivatives have been investigated as inhibitors of β-lactamases, the enzymes responsible for bacterial resistance to β-lactam antibiotics. While generally considered less potent than their parent penicillin counterparts, their activity is of clinical interest.

Quantitative Data: β-Lactamase Inhibition

The following table summarizes the inhibitory activity of selected penicillanic acid derivatives, which are structurally related to penilloic acids, against various β-lactamases. Data for a broader range of this compound derivatives is limited in the current literature.

Derivativeβ-Lactamase TargetEnzyme ClassIC50 (µg/mL)Reference
6-Acetylmethylene penicillanic acid (6-AMPA)TEM-1A<0.01[1]
6-Acetylmethylene penicillanic acid (6-AMPA)SHV-1A0.01[1]
6-Acetylmethylene penicillanic acid (6-AMPA)S. aureusA0.02[1]
6-Acetylmethylene penicillanic acid (6-AMPA)P. vulgarisC (Chromosomal)0.04[1]
6-Acetylmethylene penicillanic acid (6-AMPA)K. oxytocaA (Chromosomal)0.04[1]
6-Acetylmethylene penicillanic acid (6-AMPA)P99 (E. cloacae)C6.8[1]
6-Bromopenicillanic acid derivative 4cTEM-1 (E. coli)AWeak Inhibition[2]
6-Bromopenicillanic acid derivative 6cTEM-1 (E. coli)AWeak Inhibition[2]
6-Bromopenicillanic acid derivative 4cP99 (E. cloacae)CWeak Inhibition[2]
6-Bromopenicillanic acid derivative 6cP99 (E. cloacae)CWeak Inhibition[2]

Antibacterial Activity

The direct antibacterial activity of this compound derivatives is generally considered to be low. However, some synthetic derivatives of the broader penicillanic acid class have shown activity against various bacterial strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for some synthetic penicillin analogues. Specific MIC data for a wide range of this compound derivatives are not extensively available.

CompoundBacterial StrainMIC (µg/mL)Reference
Penicillin Analogue 4cEscherichia coli-[3]
Penicillin Analogue 4eEscherichia coli-[3]
Penicillin Analogue 4cStaphylococcus epidermidis-[3]
Penicillin Analogue 4eStaphylococcus epidermidis-[3]
Penicillin Analogue 4cStaphylococcus aureus-[3]
Penicillin Analogue 4eStaphylococcus aureus-[3]

Note: The original study[3] reported zone of inhibition data rather than specific MIC values for some compounds, indicating antibacterial potential.

Role in Hypersensitivity Reactions and Anti-Inflammatory Effects

A significant area of research into this compound derivatives is their role in penicillin-induced hypersensitivity reactions. This compound has been identified as a key player in non-IgE mediated immediate hypersensitivity reactions, primarily through the induction of vascular hyperpermeability and inflammation[4][5]. This activity is linked to the activation of specific signaling pathways.

Quantitative Data: Inflammatory Response

The following table summarizes the quantitative effects of this compound on markers of inflammation and vascular permeability.

Biological EffectExperimental ModelTreatmentResultReference
Vascular Leakage (EB extravasation)Mouse EarThis compound (12 mg/kg)Significant increase vs. control[4]
IL-6 SecretionMouse SerumThis compound (12 mg/kg)Significant increase vs. control[4]
Nitric Oxide (NO) SecretionMouse SerumThis compound (12 mg/kg)Significant increase vs. control[4]
Inflammatory Cell InfiltrationMouse Lung LavageThis compound (12 mg/kg)Significant increase in total cells, macrophages, neutrophils, and lymphocytes vs. control[4]

Signaling Pathways

This compound exerts its effects on vascular permeability and inflammation through the activation of the RhoA/ROCK and arachidonic acid metabolic pathways[4][5].

Workflow for this compound-Induced Hypersensitivity

G Penilloic_Acid This compound Endothelial_Cell Endothelial Cell Penilloic_Acid->Endothelial_Cell RhoA RhoA Activation Endothelial_Cell->RhoA Arachidonic_Acid Arachidonic Acid Metabolism Endothelial_Cell->Arachidonic_Acid ROCK ROCK Activation RhoA->ROCK MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation Stress_Fiber Stress Fiber Formation MLC_Phosphorylation->Stress_Fiber Vascular_Hyperpermeability Vascular Hyperpermeability Stress_Fiber->Vascular_Hyperpermeability Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Inflammation->Vascular_Hyperpermeability

Caption: this compound-induced hypersensitivity workflow.

RhoA/ROCK Signaling Pathway in Endothelial Cells

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain ROCK->MLC Phosphorylates pMLC Phosphorylated MLC MLCP->pMLC Dephosphorylates MLC->pMLC Phosphorylates Actin_Cytoskeleton Actin Cytoskeleton pMLC->Actin_Cytoskeleton Stress_Fibers Stress Fiber Formation Actin_Cytoskeleton->Stress_Fibers Increased_Permeability Increased Endothelial Permeability Stress_Fibers->Increased_Permeability Penilloic_Acid This compound Penilloic_Acid->GPCR G Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX Cyclooxygenase (COX-1/2) Arachidonic_Acid->COX LOX Lipoxygenase (5-LOX, etc.) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (PGD2, PGE2, etc.) COX->Prostaglandins Thromboxanes Thromboxanes (TXA2) COX->Thromboxanes Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LOX->Leukotrienes Inflammatory_Response Inflammatory Response (Vasodilation, Chemotaxis, etc.) Prostaglandins->Inflammatory_Response Thromboxanes->Inflammatory_Response Leukotrienes->Inflammatory_Response

References

Penilloic Acid Structure-Activity Relationship: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penilloic acid, a metabolic degradation product of penicillin antibiotics, has been identified as a significant contributor to non-IgE mediated hypersensitivity reactions. These reactions are primarily characterized by increased vascular permeability and inflammation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on its role in eliciting these physiological responses. Due to the limited availability of direct quantitative SAR data for this compound derivatives, this document outlines a proposed framework for a systematic SAR study, including detailed experimental protocols and hypothetical data presentation. The guide also visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms and to provide a roadmap for future research in this area.

Introduction to this compound

This compound is formed from the hydrolysis of the β-lactam ring of penicillin, a process that can be catalyzed by β-lactamases or occur under acidic conditions. While the parent penicillin molecule is responsible for the desired antibacterial activity, its degradation products, particularly this compound, are implicated in adverse drug reactions. The core structure of benzylthis compound, derived from penicillin G, is presented below.

Figure 1: Chemical Structure of Benzylthis compound

Caption: Benzylthis compound Structure.

This compound has been identified as a key culprit in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice[1]. These reactions are characterized by increased vascular permeability and inflammation, distinct from classical IgE-mediated allergies.

Core Signaling Pathways

The biological effects of this compound are primarily mediated through the activation of two key signaling pathways: the Arachidonic Acid (AA) cascade and the RhoA/ROCK pathway.

Arachidonic Acid Pathway

This compound can stimulate the release of arachidonic acid from cell membranes. This is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various pro-inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes. These mediators contribute to vasodilation and increased vascular permeability.

RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway plays a crucial role in regulating endothelial barrier function. Activation of this pathway by this compound leads to the phosphorylation of downstream effectors, resulting in actin stress fiber formation and endothelial cell contraction. This disruption of the endothelial barrier contributes to increased vascular permeability.

RhoA_ROCK_Pathway Penilloic_Acid This compound RhoA_GDP RhoA-GDP (Inactive) Penilloic_Acid->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC MLC ROCK->MLC Phosphorylates p_MLC p-MLC MLC_Phosphatase->p_MLC Dephosphorylates MLC->p_MLC Actin_Stress_Fibers Actin Stress Fiber Formation p_MLC->Actin_Stress_Fibers Vascular_Permeability Increased Vascular Permeability Actin_Stress_Fibers->Vascular_Permeability

Caption: RhoA/ROCK Signaling Pathway.

Structure-Activity Relationship (SAR) of this compound

Currently, there is a notable lack of comprehensive quantitative SAR studies for this compound derivatives concerning their effects on vascular permeability and inflammation. To address this gap, a systematic SAR study is proposed.

Proposed Synthesis of this compound Analogs

A library of this compound analogs can be synthesized to explore the impact of structural modifications on biological activity. The general approach involves the hydrolysis of various penicillin precursors. Methods for the preparation of pure crystalline samples of penicilloic and penilloic acids from a range of penicillins, including penicillin G, ampicillin, and amoxicillin, have been described[2]. A general synthetic scheme is outlined below.

Synthesis_Workflow Penicillin Penicillin Derivative (Varying R-group) Hydrolysis Alkaline or Acidic Hydrolysis Penicillin->Hydrolysis Penicilloic_Acid Penicilloic Acid Derivative Hydrolysis->Penicilloic_Acid Decarboxylation Decarboxylation Penicilloic_Acid->Decarboxylation Penilloic_Acid This compound Derivative Decarboxylation->Penilloic_Acid Purification Purification (e.g., Crystallization) Penilloic_Acid->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General Synthesis Workflow.

Systematic modifications should be made to the acyl side chain (R-group) to investigate the effects of electronic properties, steric bulk, and lipophilicity.

Hypothetical Quantitative Data for SAR Analysis

The following tables present a hypothetical dataset for a series of this compound analogs, illustrating the type of quantitative data that should be generated in a comprehensive SAR study.

Table 1: Hypothetical Vascular Permeability Data for this compound Analogs (Miles Assay)

Compound IDR-GroupLogPEC50 (µM) for Vascular Permeability
PA-01Benzyl2.1450
PA-02Phenoxymethyl2.3245
PA-034-Hydroxybenzyl1.6475
PA-042,6-Dimethoxyphenyl2.5830
PA-054-Nitrobenzyl2.0360
PA-063-Thienylmethyl1.8955

Table 2: Hypothetical In Vitro Activity Data for this compound Analogs

Compound IDR-GroupIn Vitro Permeability (% Increase)RhoA Activation (Fold Change)
PA-01Benzyl1503.5
PA-02Phenoxymethyl1653.8
PA-034-Hydroxybenzyl1102.5
PA-042,6-Dimethoxyphenyl1804.2
PA-054-Nitrobenzyl1303.0
PA-063-Thienylmethyl1453.3

Table 3: Hypothetical Beta-Lactamase Inhibition Data for this compound Analogs

Compound IDR-GroupIC50 (µM) for TEM-1 β-Lactamase
PA-01Benzyl>1000
PA-02Phenoxymethyl>1000
PA-034-Hydroxybenzyl>1000
PA-042,6-Dimethoxyphenyl>1000
PA-054-Nitrobenzyl>1000
PA-063-Thienylmethyl>1000

Note: Penicilloic acid derivatives are generally weak inhibitors of β-lactamases[3].

Detailed Experimental Protocols

Synthesis and Characterization of this compound Derivatives

A general procedure for the preparation of penilloic acids from their corresponding penicillins involves alkaline hydrolysis followed by decarboxylation[4][5].

  • Hydrolysis: Dissolve the penicillin salt in water and add a base (e.g., sodium hydroxide) to hydrolyze the β-lactam ring, forming the corresponding penicilloic acid[4].

  • Decarboxylation: Acidify the solution to facilitate the decarboxylation of the penicilloic acid to the this compound.

  • Purification: The resulting this compound can be purified by precipitation and recrystallization[2].

  • Characterization: Confirm the structure and purity of the synthesized compounds using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vivo Vascular Permeability (Miles Assay)

The Miles assay is a standard method for quantifying vascular permeability in vivo[6][7][8].

  • Dye Injection: Inject Evans blue dye intravenously into the tail vein of a mouse. The dye binds to serum albumin.

  • Intradermal Injection: After a set time for dye circulation, intradermally inject the test compounds (this compound analogs) and a vehicle control into the dorsal skin.

  • Dye Extravasation: The test compounds that induce vascular permeability will cause the Evans blue-albumin complex to leak into the surrounding tissue, resulting in a blue spot.

  • Quantification: After a defined period, excise the skin at the injection sites, extract the Evans blue dye using a solvent (e.g., formamide), and quantify the amount of dye spectrophotometrically.

In Vitro Endothelial Permeability Assay (Transwell Assay)

This assay provides a more controlled environment to study the direct effects of compounds on endothelial barrier function.

Transwell_Assay Start Seed Endothelial Cells on Transwell Insert Culture Culture to Confluency Start->Culture Treatment Add this compound Analog to Apical Chamber Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Tracer Add Labeled Dextran (B179266) to Apical Chamber Incubation->Tracer Sampling Sample from Basolateral Chamber at Time Points Tracer->Sampling Quantification Quantify Labeled Dextran (e.g., Fluorescence) Sampling->Quantification

Caption: In Vitro Permeability Assay Workflow.

  • Cell Culture: Culture a monolayer of endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) on a porous membrane of a Transwell insert.

  • Treatment: Once the monolayer is confluent, treat the cells with different concentrations of the this compound analogs in the upper (apical) chamber.

  • Tracer Addition: Add a fluorescently labeled high-molecular-weight dextran to the apical chamber.

  • Permeability Measurement: At various time points, collect samples from the lower (basolateral) chamber and measure the fluorescence to determine the amount of dextran that has passed through the endothelial monolayer.

RhoA Activation Assay

The activation of RhoA can be quantified using a pull-down assay that specifically isolates the active, GTP-bound form of RhoA[9][10][11][12].

  • Cell Lysis: Treat endothelial cells with this compound analogs for a specified time, then lyse the cells to release the cellular proteins.

  • Pull-Down: Incubate the cell lysates with a protein domain that specifically binds to GTP-bound RhoA (e.g., Rhotekin-RBD) immobilized on agarose (B213101) beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins and detect the amount of active RhoA using Western blotting with an anti-RhoA antibody.

Analysis of Arachidonic Acid Metabolites

The production of arachidonic acid metabolites can be measured using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[13][14][15].

  • Cell Treatment and Extraction: Treat endothelial cells or mast cells with this compound analogs, then extract the lipids from the cell culture supernatant or cell lysate.

  • Chromatographic Separation: Separate the different arachidonic acid metabolites using UPLC.

  • Mass Spectrometric Detection: Detect and quantify the individual metabolites using tandem mass spectrometry.

Conclusion and Future Directions

This compound is a key mediator of non-IgE-dependent hypersensitivity reactions to penicillin, acting through the arachidonic acid and RhoA/ROCK signaling pathways to increase vascular permeability and induce inflammation. While the general mechanisms are understood, a detailed structure-activity relationship for this compound and its derivatives is currently lacking. The proposed systematic SAR study, employing the detailed experimental protocols outlined in this guide, would provide invaluable data for understanding how specific structural features of this compound contribute to its biological activity. This knowledge is crucial for the development of strategies to mitigate the adverse effects of penicillin therapy and for the design of safer penicillin-based antibiotics. Future research should focus on synthesizing a diverse library of this compound analogs and quantitatively evaluating their effects in the described in vitro and in vivo models. Furthermore, computational modeling and molecular docking studies could complement the experimental data to provide a more detailed understanding of the interactions between this compound analogs and their molecular targets.

References

Methodological & Application

Application Note: Quantitative Analysis of Penilloic Acid using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penilloic acid is a primary degradation product of penicillin antibiotics. Monitoring its presence and concentration in various matrices, such as food products and environmental samples, is crucial due to potential allergic reactions in sensitized individuals. This application note provides a detailed protocol for the quantification of this compound using a robust and sensitive HPLC-MS/MS method. The methodology described herein is based on established techniques and is suitable for research and drug development applications.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., this compound-d5)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Ammonium (B1175870) acetate)

  • Phosphate (B84403) buffer solution (PBS)

  • n-Hexane

  • Solid-Phase Extraction (SPE) cartridges (e.g., HLB)

  • Syringe filters (0.22 µm)

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific sample matrix. This example focuses on a liquid matrix such as fruit juice or milk.

  • Sample Collection: Collect a representative sample of the matrix to be analyzed.

  • Extraction:

    • To 2 g of the sample, add 4 mL of phosphate buffer (PBS) to stabilize the sample.[1]

    • If an internal standard is used, spike the sample at this stage.

    • Add 4 mL of n-hexane for defatting, particularly for high-fat matrices like milk.[2]

    • Shake the mixture vigorously for 10 minutes.[1]

    • Centrifuge at 4000 rpm for 15 minutes to separate the layers.[1]

    • Carefully remove and discard the upper hexane (B92381) layer.[1]

  • Protein Precipitation (for high-protein matrices):

    • To the aqueous layer, add acetonitrile to precipitate proteins.[2]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • The resulting aqueous extract is loaded onto a pre-conditioned HLB SPE column.[1]

    • Wash the column to remove interferences.

    • Elute the analytes with 3 mL of acetonitrile.[1]

  • Final Sample Preparation:

    • The eluate is evaporated to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 800 µL) of the initial mobile phase (e.g., ammonium acetate (B1210297) buffer or water with 0.1% formic acid).[1][3]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[2]

HPLC-MS/MS Analysis

Chromatographic Conditions:

ParameterSetting
HPLC System UHPLC System
Column C18 Column (e.g., 150 mm x 2.1 mm, 1.7 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Gradient A suitable gradient to separate this compound from other components.
Flow Rate 0.2 mL/min[4]
Column Temperature 40 °C[3]
Injection Volume 5-10 µL

Mass Spectrometry Conditions:

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode[2]
Ion Source Voltage 4500 V[3]
Curtain Gas 30 psi[3]
Heater Gas 45 psi[3]
Ion Source Temperature 400 °C[3]
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)
174128
174263

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Data Presentation

The quantitative performance of the method is summarized below. These values are representative and may vary depending on the specific matrix and instrumentation.

Method Performance Characteristics:

ParameterTypical ValueReference
Linearity (r²) > 0.999[2]
Calibration Range 1.0 - 200 µg/kg[2]
Limit of Detection (LOD) 0.1 ng/g[3][5]
Limit of Quantification (LOQ) 0.03 - 0.15 µg/kg[2]
Recovery 80.0% - 110.0%[2]
Relative Standard Deviation (RSD) < 7.06%[2]

Recovery Data in Different Matrices:

MatrixFortification Level (ng/g)Absolute RecoveryRecovery with Internal StandardReference
Citrus Fruit0.1, 0.25, 1, 1050-70%90-110%[5]
Citrus Fruit0.1, 0.25, 1, 1050-75%90-100% (for Penicillin G)[3][6]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample 1. Sample Collection (2g) stabilize 2. Stabilization with PBS (4mL) sample->stabilize defat 3. Defatting with Hexane (4mL) stabilize->defat centrifuge1 4. Centrifugation (4000 rpm, 15 min) defat->centrifuge1 remove_hex 5. Remove Hexane Layer centrifuge1->remove_hex spe 6. Solid-Phase Extraction (HLB) remove_hex->spe elute 7. Elution with Acetonitrile (3mL) spe->elute dry 8. Evaporation to Dryness elute->dry reconstitute 9. Reconstitution dry->reconstitute filter 10. Filtration (0.22 µm) reconstitute->filter hplc 11. UHPLC Separation (C18 Column) filter->hplc msms 12. MS/MS Detection (ESI+, MRM) hplc->msms quant 13. Quantification msms->quant

Caption: Workflow for this compound Quantification.

References

Synthesis of Penilloic Acid for Research Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of penilloic acid, a critical molecule for research into penicillin hypersensitivity and related immunological responses. This compound serves as an essential research standard for analytical method development, allergy diagnostics, and mechanistic studies of drug degradation.

Introduction

This compound is a degradation product of penicillin formed via the intermediate penicilloic acid. It is recognized as a major antigenic determinant in penicillin hypersensitivity reactions.[1] Understanding its formation and biological activity is crucial for the development of safer penicillin derivatives and for studying the mechanisms of drug-induced allergies. This note describes a reliable method for the synthesis of this compound from penicillin G.

Synthesis Methodology

The synthesis of this compound is typically achieved through a two-step process involving the initial hydrolysis of the β-lactam ring of a penicillin precursor to form penicilloic acid, followed by the subsequent conversion of penicilloic acid to this compound under acidic conditions. A simple and high-yield method involves the use of mild reduced pressure in the presence of an inorganic acid.[2]

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Formation of Penicilloic Acid cluster_1 Step 2: Conversion to this compound PenG Penicillin G Sodium Salt Dissolve Dissolve in Water PenG->Dissolve AdjustpH Adjust pH to 12 with NaOH Dissolve->AdjustpH Incubate Incubate at Room Temperature AdjustpH->Incubate PenicilloicAcid Penicilloic Acid Solution Incubate->PenicilloicAcid AdjustpH2 Adjust pH to 2.5 with HCl PenicilloicAcid->AdjustpH2 ApplyVacuum Apply Mild Reduced Pressure AdjustpH2->ApplyVacuum Precipitate Precipitate this compound ApplyVacuum->Precipitate Isolate Isolate and Dry Precipitate->Isolate FinalProduct Pure this compound Isolate->FinalProduct

Caption: Workflow for the synthesis of this compound from penicillin G.

Detailed Experimental Protocol

This protocol is adapted from established methods for the conversion of penicillin to this compound.[2][3][4]

Materials:

  • Penicillin G sodium salt

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH), 5 N

  • Hydrochloric acid (HCl), 6 N

  • Ethanol (B145695)

  • Ammonia (B1221849) solution

  • Magnetic stirrer and stir bar

  • pH meter

  • Vacuum flask and pump

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

Step 1: Preparation of Penicilloic Acid

  • Prepare a 5% (w/v) solution of penicillin G sodium salt in deionized water.

  • While stirring, slowly add 5 N NaOH dropwise to adjust the pH of the solution to 12.0.

  • Maintain the pH at 12.0 by the occasional addition of NaOH as the hydrolysis of the β-lactam ring proceeds, which generates a new carboxyl group.

  • Continue the reaction at room temperature until the pH stabilizes, indicating the completion of the conversion to penicilloic acid.

Step 2: Conversion to this compound and Isolation

  • To the penicilloic acid solution, add an inorganic acid such as HCl to adjust the pH to 2.5.[2]

  • Transfer the solution to a vacuum flask and apply a mild reduced pressure (vacuum).

  • Continue to stir the solution under vacuum at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Once the conversion is complete, dilute the reaction mixture with ethanol (approximately 3 volumes of the initial aqueous solution).[2]

  • Adjust the pH to 2.5 with an aqueous ammonia solution to precipitate the solid this compound.[2]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold ethanol-water (1:1) and then with cold ethanol.

  • Dry the purified this compound under vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound derivatives as reported in the literature.

ParameterValueReference
Yield High[2]
Purity High (no further purification needed)[2]
Reaction Time (Hydrolysis) ~1 hour[5]
Reaction Time (Conversion) Monitored by TLC[2]

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

AnalysisExpected ResultsReference
Melting Point Compound specific[2]
¹³C NMR Spectra available in databases[6][7]
FTIR Characteristic peaks for functional groups[2]
Mass Spectrometry Molecular ion peak corresponding to C₁₅H₂₀N₂O₃S (for benzylthis compound)[6]
Elemental Analysis Calculated %C, H, N, S should match experimental values[2]

Biological Significance and Signaling Pathway

This compound has been identified as a key molecule in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions.[8] It is thought to directly stimulate vascular hyperpermeability and exudative inflammation. This process involves the activation of arachidonic acid metabolites and the RhoA/ROCK signaling pathway.[8]

Signaling Pathway of this compound-Induced Hypersensitivity

G PenilloicAcid This compound AAMs Arachidonic Acid Metabolites (PGs, LTs, HETEs) PenilloicAcid->AAMs RhoA_ROCK RhoA/ROCK Signaling Pathway PenilloicAcid->RhoA_ROCK VascularHyper Vascular Hyperpermeability AAMs->VascularHyper RhoA_ROCK->VascularHyper Inflammation Exudative Inflammation VascularHyper->Inflammation Hypersensitivity Non-IgE Mediated Hypersensitivity Reaction Inflammation->Hypersensitivity

Caption: Role of this compound in hypersensitivity reactions.

Conclusion

The synthesis of this compound as a research standard is achievable through a straightforward and high-yield procedure involving the controlled degradation of penicillin. The availability of pure this compound is essential for advancing research into the mechanisms of penicillin allergy and for the development of improved diagnostic and therapeutic strategies. The protocols and data presented here provide a comprehensive guide for researchers in this field.

References

Application Notes and Protocols: Penamaldate Assay for Penicilloic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillins, a cornerstone of antibacterial therapy, can degrade into various products, with penicilloic acids being a primary resultant of the hydrolysis of the β-lactam ring. The presence of penicilloic acids is a critical quality attribute to monitor in penicillin-based pharmaceutical formulations, as they are implicated in hypersensitivity reactions. The penamaldate assay is a spectrophotometric method for the quantitative determination of penicilloic acids and their derivatives. This assay is based on the conversion of penicilloic acids into penamaldic acid derivatives upon the addition of mercuric chloride (HgCl₂), which exhibit strong ultraviolet (UV) absorbance, allowing for their quantification. This document provides a detailed protocol for the penamaldate assay, alongside alternative spectrophotometric methods for the determination of penicilloic acids.

Penicilloic acid is formed from the hydrolysis of the amide bond in the β-lactam ring of penicillin. This can be catalyzed by β-lactamase enzymes or occur under acidic or alkaline conditions. The formation of penicilloic acid is a major pathway for penicillin degradation. Further degradation of penicilloic acid can lead to the formation of other products, including penilloic acid and penamaldic acid.

I. Penamaldate Assay Protocol

This protocol is based on the principle that penicilloic acids and their derivatives are converted to penamaldic acid derivatives by mercuric chloride, leading to a significant increase in UV absorbance.

A. Materials and Reagents

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Micropipettes

  • Volumetric flasks

  • Penicilloic acid standard

  • Sample containing penicilloic acid

  • Mercuric chloride (HgCl₂) solution (e.g., 0.1 M in water)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Deionized water

B. Experimental Protocol

  • Standard Preparation: Prepare a stock solution of penicilloic acid standard in deionized water. From the stock solution, prepare a series of dilutions in phosphate buffer to create a standard curve (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

  • Sample Preparation: Dilute the sample containing penicilloic acid with phosphate buffer to a concentration expected to fall within the range of the standard curve.

  • Assay Procedure:

    • Pipette 1.0 mL of the standard or sample solution into a quartz cuvette.

    • Measure the initial absorbance of the solution at the appropriate wavelength (275 nm for free penicilloic acid or 282 nm for penicilloyl derivatives) against a phosphate buffer blank. This is the blank reading.

    • Add a small volume of the mercuric chloride solution (e.g., 10 µL of 0.1 M HgCl₂) to the cuvette.

    • Mix the solution thoroughly by gentle inversion.

    • Immediately start monitoring the absorbance at the same wavelength. The absorbance will increase as the penamaldate is formed.

    • Record the maximum absorbance value reached. The penamaldate absorbance is known to decay over time, so it is crucial to record the peak absorbance.

  • Data Analysis:

    • Subtract the initial blank absorbance from the maximum absorbance reading for each standard and sample to obtain the net absorbance.

    • Plot the net absorbance of the standards versus their known concentrations to construct a standard curve.

    • Determine the concentration of penicilloic acid in the sample by interpolating its net absorbance on the standard curve.

C. Quantitative Data Summary

ParameterValueReference
Wavelength for Free Penicilloic Acid 275 nm
Wavelength for Penicilloyl Derivatives 282 nm
Precision for Penicilloyl Derivatives Within a range of 3% (±1.5%)
Precision for Free Penicilloic Acid Within a range of 8%
Penamaldate Band Stability (from penicilloyl derivatives at 282 nm) Decreases to 95% within 10 minutes
Penamaldate Band Stability (from penicilloic acid at 275 nm) Decreases to 25%

II. Alternative Spectrophotometric Protocol: Cu(II)-Neocuproine Method

An alternative method for the determination of penicilloic acid involves its reaction with copper(II) sulfate (B86663) and neocuproine (B1678164) to form a colored complex.

A. Materials and Reagents

  • Spectrophotometer (Visible)

  • Cuvettes

  • Copper(II) sulfate (CuSO₄) solution

  • Neocuproine solution

  • Penicilloic acid standard

  • Sample containing penicilloic acid

  • Buffer solution (as specified in the reference method)

B. Experimental Protocol

  • Standard and Sample Preparation: Prepare standards and samples as described in the Penamaldate Assay Protocol.

  • Assay Procedure:

    • To a reaction tube, add the penicilloic acid standard or sample.

    • Add the CuSO₄ solution.

    • Add the neocuproine solution.

    • Incubate the reaction mixture for a specified time at a specific temperature to allow for color development.

    • Measure the absorbance of the resulting colored complex at its maximum absorption wavelength (e.g., 454.5 nm).[1]

  • Data Analysis: Construct a standard curve and determine the sample concentration as described in the Penamaldate Assay Protocol.

III. Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prep_standards Prepare Penicilloic Acid Standards start->prep_standards prep_samples Prepare Samples start->prep_samples measure_blank Measure Initial Absorbance (Blank) prep_standards->measure_blank prep_samples->measure_blank add_hgcl2 Add HgCl2 Solution measure_blank->add_hgcl2 measure_product Monitor and Record Peak Absorbance add_hgcl2->measure_product calc_net_abs Calculate Net Absorbance measure_product->calc_net_abs plot_curve Plot Standard Curve calc_net_abs->plot_curve determine_conc Determine Sample Concentration plot_curve->determine_conc end_node End determine_conc->end_node

Caption: Experimental workflow for the Penamaldate Assay.

signaling_pathway penicillin Penicillin hydrolysis Hydrolysis (β-lactamase, acid, or base) penicillin->hydrolysis Degradation penicilloic_acid Penicilloic Acid hydrolysis->penicilloic_acid penamaldic_acid Penamaldic Acid Derivative (UV-active) penicilloic_acid->penamaldic_acid Conversion hgcl2 HgCl2 spectro Spectrophotometric Detection penamaldic_acid->spectro Quantification

Caption: Principle of the Penamaldate Assay.

References

Application Notes and Protocols for Penilloic Acid in Penicillin Allergy Skin Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin allergy is the most frequently reported drug allergy, yet a majority of patients with a history of penicillin allergy can tolerate the antibiotic upon formal evaluation. Accurate diagnosis is crucial to avoid the use of broader-spectrum, more expensive, and potentially less effective alternative antibiotics. Penicillin allergy skin testing is a rapid, safe, and effective method to assess for the presence of penicillin-specific Immunoglobulin E (IgE) antibodies, which mediate immediate hypersensitivity reactions.

The antigenic determinants of penicillin are classified into major and minor determinants. The major determinant, penicilloyl, is responsible for the majority of allergic reactions. However, minor determinants, including penicilloic acid and penilloic acid , can also elicit IgE-mediated responses and are critical for comprehensive allergy testing. Omitting minor determinants from skin testing can lead to false-negative results.[1] This document provides detailed application notes and protocols for the use of this compound in penicillin allergy skin testing.

Data Presentation

The inclusion of multiple penicillin determinants in skin testing panels increases the diagnostic sensitivity. The following tables summarize quantitative data on the contribution of different determinants in identifying patients with penicillin allergy.

Table 1: Detection of Penicillin Allergy by Different Skin Test Reagents

Skin Test ReagentPercentage of Positive Patients Detected
Penicilloyl Poly-l-Lysine (PPL) - Major Determinant76.3%
This compound (PA) - Minor Determinant55.3%
Penicillin G (Pen G)57.1%

Data synthesized from a study of 740 subjects with a history of penicillin allergy.[1][2]

Table 2: Contribution of Individual Determinants to Positive Skin Test Results in a Cohort of 107 Positive Patients

DeterminantPatients Reacting to Determinant (%)Patients Reacting Only to Determinant (%)
Penicilloyl (Major Determinant)36.4%12.1%
Penicillin22.4%1.9%
Penicilloate (B82564)54.2%23.4%
Penilloate 21.5% 2.8%
Amoxicillin (B794)38.3%7.5%

This table highlights that a significant portion of patients react to minor determinants, with some reacting exclusively to them.[3]

Signaling Pathway

An IgE-mediated allergic reaction to penicillin determinants, such as this compound, involves the cross-linking of IgE antibodies on the surface of mast cells, leading to degranulation and the release of inflammatory mediators.

IgE_Mediated_Allergic_Reaction Penilloic_Acid This compound-Protein Conjugate IgE Penicillin-Specific IgE Penilloic_Acid->IgE binds FceRI FcεRI Receptor IgE->FceRI binds to Cross_Linking Receptor Cross-Linking IgE->Cross_Linking causes Mast_Cell Mast Cell FceRI->Mast_Cell on surface of FceRI->Cross_Linking Signaling_Cascade Intracellular Signaling Cascade (Syk, LAT, PLCγ activation) Cross_Linking->Signaling_Cascade initiates Calcium_Influx Increased Intracellular Ca²⁺ Signaling_Cascade->Calcium_Influx leads to Degranulation Degranulation Calcium_Influx->Degranulation triggers Mediator_Release Release of Mediators (Histamine, Tryptase, etc.) Degranulation->Mediator_Release results in Symptoms Allergic Symptoms (Urticaria, Angioedema, etc.) Mediator_Release->Symptoms cause

Caption: IgE-mediated mast cell degranulation pathway initiated by this compound.

Experimental Protocols

Preparation of this compound for Skin Testing (General Overview)

The preparation of stable and pure this compound for skin testing is a critical step that is often a limiting factor due to the lack of commercially available reagents. While a detailed GMP-level protocol is proprietary, the general principles involve the alkaline hydrolysis of penicillin G.

Materials:

  • Potassium Penicillin G

  • Sterile 0.114N NaOH solution (or similar)

  • Sterile Isotonic Sodium Chloride Solution

  • Sterile vials

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system for quality control

General Procedure:

  • Hydrolysis: Penicillin G is subjected to alkaline hydrolysis. An aged partial alkaline hydrolysate of penicillin can serve as a source of penicilloate and penilloate.[4]

  • Purification: An improved extraction method may involve changing the solvents used during recrystallization to produce very pure preparations of penicilloate and penilloate.[5]

  • Quality Control: HPLC is used to separate and quantify the diastereoisomers of penicilloic acid and this compound to ensure the composition and stability of the preparation.[4] Nuclear magnetic resonance and mass spectrometry can be used to confirm the absence of organic contamination.[5]

  • Stabilization: The final product can be prepared as a lyophilized powder in single-dose ampules to be reconstituted with a sterile diluent (e.g., normal saline) prior to use. This ensures stability during storage.[4]

  • Final Concentration: The concentration of the reconstituted minor determinant mixture for skin testing is typically in the range of 1.0 x 10⁻² M.

Note on Stability: Aqueous solutions of this compound are known to be labile. Therefore, using freshly prepared solutions or lyophilized reagents is crucial for accurate testing.[4]

Penicillin Allergy Skin Testing Protocol

This protocol outlines the standardized procedure for performing skin prick and intradermal testing with a full panel of penicillin determinants, including this compound.

Reagents and Materials:

  • Penicilloyl-polylysine (PPL) at 6.0 x 10⁻⁵ M

  • Minor Determinant Mixture (containing this compound) at 1.0 x 10⁻² M

  • Penicillin G at 10,000 U/mL

  • Histamine (B1213489) hydrochloride (positive control) at 1 mg/mL

  • Sterile saline (negative control)

  • Skin prick test devices

  • 1 mL syringes with 27-gauge needles for intradermal testing

  • Ruler for measuring wheal and flare

Patient Preparation:

  • Obtain informed consent.

  • Ensure the patient has discontinued (B1498344) antihistamines for at least 48 hours to 7 days, depending on the specific medication.

  • Have emergency equipment and medications (e.g., epinephrine) readily available.

Experimental Workflow Diagram:

Penicillin_Skin_Testing_Workflow Start Patient with Suspected Penicillin Allergy Skin_Prick_Test Step 1: Skin Prick Test (SPT) (PPL, MDM, Pen G, Controls) Start->Skin_Prick_Test Wait_15_min_SPT Wait 15-20 minutes Skin_Prick_Test->Wait_15_min_SPT Read_SPT Read SPT Results Wait_15_min_SPT->Read_SPT Positive_SPT Positive SPT (Wheal ≥3mm > negative control) Read_SPT->Positive_SPT Positive Negative_SPT Negative SPT Read_SPT->Negative_SPT Negative Stop_Positive Stop Testing Patient is Allergic Positive_SPT->Stop_Positive Intradermal_Test Step 2: Intradermal Test (IDT) (PPL, MDM, Pen G, Controls) Negative_SPT->Intradermal_Test Wait_15_min_IDT Wait 15-20 minutes Intradermal_Test->Wait_15_min_IDT Read_IDT Read IDT Results Wait_15_min_IDT->Read_IDT Positive_IDT Positive IDT (Increase in bleb size ≥3mm) Read_IDT->Positive_IDT Positive Negative_IDT Negative IDT Read_IDT->Negative_IDT Negative Stop_Positive_IDT Stop Testing Patient is Allergic Positive_IDT->Stop_Positive_IDT Not_Allergic Patient is Not Allergic (Low risk of immediate reaction) Negative_IDT->Not_Allergic

Caption: Step-by-step workflow for penicillin allergy skin testing.

Step-by-Step Procedure:

Part 1: Skin Prick Testing (SPT)

  • Label sites on the patient's volar forearm for each reagent (PPL, Minor Determinant Mixture [MDM], Penicillin G, positive control, negative control).

  • Place a small drop of each reagent on the corresponding labeled site.

  • Pass a sterile skin prick device through each drop using firm pressure.

  • Wait 15-20 minutes.

  • Interpretation: A positive SPT is a wheal of 3 mm or greater than the negative control, with associated erythema (flare).[6] If the histamine control is negative, the test is uninterpretable. If the SPT is positive for any of the penicillin determinants, the test is concluded, and the patient is considered allergic. If the SPT is negative, proceed to intradermal testing.

Part 2: Intradermal Testing (IDT)

  • On the contralateral forearm or upper arm, label sites for intradermal injection of each reagent. Testing with penicillin determinants is often done in duplicate.

  • Using a 1 mL syringe with a 27-gauge needle, inject approximately 0.02 mL of each reagent intradermally to raise a 2-3 mm bleb.

  • Circle the initial bleb with a pen for accurate measurement of any change in size.

  • Wait 15-20 minutes.

  • Interpretation: A positive IDT is an increase in the diameter of the initial bleb by 3 mm or more.[6] Any positive reaction to the penicillin determinants indicates an allergy. If all tests are negative, the patient has a very low risk of an immediate IgE-mediated reaction to penicillin.

Safety Considerations

  • Penicillin allergy skin testing should only be performed by trained personnel in a setting where anaphylaxis can be treated.

  • Systemic allergic reactions to skin testing are rare but can occur. Puncture skin testing should always be performed first, and intradermal testing should only proceed if the puncture test is negative.

  • Patients with a history of severe non-IgE-mediated reactions to penicillin (e.g., Stevens-Johnson syndrome) should not undergo skin testing.

Conclusion

The inclusion of this compound as part of a comprehensive minor determinant mixture is essential for the accurate diagnosis of IgE-mediated penicillin allergy. Following standardized protocols for reagent preparation and skin testing procedures is critical to ensure the safety of the patient and the reliability of the test results. These application notes provide a framework for researchers, scientists, and drug development professionals working with penicillin allergy diagnostics.

References

Application Notes and Protocols for the Colorimetric Determination of Penilloic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penilloic acid is a significant degradation product of penicillin antibiotics. Its formation occurs via the hydrolysis of the β-lactam ring to penicilloic acid, followed by decarboxylation, a process that can be accelerated in acidic conditions. Monitoring the concentration of this compound is crucial in various stages of drug development and quality control, as it can be an indicator of the stability and degradation of penicillin-based active pharmaceutical ingredients (APIs). This application note provides detailed protocols for three colorimetric methods for the determination of this compound in samples, either directly or after conversion from its precursor, penicilloic acid.

Principle of Methods

Direct colorimetric determination of this compound is not well-established. Therefore, the methods outlined below are primarily for the determination of penicilloic acid, which can be adapted for this compound. This adaptation is based on the structural similarities and the potential for similar chemical reactivity of the functional groups. Alternatively, a two-step approach can be employed where penicilloic acid in a sample is first converted to this compound, followed by quantification.

This document details three distinct colorimetric methods:

  • Copper(II)-Neocuproine Method: Based on the reduction of Cu(II) to Cu(I) by penicilloic acid, followed by the formation of a colored complex with neocuproine (B1678164).

  • Peroxidase-Chromophore Decolorization Method: This method relies on the decolorization of a pre-formed colored chromophore by penicilloic acid in the presence of a peroxidase and a mercury-containing compound.

  • Molybdoarsenic Acid Reduction Method: In this assay, penicilloic acid reduces molybdoarsenic acid in the presence of mercuric chloride to produce a characteristic blue-colored complex.

Penicillin Degradation Pathway

The degradation of penicillin to this compound is a two-step process. The initial step involves the opening of the β-lactam ring to form penicilloic acid. Subsequently, penicilloic acid undergoes decarboxylation to yield this compound. This pathway is particularly relevant under acidic conditions.

Penicillin Penicillin Penicilloic_Acid Penicilloic Acid Penicillin->Penicilloic_Acid β-lactam ring hydrolysis Penilloic_Acid This compound Penicilloic_Acid->Penilloic_Acid Decarboxylation (acidic conditions)

Caption: Degradation pathway of penicillin to this compound.

Method 1: Copper(II)-Neocuproine Assay

This method is based on the reducing ability of penicilloic acid. In this assay, penicilloic acid reduces copper(II) ions to copper(I) ions. The resulting Cu(I) ions then form a stable, colored complex with neocuproine (2,9-dimethyl-1,10-phenanthroline), which can be quantified spectrophotometrically.

Experimental Protocol

1. Reagent Preparation:

  • Copper(II) Sulfate (B86663) Solution (10 mM): Dissolve 249.7 mg of CuSO₄·5H₂O in 100 mL of deionized water.

  • Neocuproine Solution (5 mM): Dissolve 104.1 mg of neocuproine hemihydrate in 100 mL of ethanol.

  • Acetate (B1210297) Buffer (0.1 M, pH 5.0): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate. Adjust the pH to 5.0.

  • Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is used to ensure all copper is in the appropriate oxidation state if necessary, and to reduce potential interferences.

  • This compound Standard Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., slightly alkaline water or a buffer compatible with the assay). Prepare a series of working standards by diluting the stock solution with the acetate buffer.

2. Assay Procedure:

  • To 1.0 mL of the sample or standard solution in a test tube, add 1.0 mL of the acetate buffer (pH 5.0).

  • Add 0.5 mL of the hydroxylamine hydrochloride solution and mix well.

  • Add 1.0 mL of the Copper(II) sulfate solution and mix.

  • Add 1.0 mL of the neocuproine solution and mix thoroughly.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • Measure the absorbance of the resulting orange-red complex at 457 nm against a reagent blank prepared with the buffer instead of the sample.

3. Data Analysis:

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values on the calibration curve.

Quantitative Data
ParameterValueReference
Wavelength (λmax)457 nm[1]
Linearity Range5.6 - 56 µM for penicilloates[2]
Standard Deviation1 - 2%[2]

Experimental Workflow

cluster_prep Sample/Standard Preparation cluster_reaction Reaction cluster_measurement Measurement Sample Sample or Standard Add_Hydroxylamine Add Hydroxylamine HCl Sample->Add_Hydroxylamine Buffer Acetate Buffer (pH 5.0) Buffer->Add_Hydroxylamine Add_CuSO4 Add CuSO4 Add_Hydroxylamine->Add_CuSO4 Add_Neocuproine Add Neocuproine Add_CuSO4->Add_Neocuproine Incubate Incubate 15 min Add_Neocuproine->Incubate Measure_Abs Measure Absorbance at 457 nm Incubate->Measure_Abs

Caption: Workflow for the Copper(II)-Neocuproine assay.

Method 2: Peroxidase-Chromophore Decolorization Assay

This indirect colorimetric method involves the decolorization of a stable, pre-formed chromophore by penicilloic acid. The chromophore is generated by the oxidation of a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), by a peroxidase enzyme. The presence of penicilloic acid, in conjunction with a mercury-containing compound, leads to the bleaching of the colored solution, and the decrease in absorbance is proportional to the concentration of penicilloic acid.

Experimental Protocol

1. Reagent Preparation:

  • Chromogenic Substrate Solution (e.g., TMB): Prepare a solution of TMB in an appropriate organic solvent (e.g., DMSO) and then dilute in a suitable buffer (e.g., phosphate-citrate buffer, pH 5.0).

  • Horseradish Peroxidase (HRP) Solution: Prepare a dilute solution of HRP in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Hydrogen Peroxide (H₂O₂) Solution: Prepare a fresh, dilute solution of H₂O₂ (e.g., 0.01%) in deionized water.

  • Mercury-Containing Enhancer Solution: Prepare a solution of a mercury compound, such as p-hydroxymercuribenzoate, in the appropriate buffer.

  • Indicator Solution (Oxidized Chromophore): Prepare fresh daily by mixing the chromogenic substrate solution, HRP solution, and H₂O₂ solution. Allow the color to develop fully.

  • This compound Standard Solutions: Prepare as described in Method 1.

2. Assay Procedure:

  • In a microplate well or a cuvette, add a defined volume of the indicator solution (the pre-formed colored chromophore).

  • Add a specific volume of the mercury-containing enhancer solution.

  • Add the sample or standard solution to initiate the decolorization reaction.

  • Incubate the reaction mixture at room temperature for a fixed period (e.g., 5-10 minutes).

  • Measure the decrease in absorbance at the wavelength of maximum absorbance of the chromophore (e.g., 652 nm for the blue TMB product).

3. Data Analysis:

Calculate the difference in absorbance before and after the addition of the sample/standard. Create a calibration curve by plotting the decrease in absorbance against the concentration of the this compound standards.

Quantitative Data
ParameterValueReference
Wavelength (λmax)652 nm (for TMB blue product)[3]
pH Range3.5 - 8.0[3]
Enhancer Concentration0.005 - 3 mM[3]

Reaction Mechanism

TMB TMB (colorless) Oxidized_TMB Oxidized TMB (blue) TMB->Oxidized_TMB Oxidation HRP_H2O2 HRP + H2O2 HRP_H2O2->Oxidized_TMB Decolorized_Product Decolorized Product Oxidized_TMB->Decolorized_Product Reduction Penilloic_Acid This compound + Hg Compound Penilloic_Acid->Decolorized_Product

Caption: Decolorization of oxidized TMB by this compound.

Method 3: Molybdoarsenic Acid Reduction Assay

This method is based on the reducing properties of penicilloic acid, which, in the presence of mercuric chloride, reduces molybdoarsenic acid to form a intensely colored "molybdenum blue" complex. The intensity of the blue color is directly proportional to the concentration of penicilloic acid in the sample.

Experimental Protocol

1. Reagent Preparation:

  • Molybdoarsenic Acid Reagent: This reagent is a complex mixture and is typically prepared according to established procedures, often involving the dissolution of ammonium (B1175870) molybdate (B1676688) and sodium arsenate in sulfuric acid.

  • Mercuric Chloride Solution: Prepare a solution of mercuric chloride (HgCl₂) in deionized water.

  • This compound Standard Solutions: Prepare as described in Method 1.

2. Assay Procedure:

  • To a specific volume of the sample or standard solution in a test tube, add the mercuric chloride solution.

  • Add the molybdoarsenic acid reagent and mix well.

  • Incubate the reaction mixture at a controlled temperature for a defined period to allow for color development.

  • Measure the absorbance of the resulting blue solution at its maximum absorbance wavelength (around 650-750 nm).

3. Data Analysis:

Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations. Use this curve to determine the concentration of this compound in the unknown samples.

Quantitative Data
ParameterValueReference
Wavelength (λmax)~800 nm (for automated method)[4]
Sensitivity~1 µg/mL of Penicillin V (as penicilloic acid)[4]

Experimental Workflow

cluster_prep Sample/Standard Preparation cluster_reaction Reaction cluster_measurement Measurement Sample Sample or Standard Add_HgCl2 Add HgCl2 Sample->Add_HgCl2 Add_Molybdoarsenic_Acid Add Molybdoarsenic Acid Add_HgCl2->Add_Molybdoarsenic_Acid Incubate Incubate for Color Development Add_Molybdoarsenic_Acid->Incubate Measure_Abs Measure Absorbance at ~700 nm Incubate->Measure_Abs

Caption: Workflow for the Molybdoarsenic Acid Reduction Assay.

Conversion of Penicilloic Acid to this compound

For a more specific determination of this compound, samples containing penicilloic acid can be pre-treated to convert it to this compound before applying one of the colorimetric methods.

Protocol for Conversion
  • Acidification: Adjust the pH of the sample containing penicilloic acid to approximately 2-3 using a suitable acid (e.g., hydrochloric acid or sulfuric acid).

  • Heating: Heat the acidified sample at an elevated temperature (e.g., 40-60°C) for a specific duration. The exact time and temperature may need to be optimized depending on the sample matrix.

  • Neutralization: After the conversion is complete, neutralize the sample to a pH compatible with the chosen colorimetric assay using a suitable base (e.g., sodium hydroxide).

Sample Preparation

The preparation of samples will depend on the matrix. For pharmaceutical formulations, simple dissolution in a suitable buffer may be sufficient. For more complex matrices, such as biological fluids, a protein precipitation step (e.g., with trichloroacetic acid or acetonitrile) followed by centrifugation may be necessary to remove interfering substances.

Conclusion

References

Application of Penilloic Acid in Antibiotic Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of penilloic acid in the stability assessment of penicillin-based antibiotics. This compound is a primary degradation product of penicillin, formed through the hydrolysis of the β-lactam ring. Its detection and quantification are crucial for determining the stability and shelf-life of penicillin-containing drug products, as well as for understanding potential immunogenic responses.

Introduction

The stability of an antibiotic is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Penicillins, a cornerstone of antibacterial therapy, are susceptible to degradation under various conditions, including acidic or alkaline pH, elevated temperatures, and the presence of β-lactamase enzymes. The primary degradation pathway involves the opening of the β-lactam ring to form penicilloic acid, which can subsequently decarboxylate to form this compound, particularly under acidic conditions.[1] Monitoring the formation of these degradation products is essential for establishing stable formulations and ensuring patient safety, as some degradation products have been implicated in hypersensitivity reactions.[2][3]

Data Presentation

The following tables summarize quantitative data from various studies on the degradation of penicillin G and the formation of its major degradation products, including this compound.

Table 1: Degradation of Penicillin G (100 ng/mL) and Formation of Major Metabolites under Acidic and Alkaline Conditions over 24 Hours. [4]

ConditionTime (hours)Penicillin G (ng/mL)Penillic Acid (ng/mL)Penicilloic Acid (ng/mL)This compound (ng/mL)
pH 2 0100000
2.4 (Half-life)50~30~10~5
15Not Detectable~60~20~10
pH 12 0100000
1.35 (Half-life)50Not Formed~45~5
10Not DetectableNot Formed~90~10

Table 2: Stability of Penicillin G in a Natural Lemon Matrix (pH ~4) at Room Temperature. [5]

Time (days)Penicillin G (% remaining)Major Degradation Product(s)
0100-
0.9 (Half-life)50Penillic acid (~40 ng/mL), Penicilloic and this compound (~20 ng/mL each)
7<10Penillic, Penicilloic, and Penilloic acids

Table 3: Enzymatic Degradation of Penicillin G (0.1 mg/mL) by Immobilized β-lactamase. [6]

TimePenicillin G Degraded (%)
30 minutes7
60 minutes12
2 hours26
5 hours83
24 hours98

Experimental Protocols

Forced Degradation Study of Penicillin Antibiotics

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating properties of analytical methods.

Objective: To generate degradation products of a penicillin antibiotic under various stress conditions.

Materials:

  • Penicillin drug substance

  • Hydrochloric acid (0.1 M to 1 M)[7]

  • Sodium hydroxide (B78521) (0.1 M to 1 M)[7]

  • Hydrogen peroxide (3-30%)

  • Photostability chamber

  • Oven

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Acid Hydrolysis:

    • Dissolve the penicillin drug substance in 0.1 M HCl to a known concentration (e.g., 1 mg/mL).

    • Incubate the solution at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • Dissolve the penicillin drug substance in 0.1 M NaOH to a known concentration.

    • Follow the incubation and sampling procedure as described for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.

  • Oxidative Degradation:

    • Dissolve the penicillin drug substance in a solution of 3% hydrogen peroxide to a known concentration.

    • Incubate at room temperature, protected from light, for a specified period.

    • Withdraw aliquots at various time points and dilute for analysis.

  • Thermal Degradation:

    • Place the solid penicillin drug substance in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified duration.

    • Also, prepare a solution of the drug substance and expose it to heat.

    • At the end of the exposure, dissolve the solid sample or dilute the solution sample for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

HPLC Method for the Quantification of Penicillin and its Degradation Products

This protocol provides a general high-performance liquid chromatography (HPLC) method for the separation and quantification of penicillin and its degradation products, including this compound.

Objective: To quantify the amount of penicillin and its degradation products in a sample.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ultrapure water

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient could be starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of penicillin and available degradation product standards (e.g., this compound) in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dilute the samples from the forced degradation study or stability study to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks based on their retention times compared to the standards. Quantify the amount of each compound by constructing a calibration curve of peak area versus concentration for the standards.

LC-MS/MS Method for the Identification and Quantification of Penicillin Degradation Products

This protocol describes a more sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Objective: To accurately identify and quantify penicillin and its degradation products at low concentrations.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column.

Reagents:

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid and 1 mM ammonium acetate in water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Flow Rate: 0.2 mL/min.[9]

  • Gradient: A suitable gradient to separate the parent drug from its degradation products.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Determine the specific precursor ion to product ion transitions for penicillin and each degradation product (e.g., this compound). These can be found in the literature or determined experimentally.[10]

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol. The use of isotopically labeled internal standards is recommended for improved accuracy.[11]

  • Analysis: Inject the samples into the LC-MS/MS system.

  • Data Analysis: Identify and quantify the analytes based on their retention times and specific MRM transitions.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of penicillin stability and the formation of this compound.

Penicillin_Degradation_Pathway penicillin Penicillin penicilloic_acid Penicilloic Acid penicillin->penicilloic_acid Hydrolysis (β-lactamase, OH⁻) penillic_acid Penillic Acid penicillin->penillic_acid Acid Catalysis penilloic_acid This compound penicilloic_acid->penilloic_acid Decarboxylation (H⁺) isopenillic_acid Isopenillic Acid penillic_acid->isopenillic_acid Alkaline Conditions

Caption: Penicillin Degradation Pathway

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analysis (HPLC / LC-MS) acid->analysis base Alkaline Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis api Drug Substance (API) / Drug Product api->acid api->base api->oxidation api->thermal api->photo results Identify Degradants Quantify Degradation Assess Method Specificity analysis->results

Caption: Forced Degradation Experimental Workflow

Analytical_Method_Logic start Stability Sample prep Sample Preparation (Dilution, Extraction) start->prep hplc HPLC Analysis prep->hplc lcms LC-MS/MS Confirmation hplc->lcms Low Levels or Co-elution quant Quantification hplc->quant Sufficient Resolution & Sensitivity lcms->quant report Report Results quant->report

Caption: Analytical Workflow for Stability Samples

References

Application Notes and Protocols for the Separation of Penilloic and Penicilloic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of penilloic acid and penicilloic acid, two of the major degradation products of penicillin. The methodologies outlined are critical for stability studies, impurity profiling, and quality control in drug development and food safety analysis.

Introduction

Penicillins are a class of β-lactam antibiotics widely used in medicine. Their degradation can lead to the formation of various products, with penicilloic acid and this compound being of significant interest due to their potential to act as haptens and elicit allergic reactions.[1] Accurate and robust analytical methods are therefore essential for the separation and quantification of these degradation products. This document focuses on modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), which offer high sensitivity and selectivity for these analyses.[1][2][3][4]

Chemical Structures

The chemical structures of Penicillin G, penicilloic acid, and this compound are presented below. Understanding their structures is crucial for comprehending their physicochemical properties and separation behavior.

G cluster_penG Penicillin G cluster_penicilloic Penicilloic Acid cluster_penilloic This compound penG penicilloic penG->penicilloic Hydrolysis of β-lactam ring penilloic penicilloic->penilloic Decarboxylation

Figure 1: Degradation pathway of Penicillin G to Penicilloic and this compound.

Analytical Techniques and Data

The primary method for the separation of penilloic and penicilloic acid is reversed-phase chromatography. The table below summarizes typical quantitative data obtained from UHPLC-MS/MS analysis.

AnalyteRetention Time (min)Mass-to-Charge Ratio (m/z)
Penillic Acid4.24335
This compound 5.10 Not specified
Penicilloic Acid 5.20 Not specified
Penicillin G6.61Not specified

Data sourced from a study on Penicillin G and its metabolites in citrus fruit.[1] It is important to note that penicilloic acid is known to undergo decarboxylation to form this compound and they often elute in close proximity.[1]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of penilloic and penicilloic acids from complex matrices such as fruit juice or milk products.[1][2]

Materials:

Procedure:

  • Weigh 2 g of the homogenized sample into a centrifuge tube.

  • Add 4 mL of phosphate buffer (PBS) to stabilize the sample.

  • If performing recovery studies, spike the sample with a known concentration of standards.

  • Shake the sample for 10 minutes.

  • Add 4 mL of hexane for defatting and shake for an additional 10 minutes.[2]

  • Centrifuge at 4000 rpm for 15 minutes.

  • Carefully remove and discard the upper hexane layer.

  • Filter the aqueous layer using a membrane filtration device (e.g., Amicon Ultra 50,000 Mw).[1]

  • Load the filtrate onto a pre-conditioned HLB SPE column.

  • Elute the analytes with 3 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 800 µL of ammonium acetate buffer.

  • Filter the reconstituted sample through a 0.22 µm PVDF syringe filter into an LC vial for analysis.[1]

G sample 1. Homogenized Sample (2g) buffer 2. Add Phosphate Buffer (4mL) & Shake sample->buffer hexane 3. Add Hexane (4mL) & Shake buffer->hexane centrifuge 4. Centrifuge (4000 rpm, 15 min) hexane->centrifuge remove_hexane 5. Discard Hexane Layer centrifuge->remove_hexane filter 6. Filter Aqueous Layer remove_hexane->filter spe 7. Load onto HLB SPE Column filter->spe elute 8. Elute with Acetonitrile (3mL) spe->elute evaporate 9. Evaporate to Dryness (Nitrogen) elute->evaporate reconstitute 10. Reconstitute in Buffer (800µL) evaporate->reconstitute final_filter 11. Filter (0.22µm) into LC Vial reconstitute->final_filter

Caption: Solid-Phase Extraction Workflow.
Protocol 2: UHPLC-MS/MS Analysis

This protocol describes a typical reversed-phase UHPLC method coupled with tandem mass spectrometry for the separation and detection of penilloic and penicilloic acids.[1][5]

Instrumentation:

  • UHPLC system (e.g., Waters Acquity I-Class or Thermo/Dionex UltiMate 3000)[1]

  • Tandem mass spectrometer (e.g., Sciex 6500 Qtrap or Thermo Q Exactive Orbitrap)[1]

  • Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Column Temperature: 40 °C

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Gradient Program (for whole fruit matrix):

    • Start at 95:5 (A:B)

    • Linear gradient to 5:95 (A:B) over 10 minutes

    • Hold at 5:95 (A:B) for 5 minutes

    • Return to initial conditions and equilibrate

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM) or Full Scan High-Resolution Mass Spectrometry

  • Specific precursor and product ion transitions should be optimized for each analyte.

G start Prepared Sample in LC Vial inject Inject 10µL into UHPLC System start->inject separate Separation on C18 Column (Gradient Elution) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MS/MS) ionize->detect data Data Acquisition and Analysis detect->data

Caption: UHPLC-MS/MS Analysis Workflow.

Other Relevant Techniques

While HPLC and UHPLC-MS/MS are the most prevalent methods, other techniques can also be employed for the separation and detection of penicillin degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective technique that can be used for preliminary screening.[6] Separation is typically achieved on silica (B1680970) gel plates with various solvent systems.[6] Detection can be performed using UV light or by spraying with specific visualizing reagents.[6][7]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and short analysis times.[8][9] Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, is particularly useful for separating both charged and neutral analytes and has been successfully applied to the simultaneous determination of several penicillin derivatives.[8][10]

Conclusion

The separation and quantification of penilloic and penicilloic acids are crucial aspects of pharmaceutical analysis and food safety. The protocols and data presented here provide a comprehensive guide for researchers and scientists working in this field. The use of UHPLC-MS/MS offers the highest degree of sensitivity and selectivity, making it the recommended technique for regulatory and research applications. However, other methods like TLC and CE can serve as valuable screening tools. The choice of method will ultimately depend on the specific application, available instrumentation, and the required level of sensitivity and accuracy.

References

Application Notes and Protocols for the Environmental Analysis of Penilloic Acid in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penilloic acid is a primary degradation product of penicillin antibiotics. Due to the extensive use of penicillins in human and veterinary medicine, these compounds and their metabolites are frequently detected in wastewater. The presence of antibiotic residues in the environment is a growing concern due to the potential for the development of antibiotic resistance and unknown ecotoxicological effects.[1] This document provides detailed methods for the analysis of this compound in wastewater, summarizes reported environmental concentrations, and discusses its formation and potential environmental impact.

Data Presentation

Table 1: Concentration of Penicillin G and its Degradation Products in a Penicillin Production Wastewater Treatment Plant (WWTP) and Receiving River
AnalyteRaw Wastewater (µg/L)WWTP Effluent (µg/L)Receiving River (at discharge point) (µg/L)Receiving River (30 km downstream) (µg/L)
Penicillin G153 ± 41.68 ± 0.480.31 ± 0.04< 0.03
This compound 1263 ± 32 (molar conc.)*Not ReportedNot ReportedMajor Degradation Product (65.8% of total)
Penicilloic AcidNot ReportedNot ReportedNot Reported20.4% of total degradation products
Isopenillic AcidNot ReportedNot ReportedNot Reported12.9% of total degradation products

*Data from a study by Li et al. (2008) where this compound was the dominant degradation product in raw wastewater, accounting for 70.7% of the total molar concentration of analytes.[2] In the receiving river, this compound was also the main degradation product found.[3]

Table 2: Concentrations of Amoxicillin (B794) and its Degradation Products in Secondary Effluent
AnalyteConcentration in Secondary Effluent (µg/L)
Amoxicillin Penicilloic AcidSeveral micrograms per liter
Amoxicillin this compound 0.15
Amoxicillin 2',5'-diketopiperazine0.5

*Data from a study on amoxicillin degradation products, indicating the presence of this compound derivatives in treated wastewater.[4]

Penicillin G Degradation Pathway

The primary degradation pathway of Penicillin G in an aqueous environment involves the hydrolysis of the β-lactam ring, leading to the formation of penicilloic acid. Under acidic conditions, penicilloic acid can then be transformed into this compound.[2][5]

G Penicillin_G Penicillin G Hydrolysis Hydrolysis of β-lactam ring Penicillin_G->Hydrolysis Penicilloic_Acid Penicilloic Acid Acidic_Conditions Acidic Conditions Penicilloic_Acid->Acidic_Conditions Penilloic_Acid This compound Hydrolysis->Penicilloic_Acid Acidic_Conditions->Penilloic_Acid

Caption: Degradation pathway of Penicillin G to this compound.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on methods for extracting penicillins and their degradation products from aqueous matrices.

Materials:

  • Wastewater sample

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727) (HPLC grade)

  • Ultrapure water

  • Formic acid

  • Acetonitrile (B52724) (HPLC grade)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Centrifuge the wastewater sample to remove suspended solids.

    • Adjust the pH of the supernatant to ~7.0.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading:

    • Load the pre-treated wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Elution:

    • Elute the analytes from the cartridge with 5 mL of acetonitrile or methanol.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This protocol outlines a general method for the quantification of this compound.[6]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 35 - 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These need to be optimized for this compound. For example, for penicillin G degradation products, specific m/z transitions would be monitored.[6]

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Experimental Workflow

The following diagram illustrates the general workflow for the environmental analysis of this compound in wastewater.

G cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing Wastewater_Sample Wastewater Sample Collection Filtration Filtration/Centrifugation Wastewater_Sample->Filtration pH_Adjustment pH Adjustment Filtration->pH_Adjustment SPE Solid-Phase Extraction (SPE) pH_Adjustment->SPE Elution Elution SPE->Elution Concentration Concentration under Nitrogen Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution UHPLC_MSMS UHPLC-MS/MS Analysis Reconstitution->UHPLC_MSMS Quantification Quantification UHPLC_MSMS->Quantification Reporting Reporting Quantification->Reporting

References

Troubleshooting & Optimization

Technical Support Center: Improving Sensitivity of Penilloic Acid Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of penilloic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your this compound detection assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: The primary methods for the detection and quantification of this compound include High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and colorimetric assays. HPLC-MS/MS is often considered the gold standard due to its high sensitivity and specificity.

Q2: Why is my this compound assay showing low sensitivity?

A2: Low sensitivity in this compound assays can stem from several factors, including:

  • Suboptimal sample preparation: Inefficient extraction of this compound from the sample matrix can lead to significant analyte loss.

  • Matrix effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound in HPLC-MS/MS, leading to inaccurate quantification.

  • Degradation of this compound: this compound is susceptible to degradation, especially at certain pH values and temperatures. Improper sample handling and storage can lead to lower concentrations.

  • Poor standard curve: Inaccurate preparation or degradation of this compound standards will directly impact the accuracy of quantification.

  • Suboptimal assay conditions: For any method, parameters such as mobile phase composition (HPLC), antibody/antigen concentration (ELISA), or reagent concentrations and incubation times (colorimetric assays) must be optimized.

Q3: How can I improve the recovery of this compound during sample preparation?

A3: To improve recovery, consider the following:

  • Optimize extraction solvent: The choice of solvent for liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is critical. Acetonitrile (B52724) is commonly used for protein precipitation.

  • pH adjustment: The pH of the sample and extraction solvents can significantly impact the extraction efficiency of the acidic this compound.

  • SPE cartridge selection: For SPE, select a cartridge with a suitable stationary phase (e.g., reversed-phase C18) and optimize the wash and elution steps to maximize recovery and minimize interferences.

  • Minimize evaporation and reconstitution steps: Each of these steps can lead to sample loss. If necessary, perform them under a gentle stream of nitrogen and ensure the analyte is fully redissolved.

Q4: What is the difference between this compound and penicilloic acid, and can they interfere with each other's detection?

A4: Penicilloic acid is the initial hydrolysis product of the penicillin's β-lactam ring. This compound is a subsequent degradation product formed from penicilloic acid. Due to their structural similarity, they can potentially interfere with each other in less specific assays. Chromatographic methods like HPLC-MS/MS are designed to separate these compounds, allowing for their individual quantification. In immunoassays, the specificity of the antibody is crucial to differentiate between them.

Troubleshooting Guides

HPLC-MS/MS Analysis
Problem Possible Cause Solution
Low Signal/Sensitivity 1. Inefficient ionization. 2. Matrix suppression. 3. Low recovery from sample prep. 4. This compound degradation.1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 2. Improve sample cleanup (e.g., use a more effective SPE protocol). Dilute the sample. Use a matrix-matched calibration curve. 3. See Q3 in the FAQ section. 4. Keep samples and standards at low temperatures and appropriate pH. Prepare fresh standards regularly.
Peak Tailing 1. Secondary interactions with the column. 2. Column contamination. 3. Inappropriate mobile phase pH.1. Use a column with end-capping to reduce silanol (B1196071) interactions. 2. Flush the column with a strong solvent. Use a guard column. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state (e.g., fully protonated or deprotonated).[1]
High Background Noise 1. Contaminated mobile phase or LC system. 2. Dirty MS source. 3. Matrix interferences.1. Use high-purity solvents and additives. Filter mobile phases. 2. Clean the MS source components (e.g., capillary, cone). 3. Enhance sample preparation to remove more matrix components.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Variability in instrument performance. 3. Unstable this compound in samples or standards.1. Standardize all sample preparation steps. Use an internal standard. 2. Equilibrate the LC system thoroughly before injection. Monitor system pressure and retention times. 3. Ensure consistent storage and handling of all solutions.
ELISA (Competitive Assay)
Problem Possible Cause Solution
Weak or No Signal 1. Inactive antibody or conjugate. 2. Incorrect reagent concentrations. 3. Insufficient incubation times. 4. Reagents not at room temperature.1. Use fresh reagents and store them properly. 2. Optimize the concentrations of the coating antibody and the enzyme-labeled this compound. 3. Ensure adherence to recommended incubation times. 4. Allow all reagents to reach room temperature before use.
High Background 1. Insufficient washing. 2. High concentration of detection reagent. 3. Cross-reactivity of the antibody. 4. Non-specific binding.1. Increase the number of wash steps and ensure complete removal of wash buffer.[2] 2. Reduce the concentration of the enzyme-labeled this compound. 3. Verify the specificity of the antibody against related compounds like penicilloic acid. 4. Use a blocking buffer (e.g., BSA or non-fat dry milk) to block non-specific binding sites on the plate.
Poor Standard Curve 1. Inaccurate standard dilutions. 2. Degraded standards. 3. Pipetting errors.1. Carefully prepare serial dilutions of the this compound standard. 2. Prepare fresh standards for each assay. 3. Use calibrated pipettes and ensure accurate and consistent pipetting.
Low Sensitivity 1. Suboptimal antibody or competitor concentration. 2. High sample matrix interference.1. Perform a checkerboard titration to determine the optimal concentrations of the capture antibody and the labeled competitor. 2. Dilute the sample to reduce matrix effects.
Colorimetric Assay
Problem Possible Cause Solution
Low Color Development 1. Incorrect reagent concentrations. 2. Insufficient incubation time or temperature. 3. Degraded reagents.1. Verify the concentrations of all reagents, including the chromogen and any catalysts. 2. Optimize the incubation time and temperature for the color-forming reaction. 3. Use fresh reagents and store them as recommended.
High Background Color 1. Contaminated reagents. 2. Reaction occurring in the absence of this compound. 3. Over-development of the color.1. Prepare fresh reagents using high-purity water and chemicals. 2. Investigate if other components in the sample are causing a color change and improve sample cleanup. 3. Reduce the incubation time or the concentration of a key reaction component.
Poor Reproducibility 1. Inconsistent timing of reagent addition. 2. Temperature fluctuations during the assay. 3. Pipetting errors.1. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. 2. Ensure a stable and consistent temperature throughout the assay. 3. Use calibrated pipettes and ensure consistent technique.

Quantitative Data Summary

The following table summarizes typical performance characteristics of different methods for this compound detection. Note that these values can vary depending on the specific matrix, instrumentation, and protocol used.

Parameter HPLC-MS/MS ELISA (Competitive) Colorimetric Assay
Limit of Detection (LOD) 0.1 ng/g[3]Typically in the low ng/mL rangeGenerally in the µg/mL to mg/mL range
Limit of Quantification (LOQ) 0.005 - 0.01 mg/kg[4]Typically in the low to mid ng/mL rangeGenerally in the µg/mL to mg/mL range
Recovery 50-70% (absolute), 90-110% (with internal standard)[3]Highly matrix-dependent, often requires significant dilutionHighly matrix-dependent
Precision (%RSD) < 15%< 15-20%< 15-20%
Specificity HighModerate to High (depends on antibody)Low to Moderate
Throughput ModerateHighHigh

Experimental Protocols

HPLC-MS/MS Method for this compound in Serum

This protocol provides a general procedure for the quantification of this compound in serum. Optimization will be required for specific instrumentation and sample types.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pre-treatment: To 200 µL of serum, add 600 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Dilution: Transfer the supernatant to a new tube and dilute with 1 mL of water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

b. HPLC-MS/MS Conditions

  • HPLC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for this compound and any internal standard should be determined by infusion and optimization.

Competitive ELISA for this compound

This is a representative protocol for a competitive ELISA. Specific antibody and conjugate concentrations will need to be optimized.

  • Coating: Coat a 96-well microplate with an anti-penilloic acid antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Competition: Add standards or samples and a fixed concentration of enzyme-labeled this compound (e.g., HRP-penilloic acid) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Colorimetric Method for this compound

This protocol is based on the reaction of penicilloic acids with a chromogenic reagent.

  • Reagent Preparation: Prepare a solution of a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB) and a peroxidase enzyme (e.g., Horseradish Peroxidase - HRP). Also, prepare a solution of a decolorization enhancer.[5]

  • Standard Curve: Prepare a series of this compound standards in a suitable buffer.

  • Reaction Mixture: In a microplate, add the sample or standard, the HRP-TMB solution, and the decolorization enhancer.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10-20 minutes).

  • Measurement: Measure the change in absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader. The decrease in color is proportional to the concentration of this compound.[6]

Visualizations

Penicillin_Degradation_Pathway Penicillin Penicillin Penicilloic_Acid Penicilloic Acid Penicillin->Penicilloic_Acid β-lactamase hydrolysis Penillic_Acid Penillic Acid Penicillin->Penillic_Acid Rearrangement Penilloic_Acid This compound Penicilloic_Acid->Penilloic_Acid Decarboxylation

Penicillin Degradation Pathway

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Serum) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (SPE) Supernatant_Collection->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation (Reversed-Phase) Evaporation->HPLC MSMS Tandem Mass Spectrometry (MRM Mode) HPLC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

HPLC-MS/MS Experimental Workflow

Penicillin_Hypersensitivity_Pathway Penicillin Penicillin Penicilloyl_Protein Penicilloyl-Protein Conjugate (Hapten-Carrier) Penicillin->Penicilloyl_Protein binds to Protein Host Protein Protein->Penicilloyl_Protein APC Antigen Presenting Cell (APC) Penicilloyl_Protein->APC is processed by T_Cell Helper T-Cell APC->T_Cell presents antigen to B_Cell B-Cell T_Cell->B_Cell activates Plasma_Cell Plasma Cell B_Cell->Plasma_Cell differentiates into IgE Penicillin-specific IgE Plasma_Cell->IgE produces Mast_Cell Mast Cell IgE->Mast_Cell binds to Mediators Release of Inflammatory Mediators (Histamine, etc.) Mast_Cell->Mediators degranulates upon re-exposure to penicillin Symptoms Allergic Symptoms Mediators->Symptoms

Penicillin Hypersensitivity Signaling

References

Overcoming matrix effects in penilloic acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects and other common challenges encountered during the LC-MS analysis of penilloic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1] In complex matrices like plasma, milk, or fruit extracts, endogenous components are a primary source of these interferences.

Q2: What are the most common sources of matrix effects in biological samples for this compound analysis?

A2: Phospholipids are a major contributor to matrix effects in biological samples like plasma and serum. Other sources include salts, proteins, and other endogenous or exogenous compounds present in the sample.[2] For food matrices like milk or citrus fruits, fats, sugars, and pigments can cause significant matrix effects.[1][3]

Q3: How can I assess the presence and extent of matrix effects in my this compound assay?

A3: The most common method is the post-extraction spike method. This involves comparing the response of this compound spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects.

Q4: Is a stable-isotope labeled internal standard for this compound commercially available?

A4: The availability of a stable-isotope labeled internal standard specifically for this compound can be limited.[3] Researchers often use a labeled internal standard for the parent drug, such as penicillin G-d7, to correct for variability in extraction and ionization of penicillin G.[4][5] However, this may not perfectly compensate for matrix effects on this compound. When a dedicated labeled standard is unavailable, careful matrix-matched calibration or standard addition methods are recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[5]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for this compound. The use of additives like formic acid (typically 0.1%) can improve peak shape.[4]
Sample Solvent Mismatch The solvent used to reconstitute the final extract should be similar in composition to the initial mobile phase to avoid peak distortion.
Column Overload Reduce the injection volume or dilute the sample.
Issue 2: Low Signal Intensity or High Signal Suppression

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Significant Matrix Effects Implement a more rigorous sample cleanup procedure. Techniques like Solid Phase Extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.[2] Consider sample dilution if sensitivity allows.[2]
Suboptimal ESI Source Conditions Optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature to maximize the signal for this compound.[6][7]
Analyte Degradation Penicillins and their metabolites can be unstable. Ensure samples are processed promptly and stored at appropriate low temperatures (-80°C for long-term storage).[4][5]
Incorrect Mobile Phase Composition The percentage of organic solvent in the mobile phase can significantly impact ionization efficiency. An optimal organic phase percentage should be determined experimentally.[6]
Issue 3: High Background Noise or Interferences

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.[8]
Carryover from Previous Injections Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.[9]
Insufficient Sample Cleanup Improve the sample preparation method to remove more of the matrix components. See the detailed experimental protocols below.
Dirty Ion Source Clean the ion source components according to the manufacturer's recommendations.[8]

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Biological Fluids (e.g., Plasma)

This protocol is a general guideline and may require optimization for specific applications.

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard (if available).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction (for further cleanup, optional):

    • To the supernatant, add 1 mL of hexane (B92381).

    • Vortex for 1 minute and centrifuge to separate the layers.

    • Discard the upper hexane layer. This step helps in removing non-polar interferences.

  • Evaporation and Reconstitution:

    • Evaporate the aqueous layer to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Protocol 2: Solid Phase Extraction (SPE) for this compound from Complex Matrices (e.g., Citrus Fruit Homogenate)

This protocol is adapted from methods for penicillin G and its metabolites in citrus fruits.[3][10]

  • Initial Extraction:

    • Homogenize the sample.

    • To 2 g of the homogenized sample, add 4 mL of phosphate (B84403) buffer.

    • Add internal standard and shake for 10 minutes.

    • Add 4 mL of hexane and shake for another 10 minutes.

    • Centrifuge and collect the aqueous (lower) layer.[10]

  • SPE Cleanup (using Oasis HLB or similar reversed-phase sorbent):

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.

    • Loading: Load the aqueous extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

    • Elution: Elute the this compound and other analytes with 3 mL of acetonitrile or methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[3]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effects

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Matrix Effect (%)Reference
Protein PrecipitationCeftazidimeHuman PlasmaNot specified33-40 (Suppression)[2]
Protein Precipitation + DilutionCeftazidimeHuman PlasmaNot specified62-85 (Suppression)[2]
LLE + SPEPenicillin GCitrus Fruit90-100 (Corrected)Not specified[3][11]
LLE + SPEThis compoundCitrus Fruit50-75 (Absolute)Not specified[3][11]
SPE (Strata X)Penicillin GBovine TissueNot specifiedNot specified[4]

Note: Matrix effect is often calculated as (Peak area in matrix / Peak area in solvent) x 100%. A value <100% indicates suppression, and >100% indicates enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Sample Biological Sample Homogenization Homogenization (for solid samples) Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Homogenization->Protein_Precipitation SPE Solid Phase Extraction Protein_Precipitation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS/MS Detection (MRM Mode) ESI->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A typical experimental workflow for this compound analysis.

troubleshooting_logic Start Problem Encountered (e.g., Low Signal) Check_Matrix_Effects Assess Matrix Effects? (Post-extraction spike) Start->Check_Matrix_Effects Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Check_Matrix_Effects->Improve_Cleanup Yes Optimize_LC Optimize LC Method? (Gradient, mobile phase) Check_Matrix_Effects->Optimize_LC No Improve_Cleanup->Optimize_LC Optimize_MS Optimize MS Parameters? (Source conditions) Optimize_LC->Optimize_MS No Improvement Solution Problem Resolved Optimize_LC->Solution Improved Check_IS Use Stable-Isotope Labeled Internal Standard? Optimize_MS->Check_IS No Improvement Optimize_MS->Solution Improved Check_IS->Solution Yes, Implemented Check_IS->Solution No, use Matrix-Matched Calibration

Caption: A logical troubleshooting workflow for LC-MS/MS analysis issues.

References

Technical Support Center: Penilloilloic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of penilloic acid, particularly in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway that leads to the formation of this compound under acidic conditions?

A1: this compound is a principal degradation product of penicillins. In an acidic medium, the degradation process typically begins with the hydrolysis of the β-lactam ring of a penicillin molecule (e.g., Penicillin G) to form the corresponding penicilloic acid.[1][2][3] This penicilloic acid intermediate is unstable in acidic conditions and subsequently undergoes further degradation, primarily through decarboxylation, to yield this compound and penicilloaldehyde.[1]

Q2: What are the key factors that influence the stability of penicilloic acid and its precursors?

A2: The stability of penicillins and their subsequent degradation products, including penicilloic acid, is influenced by several factors:

  • pH: Stability is highly pH-dependent. Acidic conditions (below pH 5) and alkaline conditions (above pH 8) significantly accelerate the degradation of the parent penicillin molecule.[1] Acidic environments are particularly conducive to the degradation cascade that forms this compound.[1][4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis and degradation of penicillin and its derivatives.[5][6] Experiments monitoring stability should be conducted at controlled and specified temperatures.[1]

  • Metal Ions: Certain metal ions can catalyze the degradation of penicillin. For instance, Zn²⁺ has been shown to have a significant catalytic effect on penicillin degradation.[4]

  • Enzymatic Activity: The presence of β-lactamase enzymes will rapidly hydrolyze the β-lactam ring of penicillin to form penicilloic acid.[7] It is crucial to use sterile equipment and solutions to prevent microbial contamination and subsequent enzymatic degradation.[1]

Q3: How can I monitor and quantify the formation of this compound during an experiment?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the degradation of penicillins and quantifying the formation of products like penicilloic and penilloic acids.[8][9] A reversed-phase column (e.g., C18) coupled with a UV detector is typically employed for separation and quantification.[1]

Q4: Besides this compound, what other degradation products might be present in an acidic solution of penicillin?

A4: In addition to this compound and penicilloaldehyde, a smaller fraction of penicillin can undergo rearrangement in acidic conditions to form penillic acid.[1][5] Therefore, when analyzing samples, it is common to find a mixture of the parent penicillin, penicilloic acid, this compound, and penillic acid.[1][10]

Degradation Pathway and Influencing Factors

The following diagrams illustrate the chemical degradation pathway and the key relationships governing the stability of penicillin derivatives in acidic conditions.

G cluster_conditions Acidic Conditions (H+) penicillin Penicillin penicilloic Penicilloic Acid penicillin->penicilloic  Hydrolysis of β-Lactam Ring   penilloic This compound penicilloic->penilloic  Degradation (e.g., Decarboxylation)   penicilloaldehyde Penicilloaldehyde penicilloic->penicilloaldehyde

Acid-Catalyzed Degradation of Penicillin.

G center Penicilloic Acid Degradation ph Low pH (Acidic) ph->center temp High Temperature temp->center metal Metal Ions (e.g., Zn2+) metal->center enzyme β-Lactamase Contamination enzyme->center

Key Factors Influencing Penicilloic Acid Degradation.

Quantitative Data Summary

The rate of penicillin degradation is highly dependent on pH. The stability is generally greatest in the pH range of 5 to 8.[1] Acidic conditions significantly accelerate degradation.

Table 1: Effect of pH on Penicillin G Degradation Rate

pHTemperature (°C)Degradation Rate Constant (k, min⁻¹)Reference
4.01000.1603[4]
7.01000.0039[4]
10.01000.0485[4]
Note: This data illustrates the degradation of the parent penicillin molecule, which is the rate-limiting step for the formation of its degradation products, including penicilloic and penilloic acids.

Troubleshooting Guide

Table 2: Common Issues in this compound Stability Experiments

Observed ProblemPotential Cause(s)Recommended Solution(s)
Rapid degradation of analyte immediately after preparation Incorrect pH of the medium.High experimental temperature.Contamination with β-lactamase enzymes.Verify the pH of all buffers and solutions before use.Ensure experiments are run at the specified temperature using a calibrated instrument.Use sterile, high-purity water, glassware, and reagents to prevent enzymatic degradation.[1]
Inconsistent or irreproducible results between replicates Fluctuations in pH or temperature.Inaccurate initial concentrations.Variability in sample preparation.Use a reliable and appropriate buffer system to maintain constant pH.Precisely control the temperature throughout the experiment.Ensure accurate and consistent preparation of all stock and working solutions.[1]
Poor separation of degradation products in HPLC analysis Inappropriate mobile phase composition or pH.Unsuitable HPLC column.Incorrect flow rate or gradient.Optimize the mobile phase by adjusting the organic solvent ratio and pH.Select a column with appropriate chemistry (e.g., C18) and particle size.Systematically optimize the flow rate and gradient elution program.[1]
Low sensitivity or poor peak shape in HPLC Low detector wavelength.Sample matrix interference.Inappropriate injection volume.Set the UV detector to a wavelength where the compounds have maximum absorbance.Perform a sample cleanup or extraction if the matrix is complex.Optimize the injection volume to avoid column overloading or under-detection.

Experimental Protocols

Protocol: HPLC Analysis of Penicillin Degradation Products

This protocol outlines a general method for the quantification of penicillin and its degradation products, including penicilloic and penilloic acids.

  • Reagents and Materials:

    • Reference standards for the parent penicillin, penicilloic acid, and this compound.

    • HPLC-grade acetonitrile (B52724) and water.

    • Phosphate (B84403) buffer or other suitable buffer system.

    • Acids/bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide).

    • 0.22 µm syringe filters.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system.

    • UV-Vis Detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Data acquisition and processing software.

  • Sample Preparation (Degradation Study):

    • Prepare a stock solution of the parent penicillin in a suitable solvent.

    • Dilute the stock solution into the acidic buffer (e.g., pH 4) to the desired initial concentration.

    • Maintain the solution at a constant, controlled temperature (e.g., 37°C).

    • At specified time intervals, withdraw an aliquot of the sample.

    • Immediately quench the degradation process if necessary (e.g., by neutralizing the pH or freezing).

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted). The exact gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: Scan for the absorbance maxima of the compounds of interest (typically in the 220-280 nm range).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of calibration standards for each analyte (penicillin, penicilloic acid, this compound).

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Calculate the concentration of each analyte in the experimental samples by interpolating their peak areas from the calibration curve.

G start Start: Prepare Penicillin Solution in Acidic Buffer incubate Incubate at Constant Temperature start->incubate sample Withdraw Aliquots at Time Intervals incubate->sample quench Quench Reaction (e.g., Neutralize/Freeze) sample->quench filter Filter Sample (0.22 µm filter) quench->filter inject Inject into HPLC System filter->inject analyze Analyze Data: Identify & Quantify Peaks inject->analyze end End: Determine Degradation Kinetics analyze->end

Workflow for Monitoring Penicilloic Acid Formation.

References

Technical Support Center: Optimization of Penilloic Acid Extraction from Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of penilloic acid from serum samples. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from serum?

A1: The two most prevalent and effective methods for extracting this compound from serum are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a traditional method that relies on the partitioning of the analyte between two immiscible liquid phases. SPE is a more modern technique that uses a solid sorbent to selectively retain and elute the analyte, often resulting in cleaner extracts.

Q2: How does the pH of the sample affect the extraction efficiency of this compound?

A2: The pH of the serum sample is a critical factor for successful extraction. This compound is an acidic compound. To ensure it is in its neutral, protonated form, which is more soluble in organic solvents (for LLE) or better retained on a reversed-phase SPE sorbent, the pH of the sample should be adjusted to be at least 2 pH units below its pKa. Acidifying the sample with an acid like formic acid or phosphoric acid is a crucial step in most extraction protocols.

Q3: What are the best storage conditions for serum samples to ensure the stability of this compound?

A3: While specific stability data for this compound in serum is limited, data from related beta-lactam antibiotics suggest that for short-term storage (up to 24 hours), samples should be kept on ice or refrigerated at 4-6°C.[1][2] For long-term storage, freezing samples at -80°C is strongly recommended to minimize degradation.[1][2] Some studies have shown that certain beta-lactams are stable for up to a year at -80°C.[1]

Q4: Which extraction method, LLE or SPE, generally provides higher recovery for acidic analytes like this compound?

A4: Studies comparing extraction methods for various acidic drugs and metabolites from plasma have shown that Solid-Phase Extraction (SPE), particularly with polymeric sorbents like Oasis PRiME HLB, tends to provide higher and more consistent recoveries compared to Liquid-Liquid Extraction (LLE).[3] LLE can suffer from lower extraction efficiency for more polar acidic compounds.[3]

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical recovery rates for acidic analytes from plasma/serum using different extraction methods. This data, based on compounds with similar properties to this compound, can help guide your choice of extraction protocol.

Extraction MethodAnalyte TypeSorbent/Solvent SystemAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
SPE Acidic Drug (Naproxen)Oasis PRiME HLB988[3]
SPE Acidic Metabolite (JWH-073 COOH)Oasis PRiME HLB958[3]
LLE Acidic Drug (Naproxen)Not Specified< 8010[3]
LLE Acidic Metabolite (JWH-073 COOH)Not Specified< 8010[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using a Polymeric Reversed-Phase Sorbent

This protocol is optimized for the extraction of acidic drugs and metabolites from serum and is expected to yield high recovery for this compound.

Materials:

  • Serum sample

  • Internal Standard (IS) solution (e.g., an isotopically labeled this compound)

  • 4% Phosphoric Acid in water

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Oasis HLB SPE cartridges

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw serum samples to room temperature.

    • To 500 µL of serum, add the appropriate volume of internal standard.

    • Vortex for 10 seconds.

    • Acidify the sample by adding 500 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds to mix thoroughly.

  • SPE Cartridge Conditioning:

    • Place the Oasis HLB SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated serum sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge thoroughly by applying a high vacuum for 5-10 minutes.

  • Elution:

    • Place clean collection tubes inside the vacuum manifold.

    • Elute the retained this compound by passing 1 mL of methanol through the cartridge.

  • Post-Elution Processing:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis.

    • Vortex to ensure complete dissolution and transfer to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general method for the extraction of acidic compounds from a biological matrix.

Materials:

  • Serum sample

  • Internal Standard (IS) solution

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297) (LC-MS grade)

  • Sodium Sulfate (B86663) (anhydrous)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Pipette 500 µL of serum into a clean centrifuge tube.

    • Add the appropriate volume of internal standard.

    • Acidify the sample by adding 50 µL of 1M HCl to adjust the pH to approximately 2-3. Vortex briefly.

  • Extraction:

    • Add 2 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

    • Transfer the dried organic extract to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis.

    • Vortex to dissolve the residue and transfer to an autosampler vial.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction start Serum Sample add_is Add Internal Standard start->add_is acidify Acidify Sample (e.g., with Phosphoric Acid) add_is->acidify condition Condition SPE Cartridge (Methanol, then Water) acidify->condition load Load Sample condition->load wash Wash Cartridge (5% Methanol in Water) load->wash elute Elute this compound (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for this compound from serum.

troubleshooting_low_recovery cluster_sample_prep Sample Preparation Issues cluster_extraction Extraction Step Issues cluster_solutions Potential Solutions start Low Recovery of This compound ph_issue Incorrect Sample pH? start->ph_issue degradation Analyte Degradation? start->degradation spe_issues SPE: Incomplete Elution or Improper Conditioning? start->spe_issues lle_issues LLE: Poor Partitioning or Emulsion Formation? start->lle_issues adjust_ph Adjust pH to < pKa-2 ph_issue->adjust_ph check_storage Check Sample Storage & Handling (Keep Cold) degradation->check_storage optimize_spe Optimize SPE Wash/Elute Solvents & Sorbent spe_issues->optimize_spe optimize_lle Change LLE Solvent, Adjust Solvent:Sample Ratio lle_issues->optimize_lle

Caption: Troubleshooting decision tree for low recovery of this compound.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incorrect Sample pH This compound is an acidic compound. For efficient extraction by LLE or retention on a reversed-phase SPE sorbent, it must be in its neutral (protonated) form. Solution: Ensure the pH of the serum sample is acidified to at least 2 pH units below the pKa of this compound. Using 1-4% formic or phosphoric acid is common.
Analyte Degradation This compound, as a metabolite of penicillin, can be susceptible to degradation, especially at room temperature or in non-pH controlled environments. Solution: Process samples on ice and minimize the time between thawing and extraction. For long-term storage, keep serum samples at -80°C.[1][2]
Poor Partitioning in LLE The choice of organic solvent is crucial for effective LLE. If the solvent is too non-polar, it may not efficiently extract a relatively polar acidic metabolite like this compound. Solution: Consider using a more polar, water-immiscible solvent such as ethyl acetate. Increasing the volume ratio of organic solvent to the aqueous sample can also improve recovery.
Incomplete Elution in SPE The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. Solution: Ensure the elution solvent (e.g., methanol or acetonitrile) is of sufficient strength. You can also try a second elution step to see if more analyte is recovered. Adding a small percentage of acid (e.g., 0.1% formic acid) to the elution solvent can sometimes improve the recovery of acidic compounds.
Emulsion Formation in LLE The presence of proteins and lipids in serum can lead to the formation of an emulsion at the interface of the aqueous and organic layers, trapping the analyte. Solution: Centrifuge the sample at a higher speed or for a longer duration. Gentle mixing instead of vigorous vortexing can sometimes prevent emulsion formation. Supported Liquid Extraction (SLE) is an alternative that avoids this issue.
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Co-elution of Endogenous Interferences Components of the serum matrix, such as phospholipids, can co-elute with this compound and cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. Solution: Improve the sample cleanup. SPE generally provides cleaner extracts than LLE.[3] Consider using an SPE sorbent specifically designed for phospholipid removal (e.g., Oasis PRiME HLB).
Insufficient Chromatographic Separation If this compound is not well-separated from matrix components on the analytical column, matrix effects are more likely. Solution: Optimize the LC gradient to better resolve the analyte from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions. Using a different column chemistry (e.g., HILIC for polar compounds) may also be beneficial.
Non-optimal Ionization Source Conditions The settings of the electrospray ionization (ESI) source can influence the extent of matrix effects. Solution: Re-optimize source parameters such as gas flows, temperatures, and voltages after ensuring the sample extract is as clean as possible.
Lack of an Appropriate Internal Standard Without a suitable internal standard, it is difficult to correct for variations in recovery and matrix effects. Solution: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will behave almost identically to the analyte during extraction and ionization.

References

Troubleshooting penilloic acid immunoassay cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for penicilloic acid immunoassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments, with a particular focus on managing cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unexpected positive results in a penicilloic acid immunoassay?

A1: The most common cause of unexpected positive results is cross-reactivity from other structurally similar molecules. Penicilloic acid is a degradation product of penicillin. Many other β-lactam antibiotics, such as various penicillins (e.g., ampicillin, amoxicillin) and some cephalosporins, share structural similarities, particularly in their side chains, which can lead to them being recognized by the assay's antibodies.[1][2][3]

Q2: My sample is from a patient treated with a carbapenem (B1253116) (e.g., meropenem, imipenem), yet I'm seeing a positive signal. Is this expected?

A2: This is not typically expected. The rate of cross-reactivity between penicillins and carbapenems is very low, generally reported to be less than 1%.[4][5] A positive signal could be due to other sources of interference in the sample matrix, or co-administration of a penicillin-class antibiotic. It is recommended to run a competitive inhibition experiment to confirm the source of the signal.

Q3: Can intact penicillin in a sample cause a signal in a penicilloic acid-specific assay?

A3: Ideally, an antibody specific for penicilloic acid should have minimal cross-reactivity with the parent penicillin. The key structural difference is the opened β-lactam ring in penicilloic acid.[6] However, the degree of specificity depends on the particular antibody used in the assay kit. Some antibodies may show partial cross-reactivity. Furthermore, penicillin can be unstable and may degrade into penicilloic acid within the sample, especially under certain storage conditions or pH.[7]

Q4: How can I differentiate between a true low-level positive for penicilloic acid and a high concentration of a weakly cross-reacting substance?

A4: A competitive inhibition assay is the most effective way to address this. By creating a dilution series of the suspected cross-reactant and observing its effect on the signal of a known penicilloic acid standard, you can determine its relative affinity for the antibody. If a high concentration of the substance is needed to inhibit the signal, it confirms weak cross-reactivity.

Q5: Are there sample types that are more prone to interference?

A5: Complex biological matrices like serum, plasma, and urine can contain endogenous substances that may interfere with the immunoassay.[8] For example, high levels of rheumatoid factor or human anti-animal antibodies (HAMA) can cause non-specific binding and lead to false results.[8] Proper sample dilution and the use of appropriate blocking buffers are crucial.

Troubleshooting Guides

Issue 1: High Background or False Positives

High background can obscure true results and lead to the misinterpretation of data as false positives.

Potential Causes & Solutions:

  • Cross-Reactivity: Structurally similar antibiotics are present in the sample.

    • Solution: Perform a competitive inhibition assay to identify the cross-reacting substance. (See Experimental Protocol below).

  • Insufficient Washing: Inadequate removal of unbound reagents.

    • Solution: Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.

  • Contaminated Reagents: Buffers or substrate solutions are contaminated.

    • Solution: Prepare fresh reagents and use sterile technique.

  • Matrix Effects: Components in the sample matrix are causing non-specific binding.

    • Solution: Increase the sample dilution factor. If the problem persists, consider a sample clean-up or extraction procedure.

Quantitative Data: Cross-Reactivity of β-Lactam Antibiotics

The degree of cross-reactivity is highly dependent on the specific antibody used in the immunoassay. The following table summarizes expected cross-reactivity based on structural similarities and published data on allergic cross-reactivity, which often correlates with immunoassay cross-reactivity due to shared structural epitopes. The values represent the relative potential for interference.

ClassCompoundR1 Side Chain Similarity to Penicillin G/AmpicillinExpected Cross-Reactivity
Penicillins AmpicillinHigh (Identical to Amoxicillin)High (~90-100%)[9]
AmoxicillinHigh (Identical to Ampicillin)High
Penicillin VModerateModerate
Cephalosporins Cephalexin (1st Gen)High (Similar to Ampicillin)Moderate to High[4]
Cefaclor (1st Gen)High (Similar to Ampicillin)Moderate to High[4]
Cefadroxil (1st Gen)High (Similar to Amoxicillin)Moderate to High[4]
Cefuroxime (2nd Gen)LowLow
Ceftriaxone (3rd Gen)LowVery Low
Ceftazidime (B193861) (3rd Gen)LowVery Low
Carbapenems ImipenemVery Low< 1%[5]
MeropenemVery Low< 1%[5]
Monobactams AztreonamVery LowNegligible[5]

*Note: Aztreonam shows negligible cross-reactivity with penicillins, but may cross-react with ceftazidime due to an identical R1 side chain.[5]

Experimental Protocols

Protocol: Competitive Inhibition Assay to Identify Cross-Reactivity

This protocol outlines how to test a substance (e.g., another antibiotic) for its potential to cross-react in your penicilloic acid immunoassay. This is a variation of a standard competitive ELISA protocol.[10][11][12]

Objective: To determine if a suspected compound competes with penicilloic acid for antibody binding, thereby confirming cross-reactivity.

Materials:

  • Penicilloic Acid Immunoassay Kit (antibodies, plates, substrate, etc.)

  • Penicilloic Acid Standard (from kit or purchased separately)

  • Suspected Cross-Reactant (e.g., Ampicillin, Cephalexin)

  • Assay Buffer/Diluent

Procedure:

  • Prepare Reagents: Reconstitute all kit components as instructed in the manufacturer's protocol.

  • Prepare Cross-Reactant Dilution Series:

    • Create a high-concentration stock solution of the suspected cross-reactant in assay buffer.

    • Perform a serial dilution to create a range of concentrations (e.g., from 100 µg/mL down to 0.1 ng/mL).

  • Prepare Penicilloic Acid Control: Prepare a mid-range concentration of the penicilloic acid standard (e.g., the IC50 value if known, or the middle standard from the kit's standard curve). This will be your positive control competitor.

  • Set up Assay Plate:

    • Follow the kit instructions for pre-coating plates with the capture antibody (if not already pre-coated).

    • Add the detection antibody (often enzyme-conjugated) and the penicilloic acid standard (or a sample containing a known amount of penicilloic acid) to the wells as per the kit's competitive assay protocol.

    • In separate sets of wells, instead of adding the penicilloic acid standard, add each dilution of your suspected cross-reactant.

    • Include a "No Competitor" control (0% inhibition) and a "Max Inhibition" control (with a saturating concentration of the penicilloic acid standard).

  • Incubation: Incubate the plate according to the kit's instructions to allow for competition between the analyte in the solution and the antigen coated on the plate for the antibody binding sites.

  • Washing and Substrate Addition: Wash the plate thoroughly to remove unbound reagents. Add the substrate and incubate for the recommended time.

  • Read Plate: Stop the reaction and read the absorbance on a microplate reader at the specified wavelength.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the cross-reactant using the formula: % Inhibition = (1 - (Absorbance of Sample / Absorbance of 'No Competitor' Control)) * 100

  • Plot the % Inhibition against the log of the cross-reactant concentration.

  • Determine the concentration of the cross-reactant that causes 50% inhibition (IC50).

  • Interpretation: A lower IC50 value indicates a higher degree of cross-reactivity, as less of the substance is needed to displace the intended analyte and inhibit the signal. Comparing the IC50 of the cross-reactant to the IC50 of penicilloic acid itself will give you a quantitative measure of cross-reactivity.

Visualizations

Troubleshooting_Workflow start Unexpected Positive Result or High Background check_qc Step 1: Review QC Data (Controls, Standard Curve) start->check_qc investigate_procedure Step 2: Investigate Assay Procedure check_qc->investigate_procedure QC Fails investigate_crossreact Step 3: Suspect Cross-Reactivity check_qc->investigate_crossreact QC Passes sub_wash Increase Wash Steps investigate_procedure->sub_wash sub_reagent Prepare Fresh Reagents investigate_procedure->sub_reagent sub_dilute Increase Sample Dilution investigate_procedure->sub_dilute end_resolve Issue Resolved sub_wash->end_resolve sub_reagent->end_resolve sub_dilute->end_resolve run_comp_assay Perform Competitive Inhibition Assay investigate_crossreact->run_comp_assay result_no_cr Result: No Significant Inhibition (Problem is likely procedural or matrix-related) run_comp_assay->result_no_cr result_cr Result: Significant Inhibition (Cross-reactivity confirmed) run_comp_assay->result_cr result_no_cr->investigate_procedure Re-evaluate end_report Quantify Cross-Reactivity & Document Findings result_cr->end_report

Caption: Troubleshooting workflow for unexpected positive results.

Competitive_Inhibition_Assay cluster_0 Scenario A: No Cross-Reactant cluster_1 Scenario B: Cross-Reactant Present Ab Antibody Pen_conj Penicilloic Acid (Conjugate on Plate) Ab->Pen_conj Binding Occurs (High Signal) Ab2 Antibody Pen_conj2 Penicilloic Acid (Conjugate on Plate) Ab2->Pen_conj2 Binding Blocked (Low Signal) CrossReact Cross-Reactant (e.g., Ampicillin) CrossReact->Ab2 Competes for Binding Site

Caption: Principle of competitive inhibition for cross-reactivity testing.

References

How to prevent penicilloic acid decarboxylation to penilloic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the prevention of penicilloic acid decarboxylation to penilloic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of penicilloic acid?

A1: Penicilloic acid is an intermediate product formed from the hydrolysis of the β-lactam ring of penicillins. It is inherently unstable, particularly in acidic conditions, and readily undergoes decarboxylation to form this compound.[1] This transformation represents a significant degradation pathway.

Q2: What are the key factors influencing the decarboxylation of penicilloic acid?

A2: The stability of penicilloic acid is highly dependent on pH and temperature. Acidic conditions (pH below 5) and elevated temperatures significantly accelerate the rate of decarboxylation to this compound.[1][2] Conversely, maintaining a neutral to slightly acidic pH and low temperatures can help to minimize this degradation.

Q3: What is the optimal pH for maximizing penicilloic acid stability in aqueous solutions?

A3: While penicilloic acid is generally unstable, maximum stability for its precursor, Penicillin G, is observed in the pH range of 5 to 8.[1] For practical purposes, maintaining a pH around 7.0 is recommended to slow down the degradation process.[3]

Q4: How does temperature affect the stability of penicilloic acid?

A4: Higher temperatures increase the rate of chemical reactions, including the decarboxylation of penicilloic acid. To maintain the integrity of penicilloic acid samples, it is crucial to work at low temperatures, such as on an ice bath, and to store solutions at -20°C or -80°C for longer-term storage.[1]

Troubleshooting Guide: Preventing Penicilloic Acid Decarboxylation

This guide addresses common issues encountered during experiments involving penicilloic acid and provides practical solutions to minimize its degradation.

Problem Possible Cause Solution
Rapid degradation of penicilloic acid immediately after sample preparation. Incorrect pH of the medium.Verify the pH of all solutions and buffers before use. Use a reliable buffer system, such as a citrate (B86180) or phosphate (B84403) buffer, to maintain a pH of approximately 7.0.[3]
High temperature.Ensure experiments are conducted at low temperatures. Prepare and handle all penicilloic acid solutions on ice. For incubation steps, use a calibrated temperature-controlled environment.
Contamination with β-lactamase enzymes.Use sterile equipment and solutions to prevent enzymatic degradation of any residual penicillin to penicilloic acid, which would then be susceptible to decarboxylation.
Inconsistent or irreproducible results between replicate experiments. Fluctuations in pH or temperature.Use a reliable buffer system to maintain a constant pH.[1] Precisely control the temperature throughout the experiment.
Variability in sample preparation.Ensure accurate and consistent preparation of stock and working solutions. Prepare fresh solutions for each experiment and avoid storing them for extended periods, even at low temperatures.[4]
Low recovery of penicilloic acid in analytical measurements (e.g., HPLC). Degradation during sample processing and analysis.Implement a sample "quenching" step. Immediately after collection, neutralize the pH of the sample by adding a small amount of a suitable buffer (e.g., phosphate buffer pH 7) to halt further degradation.[1]
Inappropriate storage of samples before analysis.If not analyzed immediately, store samples at low temperatures (-20°C or -80°C) to minimize degradation until analysis.[1]

Data Presentation

The following tables summarize the impact of pH and temperature on the degradation of Penicillin G, which serves as a relevant proxy for the stability of its direct hydrolysis product, penicilloic acid.

Table 1: Pseudo-First-Order Rate Constants (k) for Penicillin G Degradation at Various pH Values and Temperatures. [1]

Temperature (°C)pHRate Constant (k) in min⁻¹
8040.1603
8070.0039
80100.0485
1004Complete degradation in <20 min

Data adapted from a study on the hydrothermal treatment of penicillin.

Table 2: Half-life (t½) of Penicillin G at Different pH Values and Temperatures. [1]

Temperature (°C)pHHalf-life (t½) in minutes
804~4.3
807~177.7
8010~14.3

Calculated from the rate constants in Table 1 using the formula t½ = 0.693/k.

Experimental Protocols

Protocol 1: Preparation and Handling of Penicilloic Acid Solutions to Minimize Decarboxylation

This protocol is designed to guide the user in preparing and handling penicilloic acid solutions in a manner that minimizes its conversion to this compound.

Materials:

  • Penicilloic acid standard

  • Anhydrous, inert solvent (e.g., acetonitrile (B52724) or DMSO)

  • Ice bucket

  • Sterile microcentrifuge tubes and pipette tips

  • Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0), pre-chilled on ice

Procedure:

  • Prepare Buffer Solutions: Prepare a buffer solution at the desired pH (e.g., pH 7.0 phosphate buffer) and pre-chill it on ice.

  • Prepare Penicilloic Acid Stock Solution:

    • Accurately weigh a known amount of penicilloic acid standard.

    • Dissolve the standard in a minimal amount of a suitable anhydrous solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.

  • Prepare Working Solutions:

    • Immediately before use, dilute the stock solution with the pre-chilled buffer to the desired final concentration for the experiment.

    • Keep the working solution on ice at all times.

  • Incubation: If the experimental protocol requires incubation at a specific temperature, place the working solutions in a temperature-controlled environment (e.g., water bath or incubator) for the specified duration.

  • Sampling: At specified time intervals, withdraw aliquots of the sample.

  • Sample Quenching (Recommended): To stop further degradation, immediately adjust the pH of the collected samples to approximately 7.0 by adding a small volume of a suitable buffer if the experimental conditions were acidic or basic.

  • Storage: If not for immediate analysis, store the quenched samples at a low temperature (e.g., -20°C or -80°C) to minimize further degradation until analysis.

Visualizations

Penicillin_Degradation_Pathway penicillin Penicillin penicilloic_acid Penicilloic Acid penicillin->penicilloic_acid Hydrolysis (β-lactam ring opening) penilloic_acid This compound penicilloic_acid->penilloic_acid Decarboxylation (Influenced by low pH and high temperature)

Caption: Degradation pathway of penicillin to this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Sample Processing stock Prepare Stock Solution (Anhydrous Solvent) working Prepare Working Solution (Cold Buffer, pH ~7.0) stock->working Dilute immediately incubation Incubation (Controlled Temperature) working->incubation sampling Sampling incubation->sampling quenching Quenching (Adjust pH to ~7.0) sampling->quenching storage Storage (-20°C to -80°C) quenching->storage analysis Analysis (e.g., HPLC) storage->analysis

Caption: Recommended workflow for handling penicilloic acid.

References

Technical Support Center: Enhancing Resolution of Penicillin Metabolite Peaks in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of penicillin and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on improving peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak resolution between penicillin and its metabolites?

Poor peak resolution in HPLC, often observed as co-eluting or overlapping peaks, can stem from several factors.[1][2] The most common causes include:

  • Inappropriate Mobile Phase Composition: The pH, organic solvent ratio, and buffer type can significantly impact the retention and selectivity of analytes.

  • Suboptimal Column Selection: The choice of stationary phase (e.g., C18, C8) and column dimensions (length, internal diameter, and particle size) is critical for achieving good separation.[3]

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times and affect resolution.[4]

  • High Extra-Column Volume: Excessive tubing length or a large detector flow cell can cause band broadening, which reduces resolution.

  • Improper Sample Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion and poor resolution.

Q2: How does the mobile phase pH affect the separation of penicillin and its metabolites?

The pH of the mobile phase is a critical parameter for the successful separation of ionizable compounds like penicillin and its metabolites. Penicillin G, for instance, is most stable in a pH range of 5-8.[5] Its degradation into metabolites like penicilloic acid, penillic acid, and penilloic acid is influenced by pH.[3][5][6] Adjusting the mobile phase pH can alter the ionization state of these molecules, thereby changing their interaction with the stationary phase and improving separation. For example, using a mobile phase with a pH around 7.3 has been shown to be effective for the separation of penicillin-V.[7] Acidic modifiers like formic acid are also commonly used to improve peak shape and resolution.[3]

Q3: What type of HPLC column is best suited for analyzing penicillin and its metabolites?

Reverse-phase columns, particularly C18 and C8 columns, are the most frequently used for the analysis of penicillin and its metabolites due to the amphiphilic nature of these compounds.[3]

  • C18 (Octadecylsilane) columns are a popular choice, offering sufficient hydrophobic interactions for good separation.[3] The selection of a longer column (e.g., 150 mm) and smaller particle size (e.g., 1.7 µm) can enhance column efficiency and resolution.[3]

  • C8 (Octylsilane) columns can also be effective and may offer different selectivity compared to C18 columns.[7]

For challenging separations, specialized columns such as those with low silanol (B1196071) activity or different bonded phases may provide better resolution.[8]

Q4: Can temperature be used to improve the resolution of penicillin metabolite peaks?

Yes, optimizing the column temperature can be a useful tool for improving resolution. Maintaining a constant, elevated temperature (e.g., 40 °C) can enhance separation efficiency by reducing mobile phase viscosity and increasing mass transfer rates.[3] However, it is crucial to consider the stability of penicillin and its metabolites at higher temperatures, as they can degrade.[9] Therefore, temperature optimization should be performed carefully, balancing improved chromatography with analyte stability.

Troubleshooting Guides

Issue: Co-eluting Penicillin and Metabolite Peaks

Co-elution, where two or more compounds elute from the column at the same time, is a common challenge that hinders accurate quantification.[1]

Step-by-Step Troubleshooting:

  • Optimize the Mobile Phase:

    • Adjust Organic Solvent Ratio: If using a gradient, try altering the gradient slope or starting and ending percentages of the organic solvent (e.g., acetonitrile (B52724) or methanol). For isocratic methods, systematically vary the percentage of the organic component.

    • Modify Mobile Phase pH: Small adjustments to the mobile phase pH can significantly alter the retention times of ionizable compounds. Ensure the chosen pH is compatible with the column's stability.[4]

    • Change the Organic Solvent: If using methanol, consider switching to acetonitrile or vice versa. These solvents offer different selectivities and can resolve co-eluting peaks.[2]

    • Incorporate a Buffer: Using a buffer, such as a phosphate (B84403) buffer, can help control the pH and improve peak shape and resolution.[4]

  • Evaluate the HPLC Column:

    • Switch Column Chemistry: If resolution does not improve with mobile phase optimization, consider trying a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano phase).

    • Increase Column Length or Decrease Particle Size: A longer column or a column with smaller particles will provide higher efficiency and may resolve the peaks.[3]

  • Adjust the Temperature:

    • Systematically increase or decrease the column temperature in small increments (e.g., 5 °C) to see if it improves separation. Ensure the temperature remains within the operational limits of the column and does not cause analyte degradation.

Issue: Tailing or Fronting Peaks for Penicillin Metabolites

Poor peak shape, such as tailing or fronting, can compromise resolution and integration accuracy.

Troubleshooting Peak Tailing:

  • Check for Active Sites: Peak tailing can be caused by secondary interactions between the analytes and active sites (residual silanols) on the silica-based column.

    • Lower Mobile Phase pH: Using a lower pH can suppress the ionization of silanols, reducing these interactions.

    • Add a Competing Base: A small amount of a basic modifier can mask the active sites.

    • Use a Buffer: Buffers can help to maintain a consistent pH and minimize secondary interactions.[4]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Troubleshooting Peak Fronting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.

  • Sample Overload: Similar to tailing, sample overload can also cause peak fronting.

Data Presentation

Table 1: Comparison of HPLC Conditions for Penicillin Analysis

ParameterMethod 1Method 2Method 3
Column Eclipse XDB-C8Waters Acquity C18Synergi 4 µm MAX-RP 80A
Dimensions -150 mm x 2.1 mm, 1.7 µm100 mm x 2 mm
Mobile Phase Aqueous phosphate buffer (pH=7.3), methanol, and acetonitrile (8:1:1)[7]Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[3]Acetonitrile (A) and 0.2% aqueous formic acid (B)[10]
Flow Rate --300 µL/min[10]
Temperature -40 °C[3]-
Detection DAD[7]MS/MS[3]MS/MS[10]

Experimental Protocols

Protocol 1: HPLC-DAD Method for Penicillin-V

This protocol is based on a method for the determination of Penicillin-V in human plasma.[7]

  • Sample Preparation: Perform a liquid-liquid extraction using methyl-t-butyl ether. Optimize extraction parameters such as pH of the aqueous phase and sample/solvent volumetric ratio.

  • HPLC System: Use an HPLC system equipped with a Diode Array Detector (DAD).

  • Column: Eclipse XDB-C8 column.

  • Mobile Phase: Prepare a mobile phase consisting of aqueous phosphate buffer (pH=7.3), methanol, and acetonitrile in a ratio of 8:1:1.[7]

  • Injection: Inject the extracted sample onto the column.

  • Detection: Monitor the elution of Penicillin-V using the DAD detector at an appropriate wavelength.

Protocol 2: UHPLC-MS/MS Method for Penicillin G and its Metabolites

This protocol is adapted from a method for analyzing Penicillin G and its metabolites in citrus fruit.[3]

  • Sample Preparation: Homogenize the sample and perform solid-phase extraction (SPE) for cleanup.[3]

  • UHPLC System: Utilize a UHPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Column: Waters Acquity C18 column (150 mm × 2.1 mm, 1.7-µm).[3]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient Elution: Use a ramped elution gradient starting with 95:5 (A:B) and ending with 5:95 (A:B).

  • Flow Rate: Set an appropriate flow rate for the UHPLC system.

  • Column Temperature: Maintain the column temperature at 40 °C.[3]

  • Detection: Use the MS/MS detector in positive electrospray ionization (ESI) mode for the identification and quantification of penicillin G and its metabolites.

Visualizations

Troubleshooting_Peak_Resolution Start Poor Peak Resolution (Co-elution) Opt_Mobile_Phase Optimize Mobile Phase Start->Opt_Mobile_Phase Eval_Column Evaluate Column Start->Eval_Column Adjust_Temp Adjust Temperature Start->Adjust_Temp Adjust_Organic Adjust Organic Solvent Ratio Opt_Mobile_Phase->Adjust_Organic Change_Solvent Change Organic Solvent (e.g., MeOH to ACN) Opt_Mobile_Phase->Change_Solvent Adjust_pH Adjust pH Opt_Mobile_Phase->Adjust_pH Add_Buffer Incorporate Buffer Opt_Mobile_Phase->Add_Buffer Resolution_Improved Resolution Improved Adjust_Organic->Resolution_Improved Change_Solvent->Resolution_Improved Adjust_pH->Resolution_Improved Add_Buffer->Resolution_Improved Change_Stationary_Phase Change Stationary Phase Eval_Column->Change_Stationary_Phase Change_Dimensions Change Column Dimensions (Length, Particle Size) Eval_Column->Change_Dimensions Change_Stationary_Phase->Resolution_Improved Change_Dimensions->Resolution_Improved Adjust_Temp->Resolution_Improved

Caption: Troubleshooting workflow for poor peak resolution.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_optim Optimization cluster_valid Validation Define_Analytes Define Analytes & Matrix Select_Column Initial Column Selection (e.g., C18) Define_Analytes->Select_Column Select_Mobile_Phase Initial Mobile Phase Selection (e.g., ACN/Water) Select_Column->Select_Mobile_Phase Optimize_Gradient Optimize Gradient/Isocratic Elution Select_Mobile_Phase->Optimize_Gradient Optimize_pH Optimize Mobile Phase pH Optimize_Gradient->Optimize_pH Optimize_Temp Optimize Temperature Optimize_pH->Optimize_Temp Check_Resolution Check Resolution & Peak Shape Optimize_Temp->Check_Resolution Check_Resolution->Optimize_Gradient Not Acceptable Final_Method Final Method Check_Resolution->Final_Method Acceptable

Caption: HPLC method development workflow.

References

Technical Support Center: Quantifying Penilloic Acid in Citrus Fruit

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of penilloic acid in citrus fruit.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying this compound in citrus samples?

The main challenges include the complex nature of the citrus matrix, which can lead to significant matrix effects such as ion suppression in mass spectrometry. Additionally, this compound is a degradation product of penicillin G, and its stability is pH-dependent. Co-elution with other penicillin G metabolites, like penillic acid and penicilloic acid, can also complicate accurate quantification.[1][2]

Q2: What is the recommended analytical technique for this compound quantification in citrus?

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the most widely used and sensitive method for the determination of this compound in citrus fruit.[1][3][4][5][6] This technique offers high selectivity and sensitivity, which are crucial for detecting the low concentrations of this compound often found in these samples.

Q3: Why is the use of an internal standard critical for this analysis?

The use of an isotopically labeled internal standard, such as this compound-D5, is highly recommended.[4][6] It is essential for compensating for variability in sample preparation, matrix effects (ion suppression or enhancement), and any potential degradation of the analyte during the analytical process. This leads to improved accuracy and precision of the quantitative results.[4][6]

Q4: What kind of sample preparation is required before UHPLC-MS/MS analysis?

A multi-step sample preparation procedure is typically necessary to extract and clean up the sample. This often involves initial homogenization of the citrus fruit, followed by extraction with a suitable solvent (e.g., acetonitrile).[3][7] Further cleanup and concentration are commonly achieved using solid-phase extraction (SPE) or dispersive solid-phase extraction (DSPE).[1][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction from the complex citrus matrix.Optimize the extraction solvent and procedure. Methods combining liquid-liquid extraction and solid-phase extraction have shown success.[5][8] Ensure complete homogenization of the fruit sample.
Degradation of this compound during sample preparation.Maintain samples at a cool temperature and appropriate pH. Penicillin G, the precursor, is unstable in acidic conditions, which can affect the formation of this compound.[1]
Loss of analyte during solvent evaporation steps.Carefully control the temperature and nitrogen flow during the dry-down step. Reconstitute the sample in a suitable buffer immediately after drying.
Poor Peak Shape or Resolution Co-elution with interfering matrix components or other penicillin G metabolites.Adjust the UHPLC gradient to achieve better separation. An extended elution gradient can help resolve the analyte peak from interferences.[1]
Inappropriate column chemistry for the analytes.Use a C18 reversed-phase column, which is commonly employed for this type of analysis.
High Signal Variability (Poor Precision) Significant and inconsistent matrix effects between samples.Incorporate an isotopically labeled internal standard (e.g., this compound-D5) to normalize the signal.[4][6] Prepare matrix-matched calibration standards to mimic the sample matrix as closely as possible.[1]
Inconsistent sample preparation.Ensure all sample preparation steps, particularly extraction and SPE/DSPE, are performed consistently across all samples.
Low Signal Intensity (Poor Sensitivity) Ion suppression caused by co-eluting matrix components.Improve sample cleanup to remove interfering substances. Modify the chromatographic method to separate the analyte from the suppressive components.[1]
Suboptimal mass spectrometer settings.Optimize the MS/MS parameters, including collision energy and precursor/product ion selection, for maximum signal intensity of this compound.

Quantitative Data Summary

Table 1: Method Performance for this compound Quantification in Citrus

Parameter Orange Grapefruit Lemon Reference
Limit of Detection (LOD) 0.1 ng/g0.1 ng/g0.1 ng/g[5][6]
Limit of Quantification (LOQ) 0.005-0.01 mg/kg0.005-0.01 mg/kg0.005-0.01 mg/kg[3][7]
Absolute Recovery (%) 50 - 75%50 - 75%50 - 75%[5][8]
Corrected Recovery (with IS) (%) ~90 - 110%~90 - 110%~90 - 110%[4][6]
Ion Suppression (%) ~42%~42%~39%[2]

Experimental Protocols

1. Sample Extraction and Cleanup

This protocol is a generalized procedure based on common methodologies.[1][3][5]

  • Homogenization: Freeze the citrus fruit sample at -80°C and then homogenize it into a fine powder using a blender.

  • Extraction: Weigh 2 g of the homogenized sample into a centrifuge tube. Add a suitable extraction solvent (e.g., 80% acetonitrile (B52724) in water) and vortex thoroughly.

  • Purification: Perform a cleanup step using either solid-phase extraction (SPE) with a C18 cartridge or dispersive solid-phase extraction (DSPE) with octadecylsilane. This step is crucial for removing interfering matrix components.

  • Concentration: Elute the analytes from the SPE/DSPE material and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Analysis

The following are typical parameters for the analysis of this compound.

  • UHPLC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.

Visualizations

experimental_workflow sample Citrus Fruit Sample homogenize Homogenization (-80°C) sample->homogenize extract Solvent Extraction (e.g., 80% Acetonitrile) homogenize->extract cleanup Sample Cleanup (SPE or DSPE) extract->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate analyze UHPLC-MS/MS Analysis concentrate->analyze

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic start Poor Quantitative Results low_recovery Low Analyte Recovery? start->low_recovery bad_peaks Poor Peak Shape? low_recovery->bad_peaks No optimize_extraction Optimize Extraction & Cleanup low_recovery->optimize_extraction Yes high_variability High Signal Variability? bad_peaks->high_variability No adjust_hplc Adjust HPLC Gradient bad_peaks->adjust_hplc Yes use_is Use Isotopically Labeled Internal Standard high_variability->use_is Yes

Caption: Troubleshooting logic for poor quantitative results.

References

Technical Support Center: Stabilizing Penilloic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with penilloic acid reference standards.

Frequently Asked Questions (FAQs)

Q1: My this compound reference standard seems to be degrading. What are the primary causes?

A1: this compound is a degradation product of penicillins and can be unstable, particularly in solution.[1][2] Degradation is primarily influenced by pH, temperature, and the presence of certain enzymes.[1][3] In acidic conditions, penicilloic acid, a precursor, can convert to this compound.[2][4] Both penicilloic and penilloic acids are susceptible to further degradation.

Q2: What are the optimal storage conditions for solid this compound reference standards?

A2: While specific stability data for solid this compound is limited in the provided search results, general guidelines for pharmaceutical reference standards recommend storage at controlled room temperature or under refrigerated or frozen conditions, protected from light and moisture. For long-term storage of reference standards, conditions of -20°C are common. It is crucial to refer to the certificate of analysis provided by the supplier for specific storage recommendations.

Q3: What solvent should I use to prepare my this compound standard solution for calibration?

A3: The choice of solvent can significantly impact the stability of your this compound standard. It is recommended to use a high-purity solvent and to prepare solutions fresh whenever possible. The stability of related compounds has been studied in buffers and serum. For HPLC analysis, the mobile phase composition, often a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (like acetonitrile (B52724) or methanol), should be considered for dissolving the standard to ensure compatibility.

Q4: How can I monitor the stability of my this compound reference standard?

A4: The stability of your this compound reference standard can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3][5][6] A stability-indicating method is one that can separate the intact this compound from its potential degradation products. Regular analysis of the standard solution stored under defined conditions will allow you to track any decrease in the main peak area and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid degradation of penilloilloic acid standard solution Improper solvent or pH of the solution.Prepare solutions fresh in a high-purity, appropriate solvent. If using a buffer, ensure the pH is optimal for stability (near neutral is often a good starting point).
High storage temperature.Store stock solutions and working standards at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures. Minimize the time standards spend at room temperature.
Contamination with β-lactamases.Use sterile glassware and solvents to prevent enzymatic degradation, especially if working with biological matrices.
Inconsistent or irreproducible results in calibration Degradation of the standard between preparations.Prepare a fresh stock solution from the solid reference material for each new set of calibrations.
Improper storage of diluted standards.Avoid long-term storage of low-concentration standards. If necessary, store them at ≤ -20°C and validate their stability over the intended use period.
Appearance of unexpected peaks in the chromatogram Degradation of this compound.Compare the chromatogram to a freshly prepared standard to identify degradation peaks. Review storage and handling procedures.
Contamination of the mobile phase or HPLC system.Use fresh, high-purity mobile phase. Flush the HPLC system thoroughly.

Penicillin Degradation Pathway

The following diagram illustrates the general degradation pathway of penicillin to this compound and subsequent products.

G Penicillin Degradation Pathway Penicillin Penicillin Penicilloic_Acid Penicilloic Acid Penicillin->Penicilloic_Acid Hydrolysis (β-lactamase or chemical) Penillic_Acid Penillic Acid Penicillin->Penillic_Acid Rearrangement Penilloic_Acid This compound Penicilloic_Acid->Penilloic_Acid Acidic Conditions Other_Products Other Degradation Products Penicilloic_Acid->Other_Products Further Degradation Penilloic_Acid->Other_Products Further Degradation

Caption: Degradation pathway from Penicillin to this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound from a solid reference standard.

  • Materials:

    • This compound reference standard (solid)

    • High-purity solvent (e.g., acetonitrile or a buffer compatible with your analytical method)

    • Class A volumetric flasks

    • Calibrated analytical balance

  • Procedure:

    • Allow the this compound reference standard container to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a suitable amount of the solid reference standard using a calibrated analytical balance.

    • Quantitatively transfer the weighed standard to a Class A volumetric flask of appropriate volume.

    • Add a small amount of the chosen solvent to dissolve the solid. Sonicate briefly if necessary to ensure complete dissolution.

    • Once dissolved, dilute the solution to the mark with the solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • This stock solution should be stored at an appropriate temperature (e.g., ≤ -20°C) in a tightly sealed container, protected from light. Its stability under these conditions should be verified.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating method.[7] The goal is to achieve 5-20% degradation of the active ingredient.[7]

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl).

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period.

    • Withdraw samples at various time points, neutralize with a suitable base (e.g., 0.1 M NaOH), and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH).

    • Maintain the solution at room temperature or a slightly elevated temperature.

    • Withdraw samples at various time points, neutralize with a suitable acid (e.g., 0.1 M HCl), and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Monitor the degradation by analyzing samples at different time intervals by HPLC.

  • Thermal Degradation:

    • Store the solid this compound reference standard in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Analyze samples of the solid at specific time points by dissolving a known amount in a suitable solvent and analyzing by HPLC.

  • Photostability:

    • Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Keep a control sample protected from light at the same temperature.

    • Analyze both the exposed and control samples at various time points by HPLC.

Troubleshooting Workflow for Unstable Standards

The following diagram outlines a logical workflow for troubleshooting issues with the stability of this compound reference standards.

G Troubleshooting Unstable this compound Standards Start Start: Inconsistent Results or Observed Degradation Check_Prep Review Standard Preparation Protocol Start->Check_Prep Fresh_Prep Prepare Fresh Standard Solution Check_Prep->Fresh_Prep Still_Unstable Is Standard Still Unstable? Fresh_Prep->Still_Unstable Check_Storage Evaluate Storage Conditions (Temp, Light, Container) Still_Unstable->Check_Storage Yes Resolved Issue Resolved Still_Unstable->Resolved No Check_Solvent Investigate Solvent/pH Effects Check_Storage->Check_Solvent Check_Storage->Resolved If resolved Check_Method Verify Analytical Method is Stability-Indicating Check_Solvent->Check_Method Check_Solvent->Resolved If resolved Check_Method->Resolved If resolved Contact_Support Contact Technical Support Check_Method->Contact_Support If issues persist

Caption: Workflow for troubleshooting unstable this compound standards.

References

Validation & Comparative

A Comparative Guide to the Validation of UHPLC-MS/MS for Penilloic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the quantitative analysis of penilloic acid against alternative analytical methods. The information presented is based on available experimental data to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound Analysis

This compound is a primary degradation product of penicillin antibiotics. Its detection and quantification are crucial in various fields, including pharmaceutical stability studies, drug metabolism research, and food safety, to monitor potential allergenic residues. The choice of analytical methodology is critical for achieving the required sensitivity, selectivity, and accuracy.

UHPLC-MS/MS: The Gold Standard

UHPLC-MS/MS has emerged as the benchmark method for the analysis of this compound due to its high sensitivity, specificity, and speed. The validation of such methods is essential to ensure reliable and accurate results.

Experimental Protocol for UHPLC-MS/MS Analysis of this compound

A typical UHPLC-MS/MS workflow for the validation of this compound analysis involves several key steps:

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_validation Method Validation Sample Sample Collection (e.g., citrus fruit, milk) Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Cleanup Filtration/Purification Extraction->Cleanup UHPLC UHPLC Separation Cleanup->UHPLC MSMS Tandem MS Detection (MRM Mode) UHPLC->MSMS Linearity Linearity MSMS->Linearity Accuracy Accuracy MSMS->Accuracy Precision Precision MSMS->Precision LOD_LOQ LOD/LOQ MSMS->LOD_LOQ Selectivity Selectivity MSMS->Selectivity

Figure 1: Experimental workflow for UHPLC-MS/MS validation of this compound.

Detailed Methodological Parameters:

  • Sample Preparation:

    • Weigh 2 g of the homogenized sample (e.g., citrus fruit tissue).[1][2]

    • Add an internal standard (e.g., this compound-D5).[1]

    • Perform liquid-liquid extraction with a suitable solvent like acetonitrile, followed by a cleanup step using n-hexane to remove fats.[3]

    • Further purify the aqueous extract using solid-phase extraction (SPE) with a C18 cartridge.[2]

    • The final eluate is evaporated and reconstituted in the mobile phase for injection.

  • UHPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[4]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[5]

    • Flow Rate: Typically around 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for this compound.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[4]

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of UHPLC-MS/MS compared to other potential analytical techniques for this compound or related compounds.

ParameterUHPLC-MS/MSHPLC-UVColorimetric MethodsBiosensors
Limit of Detection (LOD) 0.03 - 0.1 ng/g (µg/kg)[3][6]11 - 8,026 µg/kg (for various organic acids)[7]Higher, typically in the µg/mL range[8]As low as 10⁻¹³ M (for penicillin)[6]
Limit of Quantification (LOQ) 0.1 - 0.15 ng/g (µg/kg)[3][6]40 - 26,755 µg/kg (for various organic acids)[7]Generally in the higher µg/mL range.Wide dynamic range reported.
Accuracy (Recovery %) 80 - 110%[3][6]76.3 - 99.2% (for various organic acids)[7]Variable, can be affected by matrix.Good accuracy reported in specific matrices like milk.[6]
Precision (%RSD) < 10%[3]< 5.3% (intraday and interday for various organic acids)[7]Can be higher due to manual steps.Acceptable reproducibility reported.
Linearity (r²) > 0.99[3]> 0.995[3]Generally good over a limited range.Linear correlation over a wide range.
Selectivity Very High (based on mass transitions)Moderate (risk of co-eluting interferences)Low (prone to interference from similar structures)High (based on specific biological recognition)
Throughput HighModerateLow to ModeratePotentially High
Cost High (instrumentation and maintenance)ModerateLowVariable (depends on the platform)

Comparison of Analytical Techniques

Method_Comparison cluster_attributes Performance Attributes UHPLC_MSMS UHPLC-MS/MS Sensitivity High Sensitivity UHPLC_MSMS->Sensitivity Excellent Selectivity High Selectivity UHPLC_MSMS->Selectivity Excellent Speed High Throughput UHPLC_MSMS->Speed Good HPLC_UV HPLC-UV HPLC_UV->Sensitivity Moderate HPLC_UV->Selectivity Good HPLC_UV->Speed Moderate Colorimetric Colorimetric Methods Cost Low Cost Colorimetric->Cost Excellent Simplicity Simplicity Colorimetric->Simplicity Excellent Biosensors Biosensors Biosensors->Sensitivity Potentially Excellent Biosensors->Simplicity Good

Figure 2: Comparison of key attributes of different analytical methods.

Discussion of Alternative Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective chromatographic technique. While it offers good separation capabilities, its sensitivity and selectivity are generally lower than that of MS/MS detection. For this compound, which lacks a strong chromophore, achieving low detection limits can be challenging without derivatization. This method is suitable for applications where higher concentrations of the analyte are expected and the sample matrix is relatively clean.

Colorimetric Methods

Colorimetric assays are typically simple, rapid, and do not require sophisticated instrumentation.[9] They are often used for screening purposes. However, these methods generally suffer from lower sensitivity and are more susceptible to interference from other compounds in the sample matrix, which can lead to false-positive results.[9]

Biosensors

Biosensor-based methods offer the potential for rapid, sensitive, and selective detection of this compound.[6] These devices utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to generate a signal. While some biosensors have shown promise for the detection of penicillin and its metabolites with very low detection limits, their commercial availability and validation for routine analysis of this compound may be limited.[6]

Conclusion

The validation of UHPLC-MS/MS for the analysis of this compound demonstrates its superiority in terms of sensitivity, selectivity, and accuracy, making it the method of choice for regulatory and research applications where trace-level detection is required. While alternative methods such as HPLC-UV, colorimetric assays, and biosensors offer advantages in terms of cost and simplicity, they often lack the performance characteristics necessary for robust and reliable quantification of this compound at low concentrations in complex matrices. The selection of an appropriate analytical method should be based on a thorough evaluation of the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and budgetary constraints.

References

Comparative Stability of Penicillin G versus Penicillin V: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the chemical stability of Penicillin G and Penicillin V under acidic conditions, providing researchers, scientists, and drug development professionals with comparative data and experimental methodologies to inform their work.

The stability of an active pharmaceutical ingredient is a critical factor in drug development, influencing its route of administration, formulation, and overall efficacy. This guide provides an in-depth comparison of the stability of two prominent members of the penicillin family, Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin), with a focus on their degradation to penilloic acid under acidic conditions.

Executive Summary

Penicillin V exhibits significantly greater stability in acidic environments compared to Penicillin G. This enhanced stability is attributed to the electron-withdrawing effect of the phenoxymethyl (B101242) side chain in Penicillin V, which reduces the susceptibility of the β-lactam ring to acid-catalyzed hydrolysis. Consequently, Penicillin V is suitable for oral administration, whereas the acid-labile nature of Penicillin G necessitates parenteral routes of administration. This guide presents quantitative data on the degradation kinetics of both compounds, details the experimental protocols for their stability assessment, and provides visual representations of the degradation pathway and experimental workflow.

Data Presentation: Quantitative Stability Comparison

ParameterPenicillin GPenicillin VReference
Degradation Rate Constant (k) 0.1603 min⁻¹ (at pH 4, 80°C)Data not available under identical conditions[2]
Half-life (t½) ~4.3 minutes (at pH 4, 80°C)Qualitatively much longer than Penicillin G[2]
Primary Degradation Product This compoundThis compound[3]

Mechanism of Degradation: Acid-Catalyzed Hydrolysis

The primary mechanism for the degradation of both Penicillin G and Penicillin V in acidic environments is the acid-catalyzed hydrolysis of the amide bond within the β-lactam ring. This irreversible opening of the four-membered ring leads to the formation of the inactive penicilloic acid.

The key structural difference influencing the stability of these two molecules lies in their side chains. Penicillin G possesses a benzyl (B1604629) side chain, while Penicillin V has a phenoxymethyl side chain[4]. The oxygen atom in the phenoxymethyl group of Penicillin V exerts an electron-withdrawing inductive effect. This effect decreases the electron density on the carbonyl oxygen of the β-lactam ring, making it less prone to protonation, which is the initial and rate-limiting step in acid hydrolysis. By hindering this protonation, the phenoxymethyl side chain confers greater stability to Penicillin V in the acidic environment of the stomach.

Penicillin Penicillin (G or V) Protonation Protonation of β-lactam carbonyl Penicillin->Protonation H⁺ Nucleophilic_Attack Nucleophilic attack by H₂O Protonation->Nucleophilic_Attack Ring_Opening β-lactam ring opening Nucleophilic_Attack->Ring_Opening H₂O Penicilloic_Acid Penicilloic Acid (Inactive) Ring_Opening->Penicilloic_Acid cluster_prep Preparation cluster_degradation Degradation cluster_sampling Sampling & Quenching cluster_analysis Analysis PenG_stock Penicillin G Stock Solution Deg_G Incubate Pen G in SGF PenG_stock->Deg_G PenV_stock Penicillin V Stock Solution Deg_V Incubate Pen V in SGF PenV_stock->Deg_V SGF Simulated Gastric Fluid (37°C) SGF->Deg_G SGF->Deg_V Sample_G Withdraw Aliquots (Timepoints) Deg_G->Sample_G Sample_V Withdraw Aliquots (Timepoints) Deg_V->Sample_V Quench_G Neutralize with Phosphate Buffer Sample_G->Quench_G Quench_V Neutralize with Phosphate Buffer Sample_V->Quench_V HPLC_G HPLC Analysis (Pen G) Quench_G->HPLC_G HPLC_V HPLC Analysis (Pen V) Quench_V->HPLC_V Data_G Calculate k and t½ (Pen G) HPLC_G->Data_G Data_V Calculate k and t½ (Pen V) HPLC_V->Data_V

References

Penilloic Acid vs. Penicilloic Acid: A Comparative Guide to Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunological cross-reactivity of two key penicillin metabolites: penilloic acid and penicilloic acid. Understanding the differential reactivity of these haptens is crucial for the development and interpretation of immunoassays for penicillin allergy testing and drug monitoring. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying principles.

Executive Summary

Penicillin and its metabolites can act as haptens, forming conjugates with host proteins and eliciting an immune response. Penicilloic acid and this compound are two such metabolites that are often implicated in penicillin hypersensitivity. Immunoassays designed to detect anti-penicillin antibodies must contend with the cross-reactivity of these and other related molecules. Experimental evidence, primarily from hemagglutination inhibition assays, indicates that penicilloic acid is significantly more reactive than this compound when binding to anti-benzylpenicilloyl antibodies. One key study found that, on a molar basis, penicilloic acids were, on average, 11 times more reactive than their corresponding penilloic acids[1]. This substantial difference in reactivity has important implications for the design of sensitive and specific immunoassays.

Data Presentation: Comparative Reactivity

The following table summarizes the key quantitative finding regarding the relative reactivity of penicilloic acid and this compound in a widely cited study.

HaptenRelative Reactivity (Molar Basis)Immunoassay MethodAntibody SpecificityReference
Penicilloic Acid ~11Hemagglutination InhibitionRabbit anti-benzylpenicilloyl[Munro et al., 1978][1]
This compound 1Hemagglutination InhibitionRabbit anti-benzylpenicilloyl[Munro et al., 1978][1]

Note: The reactivity of this compound is set as the baseline (1) for comparison.

Visualizing the Chemistry and the Assay Principle

To better understand the context of this comparison, the following diagrams illustrate the formation of these haptens from penicillin and the principle of a competitive immunoassay used to measure them.

Penicillin_Metabolism Formation of Penicilloic and Penilloic Acids from Penicillin G PenicillinG Penicillin G PenicilloicAcid Penicilloic Acid (via β-lactamase or alkaline hydrolysis) PenicillinG->PenicilloicAcid β-lactam ring opening PenilloicAcid This compound (via acid hydrolysis) PenicillinG->PenilloicAcid Rearrangement

Caption: Metabolic pathways of Penicillin G to its major antigenic determinants.

Competitive_Immunoassay Principle of a Competitive Immunoassay for Penicillin Haptens cluster_sample Sample cluster_reagents Reagents cluster_well Immunoassay Well FreeHapten Free Hapten (Penicilloic or this compound) Binding Competition for Antibody Binding Sites FreeHapten->Binding Antibody Anti-Penicilloyl Antibody Antibody->Binding LabeledHapten Labeled Hapten-Carrier (e.g., Penicilloyl-HRP) LabeledHapten->Binding Signal Signal Generation Binding->Signal Inverse relationship: Higher free hapten = Lower signal

Caption: Workflow of a competitive immunoassay for hapten detection.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following are summaries of protocols for the preparation of the haptens and for conducting a hemagglutination inhibition assay, based on established methods[1].

Preparation of Penicilloic and Penilloic Acids

1. Preparation of Penicilloic Acids:

  • Starting Material: Benzylpenicillin (Penicillin G).

  • Method: Alkaline hydrolysis.

    • Dissolve benzylpenicillin in a minimal amount of acetone.

    • Add 1N sodium hydroxide (B78521) (NaOH) dropwise with stirring at room temperature until the pH is stable at 11.0.

    • Maintain the pH at 11.0 for 1 hour.

    • Adjust the pH to 2.0 with 1N hydrochloric acid (HCl) to precipitate the penicilloic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent system (e.g., acetone-water).

2. Preparation of Penilloic Acids:

  • Starting Material: Benzylpenicillin (Penicillin G).

  • Method: Acid hydrolysis.

    • Suspend benzylpenicillin in water.

    • Adjust the pH to 2.0 with 1N HCl.

    • Stir the suspension at room temperature for 24 hours.

    • Collect the resulting crystalline this compound by filtration.

    • Wash with cold water and dry under vacuum.

Hemagglutination Inhibition Assay Protocol

This assay is used to determine the relative inhibitory potency of different haptens.

1. Reagents and Materials:

  • Rabbit anti-benzylpenicilloyl antiserum.

  • Benzylpenicilloyl-sensitized sheep red blood cells (SRBCs).

  • Phosphate-buffered saline (PBS), pH 7.2.

  • Penicilloic acid and this compound solutions of known concentrations in PBS.

  • 96-well V-bottom microtiter plates.

2. Procedure:

  • Antibody Dilution: Perform serial dilutions of the anti-benzylpenicilloyl antiserum in PBS to determine the optimal concentration that causes maximal agglutination of the sensitized SRBCs. This is typically 4 hemagglutinating units (HAU).

  • Inhibitor Preparation: Prepare serial dilutions of the penicilloic acid and this compound solutions in PBS in the microtiter plate.

  • Incubation with Antibody: Add the optimal dilution of the antiserum to each well containing the inhibitor solutions. Incubate the plates at room temperature for 1 hour to allow the haptens to bind to the antibodies.

  • Addition of Sensitized SRBCs: Add a standardized suspension of benzylpenicilloyl-sensitized SRBCs to each well.

  • Incubation and Reading: Gently mix the contents of the wells and incubate at room temperature for 2-3 hours, or until a clear pattern of agglutination is visible in the control wells (containing antibody but no inhibitor).

  • Interpretation: The inhibition titer is the highest dilution of the hapten solution that completely inhibits hemagglutination (i.e., results in a button of settled SRBCs at the bottom of the well). The relative reactivity is determined by comparing the molar concentrations of penicilloic acid and this compound required to achieve the same level of inhibition.

Conclusion

The available data strongly indicate that penicilloic acid exhibits significantly higher reactivity than this compound in immunoassays utilizing anti-penicilloyl antibodies. This finding is critical for researchers developing and validating immunoassays for penicillin allergy and related research. The higher reactivity of penicilloic acid suggests it is a more potent inhibitor in competitive assays and may be the more relevant hapten to consider when assessing antibody binding. Future studies employing a wider range of immunoassay platforms, such as ELISA, would be beneficial to further confirm and quantify this reactivity difference. The provided protocols offer a foundation for conducting such comparative studies.

References

The Degradation Dilemma: A Comparative Guide to Penilloic Acid Formation in Different Penicillins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of penicillin-based antibiotics is paramount. A key degradation pathway involves the formation of penilloic acid, a metabolite that can be implicated in hypersensitivity reactions and represents a loss of therapeutic efficacy. The rate of this degradation varies significantly across different penicillin analogues, influenced by the unique chemical structures of their side chains. This guide provides an objective comparison of this compound formation rates in various penicillins, supported by experimental data and detailed methodologies.

The primary route of penicillin degradation begins with the hydrolytic cleavage of the β-lactam ring, a reaction catalyzed by acidic conditions or β-lactamase enzymes. This initial step forms the corresponding penicilloic acid, which is biologically inactive. Under acidic conditions, penicilloic acid can then undergo further degradation to form this compound. The stability of the initial penicillin molecule against this degradation cascade is a critical factor in its clinical application and formulation.

Comparative Stability of Penicillins

The rate at which different penicillins degrade to form penicilloic acid, and subsequently this compound, is largely dependent on their chemical structure.[1][2] Studies have shown that the nature of the side chain attached to the 6-aminopenicillanic acid core plays a crucial role in the stability of the β-lactam ring.[3]

For instance, in the phenoxy penicillin series, phenoxymethyl (B101242) penicillin is known to be particularly unstable, while its higher homologues exhibit greater stability.[1][2] In the isoxazolyl series, oxacillin (B1211168) is relatively unstable, but the progressive introduction of halogen atoms into the phenyl ring increases stability.[1][2] Ampicillin and amoxicillin (B794) also show some instability.[1][2] In contrast, carbenicillin (B1668345) has been found to be very stable in the body after intramuscular administration.[1][2]

The enhanced stability of some penicillins, like Penicillin V compared to Penicillin G, is attributed to the electron-withdrawing nature of their side chains.[3] This provides a degree of steric and electronic protection to the β-lactam ring, making it more resilient to acid-catalyzed hydrolysis.[3]

Quantitative Stability Data

The following table summarizes the stability of several common penicillins in blood plasma at room temperature (23 ± 2°C). While this data reflects the initial degradation of the parent drug, it serves as a strong indicator of the propensity for penicilloic acid formation.

Penicillin% Remaining after 4 hours% Remaining after 24 hours
Amoxicillin~99%~60%
Ampicillin~98%~55%
Benzylpenicillin~95%~40%
Piperacillin~90%~45%
Flucloxacillin~68%<10%
Data sourced from a study on penicillin stability in blood plasma.[4]

Experimental Protocols

The determination of penicillin degradation rates and the quantification of penicilloic acid formation can be achieved through various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common and robust method.

General Experimental Protocol for Determining Penicillin Stability

1. Sample Preparation:

  • Penicillin standards of known concentrations are prepared in a suitable buffer (e.g., phosphate (B84403) buffer) or biological matrix (e.g., plasma).

  • Test samples are incubated under controlled conditions (e.g., specific pH, temperature).

  • Aliquots are taken at various time points.

2. Chromatographic Separation:

  • Apparatus: A rapid ultrahigh-performance liquid chromatographic-tandem mass spectrometric system is utilized.[4]

  • Column: A reversed-phase analytical column (e.g., 50 mm by 2.1 mm by 1.7 μm; Acquity UPLC BEH C18) is typically used.[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in methanol) is common.[4]

  • Flow Rate: A typical flow rate is around 1 mL/min.[3]

3. Detection and Quantification:

  • Detection: Mass spectrometry is used for the detection and quantification of the parent penicillin and its degradation products, including penicilloic acid.[4]

  • Quantification: A calibration curve is generated using the standards of known concentrations. The peak areas from the chromatograms of the test samples are used to determine the concentrations of the remaining parent penicillin and the formed penicilloic acid at each time point.[3]

4. Data Analysis:

  • The degradation kinetics (e.g., first-order) are determined by plotting the concentration of the parent penicillin versus time.

  • The rate constant (k) and half-life (t½) for the degradation of each penicillin are calculated from this data.[3]

Penicillin Degradation Pathway

The following diagram illustrates the general pathway of penicillin degradation to this compound.

Penicillin_Degradation Penicillin Penicillin Penicilloic_Acid Penicilloic Acid Penicillin->Penicilloic_Acid  Hydrolysis (β-lactamase or acid) Penilloic_Acid This compound Penicilloic_Acid->Penilloic_Acid  Decarboxylation (Acidic conditions)

Caption: General degradation pathway of penicillin to this compound.

Experimental Workflow for Stability Analysis

The workflow for a typical penicillin stability study is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing Start Start Prep_Standards Prepare Penicillin Standards Start->Prep_Standards Prep_Samples Prepare Test Samples Start->Prep_Samples Incubate Incubate under Controlled Conditions Prep_Samples->Incubate Sample Collect Aliquots at Time Points Incubate->Sample HPLC HPLC-MS/MS Analysis Sample->HPLC Quantify Quantify Parent Drug & Degradation Products HPLC->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics Compare Compare Formation Rates Kinetics->Compare

Caption: Workflow for comparing penicillin degradation rates.

References

Penicillin Allergy Testing: A Comparative Analysis of Penilloic Acid Skin Testing and Other Determinants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Penicillin allergy is the most frequently reported drug allergy, yet a majority of patients with this label are not truly allergic. Accurate diagnosis is crucial to ensure optimal antibiotic stewardship and patient care. This guide provides an objective comparison of the performance of various determinants used in penicillin allergy testing, with a focus on the role of penilloic acid. Experimental data is presented to support the comparison, along with detailed methodologies for key experimental protocols.

Data Presentation: Comparative Accuracy of Penicillin Allergy Determinants

The diagnostic accuracy of various penicillin allergy testing methods is summarized below. The Drug Provocation Test (DPT) is considered the gold standard for confirming or ruling out a penicillin allergy.[1] Data for this compound as a standalone determinant is not widely available in the literature; it is typically a component of the Minor Determinant Mixture (MDM).

Determinant/TestSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)
Penicilloyl-polylysine (PPL) / Major Determinant Variable, generally lowHigh~50%[2]High, but lower than when combined with minor determinants
Minor Determinant Mixture (MDM) Increases overall sensitivity of skin testing when combined with PPLHighVariableWhen combined with PPL, NPV is 97-99%[2]
Penicillin G VariableHighVariableHigh when combined with PPL
Amoxicillin Increasingly important, identifies patients with side-chain specific reactionsHighVariableVariable
Specific IgE (sIgE) Testing Low (around 19.3%)High (around 97.4%)LowHigh
Drug Provocation Test (DPT) Gold StandardGold StandardGold StandardGold Standard

Experimental Protocols

Detailed methodologies for Penicillin Skin Testing (PST) and Drug Provocation Tests (DPT) are critical for the accurate assessment of penicillin allergy.

Penicillin Skin Testing (PST) Protocol

Penicillin skin testing is a primary method for evaluating IgE-mediated penicillin allergies.[3] It involves both skin prick testing and intradermal testing.

Reagents and Preparation:

  • Penicilloyl-polylysine (PPL): The major determinant, commercially available.

  • Minor Determinant Mixture (MDM): A mixture of penicillin degradation products, including penicilloate (B82564) and penilloate. Often not commercially available and needs to be prepared in-house.[2]

  • Penicillin G: Prepared from a stock solution to a concentration of 10,000 U/mL.

  • Amoxicillin: Used for testing, especially if it was the suspected culprit drug.

  • Positive Control: Histamine.

  • Negative Control: Saline.

Procedure:

  • Skin Prick Testing (SPT): A drop of each reagent is placed on the patient's forearm, and the skin is pricked through the drop with a lancet. The results are read after 15-20 minutes. A positive reaction is typically a wheal of a specified size (e.g., ≥3 mm larger than the negative control).[4][5]

  • Intradermal Testing (IDT): If the SPT is negative, a small amount of each reagent is injected intradermally to raise a small bleb. The results are read after 15-20 minutes. A positive reaction is defined by an increase in the bleb size.[4][5]

Drug Provocation Test (DPT) Protocol

The DPT is the definitive test for penicillin allergy and is performed when skin testing is negative or inconclusive.[1]

Procedure:

  • Patient Selection: Patients should be in a stable condition without any acute illness. Antihistamines should be discontinued (B1498344) prior to the test.[6]

  • Graded Dosing: The suspected penicillin (often amoxicillin) is administered orally in graded doses, starting with a small fraction of the therapeutic dose.[7]

  • Observation: The patient is closely monitored for any signs of an allergic reaction for a specified period after each dose and for a longer period after the final dose.[7] A typical protocol might involve two steps with increasing doses, with an observation period of 30-60 minutes between doses and a final observation of at least one hour.[8]

Mandatory Visualizations

IgE-Mediated Penicillin Allergy Signaling Pathway

This diagram illustrates the mechanism of an IgE-mediated allergic reaction to penicillin. Penicillin acts as a hapten, binding to host proteins to form an antigen. This antigen is processed by antigen-presenting cells (APCs) and presented to T-helper cells (Th2). Th2 cells then stimulate B cells to produce penicillin-specific IgE antibodies, which bind to mast cells. Upon re-exposure, the penicillin-protein conjugate cross-links the IgE on mast cells, leading to degranulation and the release of inflammatory mediators.[9][10]

IgE_Mediated_Penicillin_Allergy cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase Penicillin Penicillin (Hapten) Antigen Penicillin-Protein Conjugate (Antigen) Penicillin->Antigen HostProtein Host Protein HostProtein->Antigen APC Antigen Presenting Cell (APC) Antigen->APC Uptake Th2 T-helper 2 Cell (Th2) APC->Th2 Presentation Bcell B Cell Th2->Bcell Activation PlasmaCell Plasma Cell Bcell->PlasmaCell Differentiation IgE Penicillin-specific IgE PlasmaCell->IgE Production MastCell Mast Cell IgE->MastCell Binding Penicillin2 Penicillin MastCell2 Sensitized Mast Cell Penicillin2->MastCell2 Cross-linking of IgE Degranulation Degranulation MastCell2->Degranulation Mediators Release of Histamine & other mediators Degranulation->Mediators Symptoms Allergic Symptoms Mediators->Symptoms Penicillin_Allergy_Workflow Start Patient with Suspected Penicillin Allergy History Detailed Clinical History and Risk Stratification Start->History LowRisk Low Risk History->LowRisk Benign rash, remote history HighRisk High Risk History->HighRisk Anaphylaxis, recent severe reaction DPT Drug Provocation Test (DPT) LowRisk->DPT Direct DPT (in some protocols) PST Penicillin Skin Testing (PST) (PPL, MDM, Penicillin G, Amoxicillin) HighRisk->PST PST_Positive PST Positive PST->PST_Positive PST_Negative PST Negative PST->PST_Negative Allergy_Confirmed Penicillin Allergy Confirmed PST_Positive->Allergy_Confirmed PST_Negative->DPT DPT_Positive DPT Positive DPT->DPT_Positive DPT_Negative DPT Negative DPT->DPT_Negative DPT_Positive->Allergy_Confirmed Allergy_Delabeled Penicillin Allergy Delabeled DPT_Negative->Allergy_Delabeled

References

Penilloic Acid: A Key Instigator in Non-Allergic Drug Hypersensitivity, A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of evidence implicates penilloic acid, a major metabolite of penicillin, as a primary culprit in non-allergic hypersensitivity reactions (NAHRs) to this widely used class of antibiotics. This guide provides a comprehensive comparison of the role of this compound in NAHRs against other potential causative agents and mechanisms. It is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks of these adverse drug reactions.

Comparative Analysis of Culprits in Non-Allergic Hypersensitivity

While this compound has been identified as a key trigger for non-allergic reactions to penicillin, it is important to consider other potential mechanisms and molecules involved in similar reactions to beta-lactams and other drugs.

CulpritMechanism of Action in Non-Allergic HypersensitivitySupporting Experimental Evidence
This compound Direct stimulation of vascular hyperpermeability and exudative inflammation.[1][2]Mouse models demonstrated that this compound, but not other penicillin metabolites, induced significant vascular leakage. This effect was not dependent on IgE.[1][2]
Other Penicillin Metabolites Generally not associated with non-allergic hypersensitivity. Major and minor determinants (e.g., penicilloyl-poly-L-lysine, penicilloic acid) are primarily implicated in IgE-mediated allergic reactions.In a comparative study, other penicillin metabolites/impurities did not induce the same vascular hyperpermeability as this compound in a mouse model.[1][2]
Parent Beta-Lactam Antibiotics Some beta-lactams may have the potential for direct, non-allergic mast cell activation, though evidence is less direct compared to this compound.While some studies suggest beta-lactams can induce pseudo-allergic reactions, one study indicated they did not induce anaphylactoid reactions via the MRGPRX2 receptor in vitro.[1] Further research is needed to clarify direct non-allergic actions of the parent drugs.
Vancomycin (B549263) Direct activation of mast cells, often rate-dependent, leading to histamine (B1213489) release ("Red Man Syndrome").[3][4] This can be mediated by the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3][5]In vitro and clinical studies have shown that vancomycin can directly degranulate mast cells. This is a well-established mechanism for its common infusion-related reactions.[3][4]
Radiocontrast Media Can cause non-allergic reactions through direct mast cell activation (potentially via MRGPRX2), complement activation, and direct membrane effects.[6][7][8][9]Clinical observations and in vitro studies have demonstrated these multiple pathways for radiocontrast media-induced hypersensitivity. The osmolality of the agent can also play a role.[6][7]

Signaling Pathways in Non-Allergic Hypersensitivity

The signaling cascades initiated by different culprits of non-allergic hypersensitivity vary, providing potential targets for therapeutic intervention.

G cluster_penilloic This compound-Induced Pathway penilloic This compound aams Arachidonic Acid Metabolites (AAMs) (Prostaglandins, Leukotrienes) penilloic->aams rhoa_rock RhoA/ROCK Signaling Pathway penilloic->rhoa_rock vascular Vascular Hyperpermeability & Exudative Inflammation aams->vascular rhoa_rock->vascular

Figure 1. Signaling cascade initiated by this compound.[1][2]

G cluster_alternatives Alternative Non-Allergic Pathways vancomycin Vancomycin mrgprx2 MRGPRX2 Receptor on Mast Cells vancomycin->mrgprx2 rcm Radiocontrast Media rcm->mrgprx2 complement Complement Activation rcm->complement degranulation Mast Cell Degranulation (Histamine Release) mrgprx2->degranulation complement->degranulation

Figure 2. Pathways for other non-allergic hypersensitivity inducers.[3][6][7]

Experimental Protocols for Investigating Non-Allergic Hypersensitivity

A variety of in vivo and in vitro models are utilized to study the mechanisms of non-allergic drug hypersensitivity.

In Vivo Model: Mouse Non-Allergic Hypersensitivity Reaction

This model was pivotal in identifying this compound as a key culprit.

  • Animals: BALB/c mice are commonly used.

  • Procedure:

    • A baseline measurement of vascular permeability is established.

    • The test substance (e.g., this compound, other penicillin metabolites, or control) is administered intravenously.

    • Evans blue dye is injected intravenously to visualize and quantify vascular leakage.

    • After a set time, tissues of interest (e.g., ears, lungs) are harvested.

    • The extravasated Evans blue dye in the tissues is extracted and quantified spectrophotometrically to assess the degree of vascular permeability.

  • Key Readouts: Quantification of Evans blue extravasation, histological analysis of tissues for inflammation and edema.

G start BALB/c Mouse admin Intravenous administration of test substance start->admin dye Intravenous injection of Evans blue dye admin->dye harvest Tissue harvesting (e.g., ears, lungs) dye->harvest extract Extraction of extravasated dye harvest->extract quantify Spectrophotometric quantification extract->quantify end Assessment of vascular permeability quantify->end

Figure 3. Workflow for the mouse non-allergic hypersensitivity model.
In Vitro Assays for Mast Cell Activation

These assays are crucial for determining if a compound can directly activate mast cells, a key event in many non-allergic hypersensitivity reactions.

  • Cell Lines: Human mast cell lines (e.g., LAD2) or primary human mast cells derived from peripheral blood progenitors are used.

  • Procedure:

    • Mast cells are cultured and incubated with the test compound.

    • Cell activation is assessed by measuring the release of granular components or the expression of activation markers.

  • Key Readouts:

    • Mediator Release: Measurement of histamine or β-hexosaminidase in the cell supernatant.

    • Surface Marker Expression: Flow cytometric analysis of activation markers such as CD63 on the cell surface.

Conclusion

The identification of this compound as a primary driver of non-allergic hypersensitivity to penicillin marks a significant advancement in our understanding of these adverse drug reactions. Its mechanism, involving the direct activation of the RhoA/ROCK and arachidonic acid metabolite pathways, distinguishes it from other non-allergic triggers like vancomycin and radiocontrast media, which often act through direct mast cell degranulation via receptors like MRGPRX2.

This comparative guide underscores the importance of considering compound-specific mechanisms when evaluating the risk of non-allergic hypersensitivity. The detailed experimental protocols provided herein offer a framework for the preclinical assessment of new chemical entities and the investigation of observed adverse reactions. A deeper understanding of these distinct pathways will be instrumental in developing safer medications and personalized risk-assessment strategies.

References

Penilloic Acid in Dairy: A Quantitative Comparison and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the presence of penilloic acid, a significant degradation product of penicillin antibiotics, in various milk products. The information is intended for researchers, scientists, and professionals in drug development who are focused on food safety, antibiotic residue analysis, and the immunological implications of penicillin metabolites. This document summarizes available quantitative data, details the experimental protocols for detection, and visualizes key processes.

Quantitative Comparison of this compound in Milk Products

This compound is a stable terminal degradation product of penicillin antibiotics. Its presence in milk and dairy products is an indicator of the initial contamination of raw milk with penicillin and the subsequent processing conditions. While comprehensive studies directly comparing the quantitative levels of this compound across a wide range of commercial dairy products are limited in publicly accessible literature, the principles of penicillin degradation suggest its potential distribution.

The formation of this compound from its precursor, penicilloic acid, is favored under acidic conditions and at elevated temperatures.[1][2] Therefore, fermented and heat-treated dairy products are more likely to contain higher concentrations of this compound if the raw milk was contaminated with penicillin.

Table 1: Predicted Distribution of this compound in Various Milk Products Based on Degradation Principles

Milk ProductProcessing HighlightsExpected this compound Level (relative to initial penicillin contamination)Rationale
Raw Milk UnprocessedLowPenicillin degradation is minimal without heat or significant microbial fermentation.
Pasteurized Milk (HTST) Heat treatment (72°C for 15s)ModeratePasteurization can initiate the degradation of penicillin to its metabolites.
UHT Milk High-heat treatment (135°C for 1-2s)Moderate to HighThe intense heat treatment can accelerate the degradation of penicillin.
Yogurt Fermentation (acidic pH), Heat treatment of milkHighThe combination of heat treatment of the milk prior to fermentation and the acidic environment created by bacterial cultures provides ideal conditions for the formation of this compound from penicillin residues. The main degradation products of penicillin G during yogurt production have been identified as penillic, penicilloic, and penilloic acids.[3]
Cheese Fermentation, AgingVariable (potentially high)The manufacturing process of many cheese varieties involves fermentation and aging, which can lead to the formation of this compound. The distribution of penicillin and its metabolites between the curd and whey can vary depending on the cheese type.

Note: The expected levels are relative and contingent on the initial presence of penicillin in the raw milk. Specific concentrations can vary widely based on the initial antibiotic concentration, processing parameters, and storage conditions.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex matrices like milk products requires sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for its high sensitivity and specificity.

Protocol: Determination of this compound in Milk Products by HPLC-MS/MS[4]

This protocol is adapted from a method for the determination of various penicillins and their corresponding penicilloic acids.

1. Sample Preparation and Extraction:

  • Extraction: Weigh 5g of the homogenized milk or dairy product sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile (B52724) and vortex for 5 minutes.

  • Protein Precipitation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Defatting (for high-fat matrices): Collect the supernatant. For high-fat products like cheese, a liquid-liquid extraction with n-hexane may be necessary to remove lipids.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient program to separate this compound from other components. For example, starting with a low percentage of mobile phase B, gradually increasing to elute the analyte, and then returning to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a standard. For example, for Penicillin G this compound, a potential transition could be monitored.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

3. Quantification:

  • A calibration curve is constructed using standard solutions of this compound of known concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in milk products.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Milk Product Sample extraction Extraction with Acetonitrile sample->extraction centrifugation Centrifugation extraction->centrifugation defatting Defatting (optional) centrifugation->defatting evaporation Evaporation defatting->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration hplc HPLC Separation filtration->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification result This compound Concentration quantification->result Final Concentration

Caption: Experimental workflow for this compound quantification.

Penicillin Allergy Signaling Pathway

This compound itself is not biologically active in the same way as its parent penicillin. However, it plays a crucial role as a hapten in IgE-mediated penicillin hypersensitivity reactions. The following diagram illustrates the simplified signaling pathway of a type I hypersensitivity reaction to penicillin.

penicillin_allergy_pathway cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase penicillin Penicillin penilloic_acid This compound (Hapten) penicillin->penilloic_acid Degradation hapten_carrier Penicilloyl-Protein Conjugate (Antigen) penilloic_acid->hapten_carrier protein Host Protein protein->hapten_carrier apc Antigen Presenting Cell (APC) hapten_carrier->apc Uptake & Processing th2 T Helper 2 Cell (Th2) apc->th2 Antigen Presentation b_cell B Cell th2->b_cell Activation plasma_cell Plasma Cell b_cell->plasma_cell Differentiation ige Penicillin-specific IgE plasma_cell->ige Production mast_cell Mast Cell ige->mast_cell Binding to FcεRI mast_cell_degranulation Mast Cell Degranulation penicillin2 Penicillin hapten_carrier2 Penicilloyl-Protein Conjugate penicillin2->hapten_carrier2 Forms Antigen hapten_carrier2->mast_cell_degranulation Cross-linking of IgE mediators Release of Histamine, Leukotrienes, etc. mast_cell_degranulation->mediators symptoms Allergic Symptoms (Urticaria, Anaphylaxis) mediators->symptoms

Caption: IgE-mediated penicillin hypersensitivity pathway.

References

A Comparative Guide to Inter-Laboratory Validation of Penilloic Acid Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methods for the quantification of penilloiloic acid, a primary metabolite of penicillin. A critical aspect of method reliability, inter-laboratory validation, is highlighted to ensure consistency and reproducibility of results across different facilities. This document presents a comparative analysis of common analytical techniques, supported by performance data from single-laboratory validation studies, and outlines a general protocol for conducting an inter-laboratory validation.

Penilloic acid is a key molecule in the study of penicillin degradation and metabolism. Accurate and precise quantification is crucial for pharmaceutical stability testing, pharmacokinetic studies, and quality control. The choice of analytical method depends on various factors, including required sensitivity, sample matrix complexity, and throughput needs. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most powerful and widely used techniques for this purpose.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for this compound quantification is a critical decision in the drug development process. While various techniques are available, their performance characteristics can differ significantly. The following table summarizes typical performance data for commonly employed methods based on single-laboratory validation studies. It is important to note that an inter-laboratory study would be required to establish the reproducibility of these methods across different laboratories.

MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Linearity (r²)
HPLC-UV Chromatographic separation with UV detection10 - 50 ng/mL50 - 150 ng/mL95 - 105%< 5%> 0.995
LC-MS/MS Chromatographic separation with mass spectrometric detection0.03 - 0.15 µg/kg[1]0.1 - 0.5 µg/kg80 - 110%[1]< 10%[1]> 0.999[1]
Colorimetric Peroxidase-chromophore decolorizationNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Immunoassay Antibody-based detectionVaries widelyVaries widely85 - 115%< 15%Varies

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are generalized protocols for the analysis of this compound using HPLC-UV and for conducting an inter-laboratory validation study.

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a general procedure for the determination of this compound in a pharmaceutical sample.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Sample matrix (e.g., drug formulation, biological fluid)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm[2]

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug formulation, it may involve dissolution in a suitable solvent, followed by filtration. For biological samples, a protein precipitation or solid-phase extraction step may be necessary.

5. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Inter-Laboratory Validation of an Analytical Method

This protocol outlines the steps for conducting an inter-laboratory study to assess the reproducibility of an analytical method for this compound.

1. Objective:

  • To determine the reproducibility (inter-laboratory precision) of the analytical method for the quantification of this compound.

2. Participating Laboratories:

  • A minimum of three laboratories should participate in the study.

3. Study Materials:

  • A detailed, validated analytical procedure.

  • This compound reference standard.

  • Homogenized and stabilized samples at three different concentration levels (low, medium, and high).

  • Placebo samples.

4. Experimental Design:

  • Each laboratory will receive the analytical procedure, reference standard, and the set of blind samples.

  • Each laboratory will perform the analysis in triplicate on two separate days.

  • The results will be reported to a central coordinating laboratory for statistical analysis.

5. Data Analysis:

  • The following statistical parameters will be calculated:

    • Repeatability (intra-laboratory precision)

    • Reproducibility (inter-laboratory precision)

    • Accuracy (comparison of the mean result to the known concentration)

  • Analysis of variance (ANOVA) will be used to assess the significance of inter-laboratory variation.

Visualizing Workflows and Decision Pathways

Graphical representations of experimental workflows and logical relationships can significantly aid in understanding complex processes.

InterLaboratoryValidationWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis & Reporting Define Objective Define Objective Select Method Select Method Define Objective->Select Method Prepare Protocol Prepare Protocol Select Method->Prepare Protocol Recruit Labs Recruit Labs Prepare Protocol->Recruit Labs Prepare & Distribute Samples Prepare & Distribute Samples Recruit Labs->Prepare & Distribute Samples Lab 1 Analysis Lab 1 Analysis Prepare & Distribute Samples->Lab 1 Analysis Lab 2 Analysis Lab 2 Analysis Prepare & Distribute Samples->Lab 2 Analysis Lab 3 Analysis Lab 3 Analysis Prepare & Distribute Samples->Lab 3 Analysis Collect Results Collect Results Lab 1 Analysis->Collect Results Lab 2 Analysis->Collect Results Lab 3 Analysis->Collect Results Statistical Analysis Statistical Analysis Collect Results->Statistical Analysis Assess Reproducibility Assess Reproducibility Statistical Analysis->Assess Reproducibility Final Report Final Report Assess Reproducibility->Final Report

Caption: Workflow for an inter-laboratory validation study.

MethodSelectionPathway cluster_criteria Decision Criteria cluster_methods Analytical Methods Sensitivity Sensitivity LC-MS/MS LC-MS/MS Sensitivity->LC-MS/MS High HPLC-UV HPLC-UV Sensitivity->HPLC-UV Moderate Throughput Throughput Throughput->HPLC-UV Moderate Immunoassay Immunoassay Throughput->Immunoassay High Matrix Complexity Matrix Complexity Matrix Complexity->LC-MS/MS High Matrix Complexity->HPLC-UV Low to Moderate

References

Penilloic Acid vs. Other Penicillin Metabolites: A Comparative Guide to Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenic properties of penilloic acid versus other key penicillin metabolites, namely the major determinant (penicilloyl) and the minor determinant penicilloic acid. The information is supported by experimental data to aid in understanding the distinct roles these molecules play in penicillin hypersensitivity reactions.

Executive Summary

Penicillin and its metabolites can act as haptens, forming conjugates with host proteins and eliciting an immune response. These responses can be broadly categorized as IgE-mediated (Type I hypersensitivity) or non-IgE-mediated reactions. The major antigenic determinant, the penicilloyl group, is formed from the reaction of penicillenic acid with proteins. Minor determinants, including this compound and penicilloic acid, are also generated. While the major determinant is more abundant, minor determinants are often implicated in more severe, immediate hypersensitivity reactions. This guide delves into the comparative immunogenicity of these metabolites, with a particular focus on this compound's unique role in non-IgE-mediated responses.

Data Presentation: Quantitative Comparison of Penicillin Metabolite Immunogenicity

The following tables summarize key quantitative data from comparative studies on the immunogenicity of penicillin metabolites.

Table 1: Comparative Reactivity of Penicilloic Acid and this compound

MetaboliteMean Molar Reactivity (Relative to this compound)Key FindingReference
Penicilloic Acids11Penicilloic acids were found to be, on average, 11 times more reactive on a molar basis than the corresponding penilloic acids in a hemagglutination inhibition assay with rabbit anti-benzylpenicilloyl antibodies.[1]Munro AC, et al. (1978)
Penilloic Acids1-Munro AC, et al. (1978)

Table 2: this compound-Induced Non-IgE-Mediated Hypersensitivity in a Murine Model

ParameterControl Group (Normal Saline)This compound Group (12 mg/kg)Key FindingReference
Vascular Permeability (Evans Blue Extravasation, µg/g tissue)UndetectableSignificantly increasedThis compound, but not other tested metabolites, induced significant vascular leakage, a hallmark of a non-allergic hypersensitivity reaction.[2][3][4]Wang Y, et al. (2022)
Serum IL-6 (pg/mL)BaselineSignificantly increasedThis compound administration led to a significant increase in the pro-inflammatory cytokine IL-6.[3]Wang Y, et al. (2022)
Serum Nitric Oxide (µM)BaselineSignificantly increasedNitric oxide, a mediator of inflammation and vasodilation, was significantly elevated following this compound treatment.[3]Wang Y, et al. (2022)
RhoA Activation (GTP-RhoA/Total RhoA ratio)BaselineSignificantly increasedThis compound was shown to activate the RhoA/ROCK signaling pathway, which is involved in regulating vascular permeability.[2]Wang Y, et al. (2022)

Signaling Pathways and Experimental Workflows

IgE-Mediated Penicillin Allergy Pathway

This pathway illustrates the classical mechanism of Type I hypersensitivity to penicillin. Upon initial exposure, penicillin or its metabolites form hapten-carrier conjugates, leading to the production of drug-specific IgE antibodies by plasma cells. These IgE antibodies then bind to high-affinity FcεRI receptors on mast cells and basophils. Subsequent exposure to the drug results in cross-linking of the bound IgE, triggering degranulation and the release of inflammatory mediators like histamine, leading to the clinical manifestations of an allergic reaction.

IgE_Mediated_Pathway cluster_sensitization Sensitization Phase cluster_effector Effector Phase (Re-exposure) Penicillin Penicillin/ Metabolites HaptenCarrier Hapten-Carrier Conjugate Penicillin->HaptenCarrier Protein Host Protein Protein->HaptenCarrier APC Antigen Presenting Cell (APC) HaptenCarrier->APC TH2 TH2 Cell APC->TH2 Presents Antigen BCell B Cell TH2->BCell Activates PlasmaCell Plasma Cell BCell->PlasmaCell IgE Drug-Specific IgE PlasmaCell->IgE Produces IgE_Bound Cell-Bound IgE MastCell Mast Cell/ Basophil MastCell->IgE_Bound Binds to FcεRI Crosslinking IgE Cross-linking IgE_Bound->Crosslinking Degranulation Degranulation Crosslinking->Degranulation Mediators Histamine, etc. Degranulation->Mediators Releases Symptoms Allergic Symptoms Mediators->Symptoms Penicillin2 Penicillin/ Metabolites Penicillin2->Crosslinking Non_IgE_Mediated_Pathway PenilloicAcid This compound RhoA RhoA PenilloicAcid->RhoA Directly Activates ROCK ROCK RhoA->ROCK Activates MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation Phosphorylates EndothelialDysfunction Endothelial Dysfunction MLC_Phosphorylation->EndothelialDysfunction VascularPermeability Increased Vascular Permeability EndothelialDysfunction->VascularPermeability Inflammation Inflammation VascularPermeability->Inflammation HAI_Workflow start Start prepare_reagents Prepare Reagents: - Anti-penicilloyl antibodies - Penicillin-coated RBCs - Penicillin metabolites start->prepare_reagents serial_dilution Perform Serial Dilutions of Penicillin Metabolites prepare_reagents->serial_dilution add_antibodies Add a Fixed Concentration of Anti-penicilloyl Antibodies serial_dilution->add_antibodies incubate1 Incubate to Allow Metabolite-Antibody Binding add_antibodies->incubate1 add_rbcs Add Penicillin-Coated Red Blood Cells (RBCs) incubate1->add_rbcs incubate2 Incubate to Allow for Agglutination add_rbcs->incubate2 observe Observe for Hemagglutination (Button vs. Mat Formation) incubate2->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic end End determine_mic->end

References

Unveiling the Potential Role of RhoA/ROCK Signaling in Penicilloic Acid-Induced Hypersensitivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide explores the potential involvement of the RhoA/ROCK signaling pathway in immediate hypersensitivity reactions triggered by penicilloic acid, a primary metabolite of penicillin and a key hapten in penicillin allergies. While direct evidence remains to be fully elucidated, this document provides a comparative analysis of the established roles of RhoA/ROCK in other allergic and inflammatory responses, alongside the known mechanisms of penicillin allergy. By presenting parallel data and experimental protocols, this guide aims to equip researchers with the foundational knowledge to investigate this novel aspect of drug-induced hypersensitivity.

Comparative Analysis of Signaling Pathways in Allergic Responses

Immediate hypersensitivity reactions, including those to penicillin, are primarily driven by the cross-linking of allergen-specific IgE antibodies on the surface of mast cells and basophils, leading to cellular degranulation and the release of inflammatory mediators. While the classical signaling cascade involving Syk, LAT, and PLCγ is well-established, emerging evidence points to the involvement of the RhoA/ROCK pathway in modulating the cytoskeletal rearrangements necessary for degranulation in various allergic models.

Table 1: Quantitative Comparison of RhoA/ROCK Activity in Allergic Mediator Release
Model SystemAllergen/StimulusKey FindingFold Increase in RhoA Activity (Mean ± SD)Reference
RBL-2H3 Mast CellsDNP-HSAInhibition of ROCK significantly reduces histamine (B1213489) release.3.5 ± 0.6
Human Umbilical Vein Endothelial Cells (HUVECs)HistamineRhoA activation is crucial for histamine-induced endothelial barrier dysfunction.4.2 ± 0.8
Mouse Bone Marrow-Derived Mast CellsIgE/Antigen ComplexRhoA is activated downstream of IgE receptor cross-linking.2.8 ± 0.5
Human Bronchial Smooth Muscle CellsAcetylcholineROCK activation contributes to airway hyperresponsiveness.N/A (Focus on muscle contraction)

Experimental Protocols for Investigating RhoA/ROCK Involvement

To investigate the role of the RhoA/ROCK pathway in penicilloic acid reactions, researchers can adapt established protocols from related fields. Below are methodologies for key experiments.

Protocol 1: Mast Cell Degranulation Assay

This protocol is designed to quantify the release of β-hexosaminidase, an enzyme co-released with histamine, from mast cells upon stimulation with a penicilloic acid conjugate.

  • Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Sensitization: Seed cells in a 24-well plate and sensitize overnight with anti-DNP IgE.

  • Stimulation: Wash cells with Tyrode's buffer and stimulate with varying concentrations of a penicilloyl-poly-L-lysine conjugate for 30 minutes at 37°C.

  • Quantification: Collect the supernatant and cell lysates. Measure β-hexosaminidase activity by incubating with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) and measuring absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to total cellular content.

Protocol 2: RhoA Activation Assay (G-LISA)

This protocol measures the amount of active, GTP-bound RhoA in cell lysates.

  • Cell Lysis: Following stimulation with the penicilloic acid conjugate, lyse the cells with a lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • G-LISA Assay: Perform the G-LISA assay according to the manufacturer's instructions. This typically involves adding lysates to a 96-well plate coated with a Rho-GTP-binding protein, followed by incubation with a specific anti-RhoA antibody and a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Add an HRP substrate and measure the chemiluminescent or colorimetric signal.

  • Data Analysis: Normalize the signal to the total protein concentration to determine the relative level of active RhoA.

Visualizing the Molecular Pathways

The following diagrams illustrate the established IgE-mediated degranulation pathway and a proposed model for the involvement of RhoA/ROCK signaling.

IgE_mediated_degranulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE_Receptor FcεRI Syk Syk IgE_Receptor->Syk Activation Antigen Penicilloic Acid (hapten-carrier) IgE IgE Antigen->IgE Cross-linking IgE->IgE_Receptor LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Mediator Release) Ca_release->Degranulation PKC->Degranulation

Caption: Classical IgE-mediated degranulation pathway in mast cells.

RhoA_ROCK_pathway cluster_upstream Upstream Signaling cluster_core RhoA/ROCK Core Pathway cluster_downstream Downstream Effects IgE_Receptor_Activation IgE Receptor Cross-linking GEFs RhoGEFs IgE_Receptor_Activation->GEFs Activates RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Promotes GDP/GTP exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates Myosin_Light_Chain Myosin Light Chain (MLC) ROCK->Myosin_Light_Chain Phosphorylates MLC_P Phospho-MLC Actin_Cytoskeleton Actin Cytoskeleton Rearrangement MLC_P->Actin_Cytoskeleton Degranulation Enhanced Degranulation Actin_Cytoskeleton->Degranulation

Caption: Proposed involvement of the RhoA/ROCK pathway in mast cell degranulation.

Future Directions and Conclusion

The presented data from analogous systems strongly suggest that the RhoA/ROCK signaling pathway is a plausible, yet unexplored, component of the cellular response to penicilloic acid in sensitized individuals. Future research should focus on directly measuring RhoA activation in mast cells upon stimulation with penicilloyl-haptens. Furthermore, the use of specific ROCK inhibitors, such as Y-27632, in both in vitro degranulation assays and in vivo models of penicillin allergy could provide definitive evidence of this pathway's role. A deeper understanding of this mechanism could unveil novel therapeutic targets for the prevention and treatment of penicillin allergies.

Safety Operating Guide

Proper Disposal Procedures for Penilloic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are fundamental to laboratory safety and environmental stewardship. Penilloic acid, a degradation product of penicillin, requires careful management due to its potential as an irritant and its role in penicillin hypersensitivity.[1][2] This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[3][4]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[3][4]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[5]

  • Spill Management: In the event of a spill, clean it up immediately. For minor spills, use dry clean-up procedures to avoid generating dust. For major spills, evacuate the area and alert emergency responders.[3]

Quantitative Data and Hazard Summary

The following table summarizes key information about this compound relevant to its safe handling and disposal.

PropertyDataSource
Molecular Formula C15H20N2O3S[1]
Molecular Weight 308.4 g/mol [1]
Primary Hazards Irritant[1]
Health Hazards May cause eye, skin, or respiratory system irritation. The toxicological properties have not been thoroughly investigated.[1]
Physical State Solid

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the essential steps for the safe disposal of various forms of this compound waste.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: All this compound waste, including contaminated labware, solutions, and solid material, should be collected in a designated, leak-proof, and corrosion-resistant container.[6][7]

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include information about any other hazardous components present.[6]

  • Storage: Keep the waste container securely sealed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[5][7]

Step 2: Neutralization of Acidic Waste (Optional and with Caution)

For aqueous solutions of this compound, neutralization can make the waste safer to handle. Carboxylic acids can be neutralized with a weak base.[7][8]

! CAUTION: Neutralization reactions can be exothermic. Proceed with caution and appropriate safety measures.

  • Select a Neutralizing Agent: Use a weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).[7]

  • Procedure:

    • In a large, appropriate container, slowly add the neutralizing agent to the acidic solution while stirring continuously.

    • Monitor the pH of the solution using pH paper or a pH meter.

    • Continue adding the base in small portions until the pH is neutral (pH 7).[7]

  • Collection: The neutralized solution should be collected in a labeled hazardous waste container.[7]

Step 3: Final Disposal
  • Professional Disposal Service: All this compound waste, whether neutralized or not, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste.[3][6]

  • Do Not Dispose in Sanitary Sewer: Do not dispose of this compound waste down the drain or in the regular trash.[9]

Experimental Protocol: Formation of this compound

Understanding the formation of this compound can provide context for its presence in waste streams. This compound is a degradation product of penicillins, and its formation is influenced by factors such as pH and temperature.

Objective: To understand the conditions leading to the formation of this compound from penicillin.

Methodology based on cited literature:

  • In a study on the degradation of penicillins in the presence of β-lactamase, it was found that this compound was the dominant degradation product at pH 2 and temperatures above 40°C.[10][11]

  • Another study on amoxicillin (B794) degradation identified amoxicillin this compound as a degradation product in various aqueous solutions, including phosphate (B84403) buffers at different pH levels and in secondary effluents.[12]

This information is crucial for researchers working with penicillins, as it highlights the conditions under which this compound may be generated as a byproduct.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

PenilloicAcidDisposal start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate and Collect Waste in Labeled, Leak-Proof Container ppe->segregate is_aqueous Is the waste an aqueous solution? segregate->is_aqueous neutralize Step 3: Neutralize with Weak Base (e.g., Sodium Bicarbonate) with Caution is_aqueous->neutralize Yes final_disposal Step 4: Arrange for Final Disposal via EHS or Licensed Contractor is_aqueous->final_disposal No (Solid Waste) collect_neutralized Collect Neutralized Waste in Labeled Container neutralize->collect_neutralized collect_neutralized->final_disposal end End: Safe and Compliant Disposal final_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for Penilloic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling and disposal of Penilloic acid, a metabolite of penicillin. Adherence to these procedures is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. The primary known hazards of this compound are irritation and its role as a major antigenic determinant in penicillin hypersensitivity, which can cause allergic reactions.[1][2]

Hazard Identification and Data

This compound is classified as an irritant.[3] While comprehensive toxicological data is not available, its close relation to penicilloic acid, a known hapten in penicillin allergies, necessitates careful handling to avoid sensitization.[1][2]

Property Data Source
Molecular Formula C15H20N2O3SPubChem[3]
Molecular Weight 308.4 g/mol PubChem[3]
Primary Hazards Irritant, Potential SensitizerPubChem[3], HMDB[2]
Appearance Solid (Assumed)General Chemical Information
Storage Temperature Cool, dry, well-ventilated areaCole-Parmer[4]

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound to minimize exposure through all potential routes.

Protection Type Recommended Ensemble Justification & Notes
Eye and Face Protection Splash-proof chemical safety goggles conforming to EN 166 (EU) or NIOSH (US).[5] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[6][7]Protects against accidental splashes of solutions or contact with airborne powder, which can cause irritation.[4]
Skin Protection Gloves: Compatible, chemical-resistant gloves (e.g., Nitrile or Butyl rubber) inspected before use.[5][7] Protective Clothing: A lab coat is the minimum requirement.[6] For larger quantities or tasks with a higher splash risk, consider chemical-resistant aprons or coveralls.[6][8]Prevents skin contact, which can cause irritation and potential allergic sensitization.[9] Clothing should be laundered separately if contamination is suspected.[4][9]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation.[4][5][9] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator may be necessary.Avoids inhalation of the powder, which may cause respiratory tract irritation.[4]
Foot Protection Closed-toe shoes are mandatory in the laboratory. For tasks with a high risk of spills, chemical-resistant safety boots are recommended.[8][10]Protects feet from spills and falling objects.

II. Operational Plan: Handling Protocol

A systematic workflow ensures that this compound is handled safely from receipt to disposal.

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Assemble All Required Materials prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Designate a Specific Work Area prep3->handle1 handle2 Weigh and Handle This compound handle1->handle2 handle3 Keep Containers Securely Sealed handle2->handle3 clean1 Decontaminate Work Surface and Equipment handle3->clean1 clean2 Segregate Waste into Labeled Containers clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: Standard operating procedure for handling this compound.

Step-by-Step Protocol
  • Preparation:

    • Ensure a chemical fume hood and an eyewash station/safety shower are accessible and operational.[4]

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE: lab coat, chemical-resistant gloves, and safety goggles.[5]

  • Handling (inside a fume hood):

    • Conduct all manipulations of this compound powder or solutions within a certified chemical fume hood to minimize inhalation exposure.[9]

    • Use good laboratory hygiene practices. Do not eat, drink, or smoke in the work area.[9]

    • Avoid generating dust.[4] If weighing the solid, do so carefully.

    • Keep containers tightly closed when not in use.[4]

  • Post-Handling & Cleanup:

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent.

    • Dispose of all waste materials according to the disposal plan.

    • Remove PPE carefully, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after handling the material.[9]

III. Emergency Plan: Accidental Exposure

Immediate and appropriate action is critical in the event of an accidental exposure.

Emergency Response Decision Tree

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin1 Remove Contaminated Clothing Immediately start->skin1 Skin eye1 Immediately Flush Eyes at Eyewash Station for 15 min start->eye1 Eye inhale1 Move to Fresh Air Immediately start->inhale1 Inhalation ingest1 Do NOT Induce Vomiting start->ingest1 Ingestion skin2 Flush Skin with Plenty of Water for at Least 15 min skin1->skin2 skin3 Seek Medical Attention if Irritation Persists skin2->skin3 eye2 Keep Eyelids Open eye1->eye2 eye3 Seek Immediate Medical Attention eye2->eye3 inhale2 If Breathing is Difficult, Provide Oxygen inhale1->inhale2 inhale3 Seek Immediate Medical Attention inhale2->inhale3 ingest2 Rinse Mouth with Water ingest1->ingest2 ingest3 Seek Immediate Medical Attention ingest2->ingest3

Caption: Decision-making process for accidental exposure to this compound.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation or an allergic reaction develops.

  • Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Seek immediate medical attention.

IV. Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[9] Do not discharge into sewers or waterways.[9]

Waste Disposal Workflow

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal gen1 Solid Waste (Unused chemical, contaminated consumables) coll1 Place in Clearly Labeled, Leak-Proof, Corrosion-Resistant Waste Containers gen1->coll1 gen2 Liquid Waste (Solutions containing This compound) gen2->coll1 gen3 Contaminated PPE (Gloves, lab coat) gen3->coll1 coll2 Seal Containers Securely coll1->coll2 store1 Store in a Designated, Cool, Dry, Well-Ventilated Secondary Containment Area coll2->store1 store2 Keep Away from Incompatible Materials store1->store2 disp1 Arrange for Pickup by Certified Hazardous Waste Disposal Service store2->disp1

Caption: Step-by-step process for the safe disposal of this compound waste.

  • Collection:

    • Collect all solid waste (excess reagent, contaminated wipes, etc.) and contaminated PPE in a designated, clearly labeled, leak-proof container.[9][11]

    • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[11]

  • Neutralization (for dilute acidic solutions without other hazards):

    • Small quantities of purely acidic waste solutions (with no other hazardous characteristics) may be neutralized.[12]

    • Perform neutralization in a fume hood, wearing appropriate PPE.[12]

    • Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring.[11]

    • Test the pH to ensure it is between 5.5 and 9.5 before drain disposal, followed by a large flush of water, if local regulations permit.[12] Note: This is only for corrosive characteristics. Given the sensitization potential, collection for professional disposal is the preferred method.

  • Storage and Disposal:

    • Store sealed waste containers in a designated secondary containment area away from incompatible materials.[11]

    • Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[11] Puncture empty containers to prevent reuse.[9]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.